Amino-PEG16-t-butyl ester
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
属性
分子式 |
C39H79NO18 |
|---|---|
分子量 |
850.0 g/mol |
IUPAC 名称 |
tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C39H79NO18/c1-39(2,3)58-38(41)4-6-42-8-10-44-12-14-46-16-18-48-20-22-50-24-26-52-28-30-54-32-34-56-36-37-57-35-33-55-31-29-53-27-25-51-23-21-49-19-17-47-15-13-45-11-9-43-7-5-40/h4-37,40H2,1-3H3 |
InChI 键 |
ZEOIDHHTMRDSIM-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN |
产品来源 |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to Amino-PEG16-t-butyl Ester: A Versatile Heterobifunctional Linker for Advanced Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amino-PEG16-t-butyl ester is a high-purity, monodisperse polyethylene (B3416737) glycol (PEG) linker that is gaining significant traction in the fields of bioconjugation, drug delivery, and targeted therapeutics. As a heterobifunctional molecule, it possesses a terminal primary amine and a t-butyl ester-protected carboxylic acid, connected by a 16-unit PEG spacer. This unique architecture provides researchers with a versatile tool for the precise construction of complex biomolecular conjugates, including Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).
The hydrophilic PEG chain enhances the solubility and pharmacokinetic properties of the conjugated molecules, while the terminal functional groups allow for sequential and controlled conjugation strategies.[1] The primary amine can readily react with activated carboxylic acids, and the t-butyl ester serves as a stable protecting group for the terminal carboxyl group, which can be selectively deprotected under acidic conditions to enable further modifications.[2][3][4] This guide provides a comprehensive overview of the chemical properties, synthesis, experimental protocols, and applications of this compound.
Chemical and Physical Properties
A clear understanding of the physicochemical properties of this compound is crucial for its effective application in research and development. The following table summarizes its key quantitative data.
| Property | Value | Reference |
| Chemical Formula | C39H79NO18 | [5][6] |
| Molecular Weight | 850.04 g/mol | [5][6] |
| CAS Number | 2428400-12-6 | [5][6] |
| Appearance | Light yellowish viscous liquid | [5][6] |
| Purity | ≥97% | [5][6] |
| Storage Conditions | Store at ≤ -20 °C | [5][6] |
Stability: The t-butyl ester is generally stable under neutral and basic conditions but is readily cleaved under acidic conditions (e.g., using trifluoroacetic acid). The PEG backbone is stable under a wide range of conditions.
Synthesis of this compound
The synthesis of monodisperse, long-chain PEG linkers like this compound typically involves a stepwise approach, often referred to as a "building block" or convergent synthesis. This method allows for the precise control of the PEG chain length. A general strategy for the synthesis of such a heterobifunctional PEG linker is outlined below. This is a representative synthesis and may require optimization.
Experimental Protocols
The utility of this compound lies in the reactivity of its two terminal functional groups. The following sections provide detailed protocols for the key reactions involving this linker.
Amide Bond Formation via EDC/NHS Coupling
The primary amine of this compound can be coupled to a carboxylic acid-containing molecule using carbodiimide (B86325) chemistry.
Materials:
-
Carboxylic acid-containing molecule
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)
-
Anhydrous DMF or DMSO
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 4.7-6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching solution (e.g., hydroxylamine)
-
Stir plate and stir bars
-
Reaction vials
Protocol:
-
Dissolution of Reactants:
-
Dissolve the carboxylic acid-containing molecule in the Activation Buffer.
-
In a separate vial, dissolve this compound in the Coupling Buffer.
-
Prepare stock solutions of EDC and NHS (or sulfo-NHS) in anhydrous DMF or DMSO.
-
-
Activation of Carboxylic Acid:
-
To the solution of the carboxylic acid-containing molecule, add EDC and NHS (or sulfo-NHS) from their stock solutions. A typical molar ratio is 1:1.2:1.2 (Carboxylic Acid:EDC:NHS).
-
Incubate the reaction for 15-30 minutes at room temperature with gentle stirring to form the NHS ester.[7]
-
-
Coupling Reaction:
-
Add the activated carboxylic acid solution to the solution of this compound.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.[2]
-
-
Quenching and Purification:
-
Quench the reaction by adding a quenching solution to hydrolyze any unreacted NHS esters.
-
Purify the resulting conjugate using an appropriate method, such as dialysis, size-exclusion chromatography, or reverse-phase HPLC.
-
Deprotection of the t-butyl Ester
The t-butyl ester protecting group can be efficiently removed under acidic conditions to reveal the terminal carboxylic acid.
Materials:
-
This compound conjugate
-
Trifluoroacetic acid (TFA)
-
Rotary evaporator
-
Diethyl ether (cold)
-
Centrifuge
Protocol:
-
Reaction Setup:
-
Dissolve the this compound conjugate in DCM.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add TFA to the solution. A common concentration is 20-50% (v/v) TFA in DCM.
-
-
Deprotection Reaction:
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction progress by LC-MS or TLC until the starting material is consumed.
-
-
Work-up and Isolation:
-
Remove the DCM and excess TFA under reduced pressure using a rotary evaporator.
-
To the resulting residue, add cold diethyl ether to precipitate the deprotected product.
-
Collect the solid product by filtration or centrifugation.
-
Wash the product with cold diethyl ether and dry under vacuum.
-
Applications in Drug Development
The unique properties of this compound make it a valuable tool in the development of advanced therapeutics, particularly in the fields of Antibody-Drug Conjugates and PROTACs.
Antibody-Drug Conjugates (ADCs)
In ADC development, the linker plays a critical role in connecting the antibody to the cytotoxic payload.[8] this compound can be used to synthesize ADCs with improved properties.[9] The PEG spacer enhances the hydrophilicity of the ADC, which can reduce aggregation and improve its pharmacokinetic profile.[]
The general workflow for constructing an ADC using this linker involves first conjugating the cytotoxic drug to the linker, followed by conjugation of the drug-linker construct to the antibody.
References
- 1. precisepeg.com [precisepeg.com]
- 2. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]
- 3. PEG-t-butyl ester | t-butyl ester-PEG linkers | AxisPharm [axispharm.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. benchchem.com [benchchem.com]
- 6. chemimpex.com [chemimpex.com]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
An In-depth Technical Guide to Amino-PEG16-t-butyl Ester: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amino-PEG16-t-butyl ester is a heterobifunctional crosslinker that plays a crucial role in bioconjugation and drug delivery research.[1] Its structure features a long polyethylene (B3416737) glycol (PEG) spacer, a reactive primary amine group at one end, and a t-butyl ester-protected carboxylic acid at the other. This unique arrangement allows for the sequential and controlled conjugation of different molecules, making it a valuable tool in the development of complex bioconjugates, such as antibody-drug conjugates (ADCs) and PROTACs (Proteolysis Targeting Chimeras).[2][3][4] The PEG spacer enhances the solubility and biocompatibility of the resulting conjugates.[1][2] This guide provides a comprehensive overview of the chemical properties, experimental protocols, and potential applications of this compound.
Core Chemical Properties
The fundamental chemical and physical properties of this compound are summarized below. This data is essential for designing and executing experiments, as well as for the proper storage and handling of the compound.
| Property | Value | Reference(s) |
| Molecular Formula | C₃₉H₇₉NO₁₈ | [3][5] |
| Molecular Weight | 850.04 g/mol | [5] |
| Appearance | Light yellowish viscous liquid | [5] |
| Purity | ≥ 96% | [3][5] |
| Solubility | Soluble in DMSO, DMF, Methylene Chloride | [6][7] |
| Storage Conditions | Store at ≤ -20°C, keep dry and avoid sunlight. | [5][8] |
Reactivity and Functional Groups
The utility of this compound stems from its two distinct functional groups:
-
Primary Amine (-NH₂): This group readily reacts with various electrophiles.[2] Common reaction partners include activated esters like N-hydroxysuccinimide (NHS) esters, carboxylic acids (in the presence of coupling agents like EDC), and aldehydes or ketones to form Schiff bases.[7][9] This reactivity is typically exploited in the first step of a sequential conjugation.
-
t-Butyl Ester (-COOtBu): The tert-butyl ester serves as a protecting group for a carboxylic acid.[1] It is stable under basic and nucleophilic conditions but can be selectively removed under acidic conditions, most commonly with trifluoroacetic acid (TFA), to reveal the free carboxylic acid.[7][8] This deprotected carboxyl group can then be activated and reacted with a nucleophile, such as an amine, in a subsequent conjugation step.
Experimental Protocols
The following protocols provide detailed methodologies for the key reactions involving this compound.
Protocol 1: Conjugation of the Amino Group to a Carboxylic Acid via EDC/NHS Chemistry
This protocol describes the coupling of the primary amine of this compound to a molecule containing a carboxylic acid, such as a protein or a small molecule drug.
Materials:
-
This compound
-
Carboxylic acid-containing molecule
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-5.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
Procedure:
-
Preparation of Reagents:
-
Dissolve the carboxylic acid-containing molecule in Activation Buffer to a final concentration of 1-10 mg/mL.
-
Dissolve this compound in DMF or DMSO to create a stock solution (e.g., 10 mg/mL).
-
Freshly prepare solutions of EDC and NHS in Activation Buffer (e.g., 10 mg/mL each).
-
-
Activation of Carboxylic Acid:
-
To the solution of the carboxylic acid-containing molecule, add a 10-fold molar excess of EDC and a 20-fold molar excess of NHS.
-
Incubate the reaction mixture at room temperature for 15-30 minutes with gentle stirring.
-
-
Conjugation Reaction:
-
Add a 1.5 to 5-fold molar excess of the this compound stock solution to the activated carboxylic acid mixture.
-
Adjust the pH of the reaction mixture to 7.2-7.4 by adding Coupling Buffer.
-
Incubate the reaction at room temperature for 2-4 hours or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction:
-
Add the Quenching Solution to the reaction mixture to a final concentration of 10-50 mM.
-
Incubate for 15 minutes at room temperature to quench any unreacted NHS-esters.
-
-
Purification:
-
Purify the resulting conjugate using an appropriate method, such as size-exclusion chromatography (SEC) for proteins or reverse-phase HPLC for small molecules, to remove unreacted reagents and byproducts.
-
Protocol 2: Deprotection of the t-Butyl Ester
This protocol describes the removal of the t-butyl protecting group to expose the terminal carboxylic acid.
Materials:
-
Amino-PEG16-conjugated molecule
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Deionized water
-
Saturated sodium chloride (brine) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Reaction Setup:
-
Dissolve the Amino-PEG16-conjugated molecule in a 1:1 mixture of DCM and TFA.
-
Stir the solution at room temperature.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by an appropriate method, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-5 hours.
-
-
Work-up:
-
Once the reaction is complete, remove the DCM and TFA under reduced pressure using a rotary evaporator.
-
Dissolve the residue in DCM.
-
Wash the organic layer sequentially with deionized water (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄.
-
-
Isolation:
-
Filter the solution to remove the drying agent.
-
Evaporate the solvent to obtain the deprotected product, which can be used in the next step without further purification or purified by chromatography if necessary.
-
Experimental Workflows and Signaling Pathways
The unique properties of this compound make it a key component in multi-step synthesis and bioconjugation strategies.
PROTAC Synthesis Workflow
Amino-PEG linkers are frequently used in the synthesis of PROTACs, which are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.
Caption: Workflow for the synthesis of a PROTAC using this compound.
Antibody-Drug Conjugate (ADC) Synthesis Logical Pathway
In ADC development, PEG linkers can enhance the solubility and stability of the final conjugate. This compound can be used to attach a cytotoxic drug to an antibody.
Caption: Logical pathway for the synthesis of an Antibody-Drug Conjugate.
Conclusion
This compound is a versatile and valuable reagent for researchers in the fields of chemistry, biology, and medicine. Its well-defined structure, bifunctional nature, and the beneficial properties of the PEG spacer make it an ideal choice for the construction of complex biomolecules and drug delivery systems. The experimental protocols and workflows provided in this guide offer a solid foundation for the successful application of this powerful crosslinking agent in innovative research and development projects.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. Amino-PEG36-t-butyl ester, 872340-65-3 | BroadPharm [broadpharm.com]
- 3. precisepeg.com [precisepeg.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. chemimpex.com [chemimpex.com]
- 6. medkoo.com [medkoo.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. 872340-65-3, Amino-PEG36-t-butyl ester - Biopharma PEG [biochempeg.com]
- 9. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]
An In-depth Technical Guide to Amino-PEG16-t-butyl Ester: Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amino-PEG16-t-butyl ester is a heterobifunctional crosslinker of significant interest in the fields of bioconjugation, drug delivery, and proteomics. This monodisperse polyethylene (B3416737) glycol (PEG) derivative features a terminal primary amine and a t-butyl protected carboxylic acid, connected by a 16-unit ethylene (B1197577) glycol chain. The distinct functionalities at each end of the molecule allow for sequential and controlled conjugation to various biomolecules, making it a valuable tool in the construction of complex architectures such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).
The hydrophilic PEG spacer enhances the solubility and bioavailability of the resulting conjugates, while the t-butyl ester provides a stable protecting group for the carboxylic acid that can be selectively removed under acidic conditions. This guide provides a comprehensive overview of the structure, synthesis, and common applications of this compound.
Chemical Structure and Properties
This compound is characterized by a linear structure with a primary amine at one terminus and a t-butyl ester at the other. The 16-unit PEG chain provides a flexible and water-soluble spacer.
Synonyms: H2N-PEG16-CH2CH2CO2tBu
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 2428400-12-6 | [1] |
| Molecular Formula | C39H79NO18 | [1] |
| Molecular Weight | ~850.05 g/mol | [1] |
| Appearance | Light yellowish viscous liquid | |
| Purity | >96% or ≥97% | [1] |
| Solubility | Soluble in water, DMSO, and DCM | |
| Storage | Store at -20°C, protect from moisture |
Synthesis of this compound
The synthesis of this compound involves a multi-step process that generally starts with a commercially available PEG diol. A common synthetic route involves the protection of one hydroxyl group, functionalization of the other hydroxyl group to an amine (which is then protected), followed by modification of the first hydroxyl to a carboxylic acid, esterification to the t-butyl ester, and finally, deprotection of the amine.
A plausible synthetic pathway is outlined below. This is a generalized protocol, and specific reaction conditions may vary.
Caption: Generalized synthetic pathway for this compound.
Experimental Protocols
Note: The following are generalized protocols and may require optimization for specific laboratory conditions and scales.
Protocol 1: Synthesis of Boc-NH-PEG16-COOH (Intermediate)
This protocol outlines the synthesis of the Boc-protected amino-PEG acid, a key intermediate.
-
Monotosylation of PEG16-diol: To a solution of PEG16-diol in dichloromethane (B109758) (DCM), add triethylamine (B128534) (Et3N) and cool to 0°C. Add p-toluenesulfonyl chloride (TsCl) dropwise and stir the reaction overnight at room temperature.
-
Azide (B81097) Formation: The tosylated PEG is then reacted with sodium azide (NaN3) in dimethylformamide (DMF) at elevated temperature to yield the PEG-azide.
-
Reduction to Amine: The PEG-azide is reduced to the corresponding amine using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere.
-
Boc Protection: The resulting amino-PEG-alcohol is reacted with di-tert-butyl dicarbonate (B1257347) (Boc2O) in the presence of a base like triethylamine to yield Boc-NH-PEG16-OH.
-
Carboxylic Acid Introduction: The hydroxyl group of Boc-NH-PEG16-OH is deprotonated with a strong base like sodium hydride (NaH) and reacted with a protected bromoacetic acid, such as tert-butyl bromoacetate.
-
Deprotection of the Carboxylic Acid: The tert-butyl ester of the newly introduced carboxylic acid is cleaved using trifluoroacetic acid (TFA) to yield Boc-NH-PEG16-COOH.
Protocol 2: Synthesis of this compound from Boc-NH-PEG16-COOH
-
Esterification: To a solution of Boc-NH-PEG16-COOH in tert-butyl acetate, add a catalytic amount of a strong acid such as perchloric acid (HClO4). Stir the reaction at room temperature for 18-24 hours.
-
Work-up and Purification: The reaction mixture is neutralized, and the product is extracted with an organic solvent. The crude product is then purified by column chromatography to yield Boc-NH-PEG16-CH2CH2COOtBu.
-
Final Deprotection: The Boc protecting group is removed by treating the product with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in dioxane, to yield the final product, this compound.
Applications in Drug Development
The unique bifunctional nature of this compound makes it a versatile linker in the development of targeted therapeutics.
PROTACs (Proteolysis-Targeting Chimeras)
PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker plays a crucial role in optimizing the ternary complex formation between the target, the PROTAC, and the E3 ligase.
This compound can be used to synthesize PROTACs by first coupling a ligand for the target protein to the amino group. The t-butyl ester is then deprotected to reveal the carboxylic acid, which can be coupled to a ligand for an E3 ligase (e.g., VHL or Cereblon ligands).
Caption: Workflow for the synthesis of a PROTAC using this compound.
Antibody-Drug Conjugates (ADCs)
ADCs are targeted cancer therapies that consist of a monoclonal antibody linked to a cytotoxic payload. The linker is a critical component that ensures the stability of the ADC in circulation and the efficient release of the payload at the tumor site.
This compound can be incorporated into ADC design. For instance, the amino group can be reacted with a payload molecule that has a suitable functional group. After deprotection of the t-butyl ester, the resulting carboxylic acid can be activated and conjugated to the lysine (B10760008) residues of an antibody.
Caption: General workflow for antibody-drug conjugate (ADC) synthesis.
Conclusion
This compound is a valuable and versatile tool for researchers in drug development and bioconjugation. Its well-defined structure, with a reactive amine and a protected carboxylic acid separated by a hydrophilic PEG spacer, allows for the precise construction of complex biomolecular conjugates. The ability to control the sequential reactions at either end of the linker is a key advantage in the synthesis of sophisticated therapeutic modalities like PROTACs and ADCs. The detailed understanding of its properties and synthetic accessibility will continue to drive its application in the development of next-generation therapeutics.
References
An In-depth Technical Guide to Amino-PEG16-t-butyl ester in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Amino-PEG16-t-butyl ester is a heterobifunctional linker of significant utility in the fields of bioconjugation, drug delivery, and chemical biology. Its unique structure, featuring a reactive primary amine, a flexible polyethylene (B3416737) glycol (PEG) chain, and a protected carboxylic acid, allows for the controlled, sequential assembly of complex biomolecular conjugates. This guide provides a comprehensive overview of its functions, applications, and the technical protocols for its use.
Core Functionality and Molecular Structure
The power of this compound as a molecular tool lies in the distinct roles of its three components:
-
Primary Amino Group (NH₂): This terminal group serves as a versatile nucleophile. It readily reacts with various electrophilic functional groups, such as carboxylic acids (in the presence of coupling agents), activated N-hydroxysuccinimide (NHS) esters, and carbonyls (aldehydes or ketones) via reductive amination, to form stable covalent bonds.[1][2][3][4] This reactivity is the basis for the initial conjugation step to a target biomolecule or surface.
-
Polyethylene Glycol (PEG) Chain (-[CH₂CH₂O]₁₆-): The PEG spacer, consisting of 16 repeating ethylene (B1197577) glycol units, imparts several critical properties to the resulting conjugate.[5]
-
Hydrophilicity: It significantly increases the aqueous solubility of conjugated molecules, which is particularly beneficial for hydrophobic drugs or peptides.[1][2][4][6]
-
Biocompatibility: PEGylation is a well-established strategy to reduce the immunogenicity and antigenicity of therapeutic proteins and nanoparticles.[5]
-
Pharmacokinetics: The hydrodynamic radius conferred by the PEG chain can help reduce renal clearance, thereby extending the circulation half-life of the conjugate.
-
Flexible Spacer: It acts as a flexible linker arm, providing spatial separation between the conjugated entities. This separation can be crucial for maintaining the biological activity of proteins or enabling the optimal orientation of molecules, for instance, in PROTACs.[7]
-
-
t-butyl ester Group (-C(O)O-C(CH₃)₃): This moiety serves as a robust protecting group for a terminal carboxylic acid.[5][8] It is stable under a wide range of reaction conditions used for modifying the amino group. The key feature is its selective removal (deprotection) under mild acidic conditions, such as with trifluoroacetic acid (TFA), to reveal a free carboxylic acid.[5][8][9] This unmasked carboxyl group is then available for a second, distinct conjugation reaction, enabling a highly controlled, step-wise synthesis.
Quantitative Data and Physical Properties
The precise physicochemical properties of this compound are critical for its application in reproducible bioconjugation strategies.
| Property | Value | Reference |
| Molecular Formula | C₃₉H₇₉NO₁₈ | [7][10] |
| Molecular Weight | ~850.05 g/mol | [7][10] |
| Purity | >96% | [7][10] |
| Appearance | Light yellowish viscous liquid | [10] |
| Storage Conditions | ≤ -20 °C for long-term storage | [1][10] |
Key Applications in Bioconjugation
The heterobifunctional nature of this compound makes it an ideal building block for sophisticated molecular architectures, including Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).
Sequential Conjugation Workflow
The fundamental application involves a two-step conjugation process. This allows for the precise linking of two different molecules (Molecule A and Molecule B) without cross-reactivity.
Application in PROTAC Synthesis
PROTACs are molecules designed to bring a target protein into proximity with an E3 ubiquitin ligase, leading to the target's degradation. The linker is a critical component, and PEG chains are often used to optimize the distance and orientation between the two binding ligands. This compound is an excellent tool for synthesizing PROTACs in a modular fashion.
Experimental Protocols
The following are generalized methodologies for the key reactions involving this compound. Researchers should optimize concentrations, reaction times, and purification methods for their specific molecules.
Protocol 1: Amide Coupling to the Amino Group (via NHS Ester)
This protocol describes the reaction of the primary amine on the PEG linker with an N-hydroxysuccinimide (NHS) ester-activated molecule.
Materials:
-
This compound
-
NHS ester-activated molecule ("Molecule A-NHS")
-
Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO))
-
Reaction buffer (e.g., Phosphate-buffered saline (PBS), pH 7.4-8.5)
-
Quenching reagent (e.g., Tris or hydroxylamine)
Methodology:
-
Dissolution: Dissolve the this compound in the chosen anhydrous solvent. Separately, dissolve "Molecule A-NHS" in the same solvent.
-
Reaction Setup: In a clean, dry reaction vessel, add the solution of "Molecule A-NHS".
-
Addition of Linker: While stirring, add the this compound solution to the reaction vessel. A slight molar excess (1.1 to 1.5 equivalents) of the amine linker may be used to ensure complete consumption of the NHS ester. The reaction is typically more efficient at a pH between 7 and 9.[11]
-
Incubation: Allow the reaction to proceed at room temperature for 2 to 24 hours.[11] The reaction progress should be monitored by an appropriate analytical method, such as LC-MS or TLC, to confirm the formation of the desired conjugate.
-
Quenching (Optional): If desired, the reaction can be quenched by adding a small amount of a primary amine-containing reagent like Tris buffer to consume any unreacted NHS ester.
-
Purification: The resulting conjugate (A-PEG16-t-butyl ester) must be purified from excess reagents. Common methods include silica (B1680970) gel chromatography for small molecules or size-exclusion chromatography (SEC) for larger biomolecules.
Protocol 2: Deprotection of the t-butyl ester
This protocol removes the t-butyl protecting group to reveal the terminal carboxylic acid.
Materials:
-
Purified A-PEG16-t-butyl ester conjugate
-
Trifluoroacetic acid (TFA)
-
Anhydrous dichloromethane (B109758) (DCM) (optional, as a co-solvent)
Methodology:
-
Dissolution: Dissolve the purified A-PEG16-t-butyl ester conjugate in a minimal amount of DCM (if needed for solubility).
-
Acid Treatment: Add a solution of TFA. A common mixture is 50-95% TFA in DCM. The exact concentration and reaction time depend on the stability of "Molecule A".
-
Incubation: Stir the reaction at room temperature for 1 to 4 hours. Monitor the deprotection by LC-MS, looking for the mass shift corresponding to the loss of the t-butyl group (56 Da).
-
Removal of Acid: After the reaction is complete, remove the TFA and solvent under a stream of nitrogen or by rotary evaporation. It is often necessary to perform several co-evaporation cycles with a solvent like toluene (B28343) to ensure all traces of TFA are removed.
-
Purification: The deprotected product (A-PEG16-COOH) should be purified, for instance, by reverse-phase HPLC, to remove any side products and prepare it for the next step.
Protocol 3: Amide Coupling to the Deprotected Carboxylic Acid
This protocol describes the conjugation of the newly formed carboxylic acid with an amine-containing molecule ("Molecule B").
Materials:
-
Purified A-PEG16-COOH
-
Amine-containing "Molecule B"
-
Coupling agents: e.g., EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and an activator like Sulfo-NHS or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
-
Anhydrous, amine-free solvent (e.g., DMF)
-
Base (e.g., Diisopropylethylamine (DIPEA))
Methodology:
-
Activation of Carboxylic Acid: Dissolve the purified A-PEG16-COOH in anhydrous DMF. Add the coupling agent (e.g., 1.2 equivalents of HATU or EDC/Sulfo-NHS) and a non-nucleophilic base like DIPEA (2-3 equivalents). Allow the activation to proceed for 15-30 minutes at room temperature.[11]
-
Addition of Amine: Add a solution of the amine-containing "Molecule B" (typically 1.0-1.2 equivalents) to the activated ester mixture.
-
Incubation: Let the reaction proceed at room temperature for 4 to 24 hours. Monitor the formation of the final conjugate (A-PEG16-B) by LC-MS or HPLC.
-
Purification: Once the reaction is complete, the final product must be rigorously purified to remove coupling agents, byproducts, and any unreacted starting materials. Reverse-phase HPLC is a commonly used method for achieving high purity of the final bioconjugate.
This guide provides the foundational knowledge for utilizing this compound. Successful bioconjugation requires careful planning, optimization of reaction conditions for the specific molecules involved, and rigorous analytical characterization of all intermediates and the final product.
References
- 1. medkoo.com [medkoo.com]
- 2. Amino-PEG36-t-butyl ester, 872340-65-3 | BroadPharm [broadpharm.com]
- 3. Amino-PEG2-t-butyl ester, 756525-95-8 | BroadPharm [broadpharm.com]
- 4. Amino-PEG1-t-butyl ester, 1260092-46-3 | BroadPharm [broadpharm.com]
- 5. nbinno.com [nbinno.com]
- 6. Cas 1260092-46-3,Amino-PEG1-t-Butyl ester | lookchem [lookchem.com]
- 7. precisepeg.com [precisepeg.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. 872340-65-3, Amino-PEG36-t-butyl ester - Biopharma PEG [biochempeg.com]
- 10. chemimpex.com [chemimpex.com]
- 11. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]
An In-depth Technical Guide to PEG Linkers in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Polyethylene glycol (PEG) linkers are indispensable tools in modern drug development, offering a versatile strategy to enhance the therapeutic properties of a wide range of molecules, from small-molecule drugs to large biologics like antibodies. The process of covalently attaching PEG chains, known as PEGylation, can significantly improve a drug's pharmacokinetic and pharmacodynamic profile. Key benefits of PEGylation include enhanced solubility and stability, prolonged circulation half-life, and reduced immunogenicity.[1][][3] The judicious selection of PEG linker architecture—including its length, branching, and the nature of its terminal functional groups—is critical to optimizing drug efficacy and safety. This guide provides a comprehensive technical overview of PEG linkers, including their classification, impact on drug properties, detailed experimental protocols for their use, and a discussion of their role in various therapeutic modalities, with a particular focus on Antibody-Drug Conjugates (ADCs).
Core Principles of PEGylation
Polyethylene glycol is a biocompatible, non-toxic, and highly water-soluble polymer.[1] When conjugated to a therapeutic agent, the PEG chain creates a hydrophilic shield around the molecule. This "stealth" effect has several beneficial consequences:
-
Enhanced Solubility: The hydrophilic nature of PEG can significantly increase the aqueous solubility of hydrophobic drugs, making them more amenable to formulation and intravenous administration.[][4]
-
Increased Stability: The PEG chain can protect the conjugated drug from enzymatic degradation and proteolysis, thereby increasing its stability in biological environments.[1]
-
Prolonged Circulation Half-Life: The increased hydrodynamic size of a PEGylated molecule reduces its renal clearance, leading to a longer circulation time in the bloodstream.[]
-
Reduced Immunogenicity: The PEG linker can mask antigenic epitopes on the surface of a therapeutic protein, reducing the likelihood of an immune response.[1]
Classification of PEG Linkers
PEG linkers can be categorized based on their structure and the reactivity of their terminal functional groups.
-
Linear vs. Branched PEGs: Linear PEGs are the simplest form, consisting of a single, unbranched chain. Branched PEGs have multiple PEG chains extending from a central core. This branched structure can provide a more substantial hydrophilic shield, often leading to a more pronounced effect on circulation half-life and stability compared to linear PEGs of the same total molecular weight.[6][7][8]
-
Homobifunctional vs. Heterobifunctional PEGs: Homobifunctional PEGs possess the same reactive group at both ends, making them suitable for crosslinking identical molecules. Heterobifunctional PEGs have different reactive groups at each terminus, allowing for the sequential and specific conjugation of two different molecules, such as an antibody and a cytotoxic drug in an ADC.[9][10][11][12][13]
-
Cleavable vs. Non-cleavable Linkers: Cleavable linkers are designed to release the drug from the PEG-carrier conjugate under specific physiological conditions, such as the acidic environment of a tumor or the presence of specific enzymes within a target cell. Non-cleavable linkers remain attached to the drug, and drug release typically requires the degradation of the entire conjugate. The choice between a cleavable and non-cleavable linker is a critical design element, particularly in the context of ADCs, as it dictates the mechanism of payload release and can influence both efficacy and off-target toxicity.
Quantitative Impact of PEG Linkers on Drug Properties
The properties of a PEGylated drug can be finely tuned by modulating the length and architecture of the PEG linker. The following tables summarize quantitative data from various studies to illustrate these effects.
Impact of PEG Linker Length on ADC Pharmacokinetics
Longer PEG linkers generally lead to a decrease in the clearance rate of ADCs, resulting in a longer plasma half-life and increased drug exposure.
| Linker | Clearance (mL/day/kg) |
| No PEG | ~15 |
| PEG2 | ~10 |
| PEG4 | ~7 |
| PEG8 | ~5 |
| PEG12 | ~5 |
| PEG24 | ~5 |
Data adapted from studies on ADCs in rats.
Impact of PEG Linker Length on In Vitro Cytotoxicity of ADCs
While longer PEG linkers can improve pharmacokinetics, they may also lead to a decrease in in vitro potency, likely due to steric hindrance of the drug's interaction with its target.
| ADC Construct | Linker | Cell Line | IC50 (nM) |
| ZHER2-SMCC-MMAE | No PEG | NCI-N87 | 4.94 |
| ZHER2-PEG4K-MMAE | 4 kDa PEG | NCI-N87 | 31.9 |
| ZHER2-PEG10K-MMAE | 10 kDa PEG | NCI-N87 | 111.3 |
| ZHER2-SMCC-MMAE | No PEG | BT-474 | 2.48 |
| ZHER2-PEG4K-MMAE | 4 kDa PEG | BT-474 | 26.2 |
| ZHER2-PEG10K-MMAE | 10 kDa PEG | BT-474 | 83.5 |
Data adapted from a study on affibody-based drug conjugates.[7]
Impact of PEG Architecture on ADC Pharmacokinetics
Branched PEG linkers can offer superior pharmacokinetic profiles compared to linear PEGs of the same total molecular weight.
| Linker Architecture (DAR 8) | Clearance (mL/day/kg) |
| Linear (L-PEG24) | High |
| Pendant (P-(PEG12)2) | Low |
Data adapted from a study comparing linear vs. pendant PEG linker architecture on ADC clearance.
Impact of PEG Molecular Weight on Drug Solubility
Increasing the molecular weight of the PEG carrier can lead to a higher phase solubility of the conjugated drug.
| PEG Molecular Weight | Phase Solubility of Simvastatin |
| 6000 | Increased |
| 12000 | Higher |
| 20000 | Highest |
Data adapted from a study on solid dispersions of simvastatin.[14]
Experimental Protocols
Detailed methodologies are crucial for the successful synthesis, purification, and characterization of PEGylated drugs.
Synthesis of a Heterobifunctional PEG Linker
This protocol outlines a general procedure for the synthesis of a heterobifunctional PEG linker with an azide (B81097) and a thioacetate (B1230152) group.
-
Monotosylation of PEG: Dissolve symmetrical PEG in an appropriate solvent. Add a controlled amount of tosyl chloride to selectively activate one hydroxyl end group.
-
Azidation: React the monotosylated PEG with sodium azide to introduce the azide functionality at one terminus.
-
Activation of the Remaining Hydroxyl Group: Activate the other hydroxyl end group, for example, by another tosylation reaction.
-
Thioacetylation: React the activated hydroxyl group with potassium carbonate and thioacetic acid to yield the thioacetate end group.
-
Purification: Purify the resulting heterobifunctional PEG linker using appropriate chromatographic techniques.[12]
PEGylation of an Antibody via NHS-Ester Chemistry
This protocol describes the conjugation of an NHS-activated PEG linker to the primary amines (lysine residues) of an antibody.
-
Preparation of the Antibody: Ensure the antibody is in an amine-free buffer (e.g., PBS, pH 7.4-8.5) at a suitable concentration (typically 1-10 mg/mL). If necessary, perform a buffer exchange.
-
Preparation of the PEG-NHS Ester Solution: Immediately before use, dissolve the PEG-NHS ester in a water-miscible organic solvent like DMSO or DMF to a concentration of 10 mM.[10][11][15]
-
Conjugation Reaction: Add a calculated molar excess (typically 20-fold) of the PEG-NHS ester solution to the antibody solution.[10][15] Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[11][15]
-
Quenching the Reaction: Add a quenching buffer containing primary amines (e.g., Tris or glycine) to stop the reaction.[16]
-
Purification: Remove unreacted PEG-NHS ester and other byproducts by dialysis or size-exclusion chromatography.[10][11][15]
PEGylation of a Thiolated Molecule via Maleimide Chemistry
This protocol details the conjugation of a maleimide-activated PEG linker to a molecule containing a free sulfhydryl group.
-
Preparation of the Thiolated Molecule: Dissolve the target molecule in a degassed, thiol-free buffer at pH 7-7.5 (e.g., PBS, Tris, HEPES).[][13][17] If necessary, reduce any disulfide bonds using a reducing agent like TCEP.[][13]
-
Preparation of the PEG-Maleimide Solution: Prepare a stock solution of the PEG-maleimide in a suitable solvent (e.g., 100 mg/mL in conjugation buffer).[6][17]
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the PEG-maleimide solution to the solution of the thiolated molecule.[6][17] Stir the reaction mixture for 2-4 hours at room temperature or overnight at 4°C.[6][17]
-
Purification: Purify the final conjugate using size-exclusion chromatography or dialysis to remove unreacted PEG-maleimide.[6][17]
Purification of PEGylated Proteins by Size-Exclusion Chromatography (SEC)
SEC is a common method for purifying PEGylated proteins and separating them from unreacted protein and PEG.
-
Column Selection and Equilibration: Choose an SEC column with a suitable pore size to effectively separate the PEGylated protein from the unreacted components based on their hydrodynamic radii. Equilibrate the column with an appropriate mobile phase.
-
Sample Preparation: Dissolve the PEGylation reaction mixture in the mobile phase.
-
Chromatographic Separation: Inject the sample onto the equilibrated SEC column. The components will elute in order of decreasing size, with the larger PEGylated protein eluting before the smaller unreacted protein and PEG.
-
Fraction Collection and Analysis: Collect the fractions corresponding to the PEGylated protein peak and analyze them for purity and concentration.[18][19][20][][22][23]
Characterization of PEGylated Proteins by MALDI-TOF Mass Spectrometry
MALDI-TOF MS is a powerful technique for determining the degree of PEGylation.
-
Sample Preparation: Mix the purified PEGylated protein sample with a suitable matrix solution (e.g., sinapinic acid for larger proteins).[24]
-
Target Spotting: Spot the sample-matrix mixture onto a MALDI target plate and allow it to air dry.[24]
-
Mass Spectrometry Analysis: Acquire mass spectra using a MALDI-TOF mass spectrometer. The resulting spectrum will show a series of peaks corresponding to the un-PEGylated protein and the protein with one or more PEG chains attached.
-
Data Analysis: Determine the degree of PEGylation by calculating the mass difference between the peaks, which corresponds to the mass of the attached PEG moieties. The average degree of PEGylation can be calculated from the weighted average of the peak intensities.[19][24][25][26][27]
Mandatory Visualizations
Signaling Pathways and Mechanisms of Action
References
- 1. nhsjs.com [nhsjs.com]
- 3. PEGylation of Small Molecule Drugs | Biopharma PEG [biochempeg.com]
- 4. pharmtech.com [pharmtech.com]
- 6. Pharmacokinetic, biodistribution, and biophysical profiles of TNF nanobodies conjugated to linear or branched poly(ethylene glycol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Size comparison between proteins PEGylated with branched and linear poly(ethylene glycol) molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A facile synthesis of branched poly(ethylene glycol) and its heterobifunctional derivatives - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Efficient Synthesis of Diverse Heterobifunctionalized Clickable Oligo(ethylene glycol) Linkers: Potential Applications in Bioconjugation and Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of heterobifunctional poly(ethylene glycol)s by an acetal protection method - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Versatile Route to Synthesize Heterobifunctional Poly(ethylene glycol) of Variable Functionality for Subsequent Pegylation | MDPI [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. MMAE – The Beloved Toxin of ADCs: Mechanisms, Advantages & Challenges-DIMA BIOTECH [dimabio.com]
- 16. go.drugbank.com [go.drugbank.com]
- 17. nhsjs.com [nhsjs.com]
- 18. mdpi.com [mdpi.com]
- 19. covalx.com [covalx.com]
- 20. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
- 22. researchgate.net [researchgate.net]
- 23. agilent.com [agilent.com]
- 24. benchchem.com [benchchem.com]
- 25. researchgate.net [researchgate.net]
- 26. bath.ac.uk [bath.ac.uk]
- 27. pcl.tamu.edu [pcl.tamu.edu]
A Comprehensive Technical Guide to Amino-PEG16-t-butyl Ester: Properties, Suppliers, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Amino-PEG16-t-butyl ester, a heterobifunctional crosslinker crucial in the fields of bioconjugation and drug development. This document details its chemical properties, identifies key suppliers, and outlines its significant applications, particularly in the synthesis of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).
Core Properties and Identification
This compound is a polyethylene (B3416737) glycol (PEG) derivative featuring a terminal primary amine group and a t-butyl protected carboxyl group, separated by a 16-unit PEG chain. This structure provides a versatile tool for covalently linking molecules. The hydrophilic PEG spacer enhances the solubility and biocompatibility of the resulting conjugates.
CAS Number: 2428400-12-6[1][2][3]
Quantitative Data Summary
| Property | Value | Source(s) |
| CAS Number | 2428400-12-6 | [1][2][3] |
| Synonyms | H2N-PEG16-CH2CH2CO2tBu, Amino-PEG16-acid tert-butyl ester | [1] |
| Molecular Formula | C39H79NO18 | [1][2] |
| Molecular Weight | ~850.04 g/mol | [1][2] |
| Appearance | Light yellowish viscous liquid | [1] |
| Purity | ≥96% | [2] |
| Storage Conditions | ≤ -20 °C | [1] |
Key Suppliers
Several chemical suppliers specialize in providing high-quality this compound for research and development purposes. Notable suppliers include:
-
Chem-Impex: Offers Amino-PEG16-acid tert-butyl ester with a purity of ≥97%.[1]
-
Precise PEG: Provides Amino-PEG16-t-Bu Ester with a purity of >96%.[2]
-
BroadPharm: A supplier of various PEG linkers, including amino-PEG-t-butyl ester derivatives.
-
Vector Labs: Specializes in bioconjugation reagents and offers a range of amino PEG t-butyl esters.[4]
-
MedKoo Biosciences: Supplies a variety of PEG linkers for research use.
Applications in Drug Development
The unique heterobifunctional nature of this compound makes it a valuable linker in the development of targeted therapeutics. The primary amine allows for reaction with activated esters, carboxylic acids, or other electrophiles, while the t-butyl protected carboxylic acid can be deprotected to reveal a reactive carboxyl group for subsequent conjugation.
Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. Amino-PEG-t-butyl ester linkers are frequently used to connect the target protein-binding ligand to the E3 ligase ligand. The PEG chain enhances the solubility and cell permeability of the PROTAC molecule.
Antibody-Drug Conjugates (ADCs)
In ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that targets a tumor-specific antigen. This targeted delivery minimizes systemic toxicity. Amino-PEG-t-butyl ester can be used to synthesize the linker-payload portion of the ADC, which is then conjugated to the antibody.
Experimental Protocols
General Amide Bond Formation
This protocol describes the coupling of the amine group of this compound to a carboxylic acid.
Materials:
-
Carboxylic acid-containing molecule
-
This compound
-
Coupling agents (e.g., HATU, HOBt)
-
Anhydrous solvent (e.g., DMF, DMSO)
-
Tertiary amine base (e.g., DIPEA)
Procedure:
-
Dissolve the carboxylic acid-containing molecule in the anhydrous solvent.
-
Add the coupling agents and the tertiary amine base to the solution.
-
Stir the mixture for a few minutes to activate the carboxylic acid.
-
Add a solution of this compound in the anhydrous solvent to the reaction mixture.
-
Allow the reaction to proceed at room temperature for several hours to overnight.
-
Monitor the reaction progress by an appropriate analytical technique (e.g., LC-MS).
-
Upon completion, purify the product using standard chromatographic methods.
Deprotection of the t-butyl Ester Group
This procedure removes the t-butyl protecting group to expose the carboxylic acid for further conjugation.
Materials:
-
t-butyl ester-functionalized PEG conjugate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the t-butyl ester-functionalized PEG conjugate in DCM.
-
Add TFA to the solution (typically a 1:1 ratio with DCM).
-
Stir the reaction at room temperature for 1-5 hours.
-
Monitor the deprotection by LC-MS or TLC.
-
Once complete, remove the DCM and TFA under reduced pressure. The resulting carboxylic acid can often be used in the next step without further purification.
Logical Workflow Visualization
The following diagrams illustrate key workflows involving amino-PEG-t-butyl ester linkers in drug development.
Caption: Workflow for the synthesis of a PROTAC molecule.
Caption: Assembly of an Antibody-Drug Conjugate (ADC).
References
The Indispensable Role of the t-Butyl Ester: A Technical Guide to a Cornerstone Protecting Group
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of organic synthesis, particularly in the realms of pharmaceutical and materials science, the strategic use of protecting groups is paramount to achieving complex molecular architectures. Among these, the tert-butyl (t-butyl or Boc) ester stands out as a robust and versatile shield for carboxylic acids. Its widespread application stems from a unique combination of stability to a broad range of reagents and conditions, coupled with its facile and selective removal under specific acidic environments. This technical guide provides an in-depth exploration of the t-butyl ester protecting group, from its strategic implementation to its controlled cleavage, supported by quantitative data, detailed experimental protocols, and visual workflows.
Core Principles of t-Butyl Ester Protection
The primary function of the t-butyl ester is to mask the acidic proton and nucleophilic character of a carboxylic acid, preventing it from undergoing unwanted reactions while other parts of a molecule are being modified.[1][2] Its steric bulk effectively shields the carbonyl group from attack by many nucleophiles and its stability profile makes it compatible with a variety of reaction conditions, including those involving organometallics, hydrides, and catalytic hydrogenation.[3]
The efficacy of the t-butyl ester lies in the stability of the tert-butyl cation, which is readily formed upon cleavage under acidic conditions.[4][5] This carbocation is stabilized by hyperconjugation from the nine C-H bonds of the methyl groups.[4]
Synthesis of t-Butyl Esters: Protection Strategies
The formation of a t-butyl ester can be achieved through several reliable methods, with the choice of method often dictated by the substrate's sensitivity and the desired scale of the reaction.
Acid-Catalyzed Addition to Isobutylene (B52900)
One of the most common and atom-economical methods for the synthesis of t-butyl esters is the acid-catalyzed addition of a carboxylic acid to isobutylene.[6] This reaction is typically carried out in the presence of a strong acid catalyst such as sulfuric acid or trifluoromethanesulfonic acid.[6][7]
Other Synthetic Routes
Alternative methods for the preparation of t-butyl esters include:
-
Reaction with tert-Butanol (B103910): Direct esterification with tert-butanol in the presence of a dehydrating agent.
-
Transesterification: Exchange of an existing ester group (e.g., methyl or ethyl) with a tert-butoxy (B1229062) group, often catalyzed by a Lewis acid or a strong base.[8][9]
-
Using tert-Butylating Agents: Reagents like di-tert-butyl dicarbonate (B1257347) (Boc₂O) or tert-butyl 2,2,2-trichloroacetimidate can be used to install the t-butyl group under milder conditions.[1][2]
Deprotection of t-Butyl Esters: Controlled Cleavage
The removal of the t-butyl ester group is most commonly achieved under acidic conditions, which exploit the stability of the resulting tert-butyl cation.[3][5] The choice of acid and reaction conditions can be tailored to the sensitivity of the substrate.
Strong Acid Cleavage
Strong acids such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM), are highly effective for the rapid cleavage of t-butyl esters.[10][11] The reaction proceeds via protonation of the ester oxygen, followed by elimination of isobutylene and the carboxylic acid.[12]
Milder Deprotection Conditions
For substrates containing other acid-labile protecting groups, milder conditions can be employed. These include:
-
Aqueous Phosphoric Acid: An environmentally benign reagent that can selectively cleave t-butyl esters in the presence of groups like Cbz carbamates and benzyl (B1604629) esters.[13]
-
Lewis Acids: Reagents such as zinc bromide (ZnBr₂) in dichloromethane can effect chemoselective deprotection of t-butyl esters.[14][15]
-
Microwave-Assisted Deprotection: The use of p-toluenesulfonic acid under microwave irradiation provides a rapid and efficient method for deprotection.[16]
Quantitative Data Summary
The following tables summarize key quantitative data related to the stability and deprotection of t-butyl esters under various conditions.
Table 1: Stability of t-Butyl Esters to Various Reagents
| Reagent/Condition | Stability | Reference(s) |
| Strong Bases (e.g., LiOH, NaOH) | Stable | [3] |
| Nucleophiles (e.g., amines, Grignard reagents) | Stable | [1][2] |
| Reducing Agents (e.g., LiAlH₄, NaBH₄) | Stable | [1][3] |
| Catalytic Hydrogenation (e.g., H₂, Pd/C) | Stable | [3] |
Table 2: Conditions for t-Butyl Ester Deprotection and Reported Yields
| Reagent(s) | Solvent | Temperature | Time | Yield (%) | Reference(s) |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temp. | 1-5 h | >90 | [10][11] |
| 85% Phosphoric Acid (aq.) | - | 50-60 °C | 2-24 h | 85-98 | [13] |
| Zinc Bromide (ZnBr₂) | Dichloromethane (DCM) | Room Temp. | 2-24 h | 75-95 | [14][15] |
| p-Toluenesulfonic Acid (p-TsOH) | - (Solvent-free) | Microwave | 3-4 min | >90 | [16] |
| Cerium(III) chloride/Sodium Iodide | Acetonitrile | Reflux | 24 h | High | [17] |
Detailed Experimental Protocols
Protocol 1: Protection of a Carboxylic Acid using Isobutylene and Sulfuric Acid
This protocol is adapted from established procedures for the acid-catalyzed esterification of carboxylic acids.[6][18]
Materials:
-
Carboxylic acid (1.0 eq)
-
tert-Butyl acetate (B1210297) or Dichloromethane (solvent)
-
Concentrated Sulfuric Acid (catalytic amount, e.g., 0.1 eq)
-
Isobutylene (condensed at low temperature or from a cylinder)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
Procedure:
-
Dissolve the carboxylic acid in tert-butyl acetate or an appropriate solvent like dichloromethane in a pressure-rated flask equipped with a magnetic stir bar.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Carefully add the catalytic amount of concentrated sulfuric acid.
-
Condense a measured amount of isobutylene (typically 1.5-2.0 eq) into the flask.
-
Seal the flask and allow it to slowly warm to room temperature while stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or an appropriate analytical technique.
-
Upon completion, carefully vent the flask in a fume hood to release any excess isobutylene.
-
Quench the reaction by slowly adding saturated sodium bicarbonate solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude t-butyl ester by flash column chromatography if necessary.
Protocol 2: Deprotection of a t-Butyl Ester using Trifluoroacetic Acid (TFA)
This is a standard and highly effective procedure for t-butyl ester cleavage.[10]
Materials:
-
t-Butyl ester (1.0 eq)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) (typically a 1:1 mixture with DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolve the t-butyl ester in dichloromethane in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add an equal volume of trifluoroacetic acid to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-5 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until gas evolution ceases.
-
Extract the aqueous layer with dichloromethane or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting carboxylic acid by recrystallization or flash column chromatography if necessary.
Logical Workflow for Protecting Group Strategy
The decision to employ a t-butyl ester protecting group fits into a broader synthetic strategy. The following diagram illustrates the logical workflow.
Conclusion
The t-butyl ester protecting group is a powerful tool in the arsenal (B13267) of the synthetic chemist. Its predictable stability and selective lability under acidic conditions allow for the streamlined synthesis of complex molecules. A thorough understanding of the principles governing its installation and removal, as outlined in this guide, is essential for its effective application in research, development, and manufacturing. The judicious use of this protecting group will undoubtedly continue to facilitate innovation in the chemical sciences.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. Novel tert-Butylation of Carboxylic Acids and Alcohols - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Acids - Wordpress [reagents.acsgcipr.org]
- 6. patents.justia.com [patents.justia.com]
- 7. US4921999A - Method for making tertiary butyl esters - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. rsc.org [rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. organic chemistry - What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. | Semantic Scholar [semanticscholar.org]
- 16. tandfonline.com [tandfonline.com]
- 17. benchchem.com [benchchem.com]
- 18. A Modified Procedure for Synthesis of tert-Butyl Carboxylates [jstage.jst.go.jp]
An In-depth Technical Guide to PEGylation in Biologics
For Researchers, Scientists, and Drug Development Professionals
Introduction to PEGylation
PEGylation is a well-established and widely utilized bioconjugation technique that involves the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to biologic molecules, such as proteins, peptides, and antibody fragments.[1] This process has become a cornerstone in drug development, significantly enhancing the therapeutic properties of numerous biologics by improving their pharmacokinetic and pharmacodynamic profiles.[2] The addition of the hydrophilic and biocompatible PEG polymer effectively increases the hydrodynamic size of the biologic, which in turn leads to a number of clinical benefits.[3]
The primary advantages of PEGylation include a prolonged circulatory half-life, reduced immunogenicity, and enhanced stability and solubility.[1][2] By increasing the size of the molecule, PEGylation reduces its renal clearance, allowing for less frequent dosing regimens and improved patient compliance.[3] The PEG chains also create a protective hydrophilic shield around the biologic, masking its epitopes from the host's immune system and thereby lowering the risk of an immune response.[4] Furthermore, PEGylation can protect the biologic from proteolytic degradation, leading to increased stability in vivo.[1]
However, PEGylation is not without its challenges. The attachment of PEG can sometimes lead to a reduction in the biologic's in vitro bioactivity due to steric hindrance at the site of action.[5] Additionally, the generation of anti-PEG antibodies has been observed in some patients, which can lead to accelerated clearance of the PEGylated drug.[4] Therefore, a thorough understanding of the principles of PEGylation, including the choice of PEG reagent, conjugation chemistry, and characterization of the resulting conjugate, is crucial for the successful development of PEGylated biologics.
Generations of PEGylation Technology
The field of PEGylation has evolved significantly since its inception, leading to the development of distinct "generations" of PEGylation technologies, each offering improvements in terms of specificity, stability, and efficacy.
First-Generation PEGylation: This initial wave of technology involved the random and often non-specific attachment of linear PEG chains to multiple sites on the protein surface, primarily targeting lysine (B10760008) residues.[6] While successful in demonstrating the proof-of-concept and leading to the first approved PEGylated drugs, this approach often resulted in heterogeneous mixtures of PEGylated isomers with varying degrees of modification and positional attachment. This heterogeneity could lead to batch-to-batch variability and a reduction in the overall therapeutic efficacy.[6]
Second-Generation PEGylation: To address the limitations of the first generation, second-generation PEGylation focused on achieving greater control over the conjugation process. This was accomplished through the use of larger PEG polymers, branched PEG structures, and more site-specific conjugation chemistries.[6] Site-specific PEGylation, targeting, for example, the N-terminus or specific cysteine residues, allows for the creation of more homogeneous and well-defined PEGylated biologics with preserved bioactivity.
Third-Generation PEGylation: The latest advancements in PEGylation technology are focused on further optimizing the therapeutic profile of biologics. This includes the development of releasable or cleavable PEG linkers that allow the native protein to be gradually released in vivo, potentially restoring full biological activity.[1] Additionally, novel polymer architectures and alternative polymers are being explored to further reduce immunogenicity and improve the overall performance of the conjugated biologic.[2]
Data Presentation: Quantitative Impact of PEGylation
The following tables summarize the quantitative effects of PEGylation on the pharmacokinetic and pharmacodynamic properties of selected biologics.
Table 1: Pharmacokinetic Parameters of PEGylated vs. Non-PEGylated Biologics
| Biologic | Parameter | Non-PEGylated | PEGylated | Fold Change | Reference |
| Interferon alfa-2a | Absorption Half-life (t½ abs) | 2.3 hours | 50 hours | ~22 | [3] |
| Renal Clearance | High | Reduced >100-fold | >100 | [3] | |
| Interferon alfa-2b | Absorption Half-life (t½ abs) | 4.6 hours | Varies with PEG size | - | [3] |
| Clearance | High | Reduced ~10-fold | ~10 | [3] | |
| Filgrastim (G-CSF) | Terminal Half-life (t½) | 3.5 hours | 33.2 - 49 hours | ~9.5 - 14 | [7][8] |
| Apparent Clearance (CL/F) | 40 mL/h/kg | 11 - 14 mL/h/kg | ~2.9 - 3.6 | [8] |
Table 2: Effect of PEGylation on Enzyme Kinetics
| Enzyme | PEG Size | Km | Vmax | Change in Catalytic Efficiency (Vmax/Km) | Reference |
| P. aeruginosa rL-ASNase | 330 Da | 0.318 ±1.76 mM | 2915 µmol min-1 | - | [9] |
| 0.396 ±1.736 mM | 3193 µmol min-1 | Slight Increase | [9] | ||
| α-Chymotrypsin | Increasing PEG molecules | Increased | Decreased | Decreased | [9] |
Table 3: Effect of PEGylation on Receptor Binding Affinity
| Biologic | Receptor | Binding Affinity (KD) - Non-PEGylated | Binding Affinity (KD) - PEGylated | Fold Change in Affinity | Reference |
| Interleukin-2 (IL-2) | IL-2Rβ | 238.9 nM | 1769.5 nM (1-PEG-IL-2) | ~7.4-fold decrease | [5] |
| (SHR-1916) | 6.1-fold decrease | [5] |
Experimental Protocols
General Protocol for Amine-Reactive Protein PEGylation
This protocol outlines a general procedure for the PEGylation of a protein using an amine-reactive PEG-NHS ester.
Materials:
-
Protein of interest (e.g., Bovine Serum Albumin)
-
Amine-reactive PEG (e.g., mPEG-NHS ester)
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Dialysis membrane or centrifugal filter units for purification
-
SDS-PAGE materials for analysis
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.
-
PEGylation Reaction:
-
Calculate the required amount of PEG-NHS ester to achieve the desired molar excess (e.g., 5-fold, 10-fold molar excess over the protein).
-
Dissolve the PEG-NHS ester in a small volume of the reaction buffer.
-
Add the PEG solution to the protein solution while gently stirring.
-
Incubate the reaction mixture at room temperature for 1-2 hours, or at 4°C overnight, with gentle agitation.
-
-
Quenching the Reaction: Add the quenching solution to the reaction mixture to a final concentration of 50-100 mM to consume any unreacted PEG-NHS ester. Incubate for 15-30 minutes at room temperature.
-
Purification of PEGylated Protein:
-
Remove unreacted PEG and byproducts by dialysis against PBS or by using centrifugal filter units with an appropriate molecular weight cutoff.
-
Further purification to separate different PEGylated species (e.g., mono-, di-, poly-PEGylated) can be achieved using ion-exchange or size-exclusion chromatography.[10]
-
-
Characterization:
In Vitro Bioassay for PEGylated Protein
This protocol provides a general framework for assessing the in vitro biological activity of a PEGylated protein compared to its unmodified counterpart. The specific assay will depend on the protein's function.
Principle: To determine if PEGylation has affected the protein's ability to elicit a biological response in a cell-based or cell-free system.
General Procedure:
-
Prepare a dilution series of both the non-PEGylated (control) and the purified PEGylated protein in a suitable assay buffer or cell culture medium.
-
Perform the bioassay:
-
For enzymes: Measure the enzymatic activity by monitoring the conversion of a substrate to a product over time.[13] Calculate Km and Vmax values for both the native and PEGylated enzyme.[14]
-
For receptor-binding proteins: Perform a competitive binding assay using a labeled ligand to determine the IC50 values for the native and PEGylated protein.
-
For cytokines or growth factors: Use a cell proliferation or reporter gene assay to measure the dose-dependent response of target cells to the native and PEGylated protein.
-
-
Data Analysis:
-
Plot the dose-response curves for both the non-PEGylated and PEGylated protein.
-
Compare the EC50 or IC50 values to determine the relative bioactivity of the PEGylated protein. A significant increase in the EC50/IC50 value indicates a reduction in bioactivity.
-
Detection of Anti-PEG Antibodies using ELISA
This protocol outlines a method for the detection of anti-PEG antibodies in serum samples.
Materials:
-
Biotinylated PEG
-
Streptavidin-coated microplates
-
Serum samples (patient and control)
-
Wash Buffer (PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
HRP-conjugated anti-human IgG or IgM antibody
-
TMB substrate
-
Stop Solution (e.g., 1 M H2SO4)
-
Microplate reader
Procedure:
-
Plate Coating: Coat the streptavidin microplate with biotin-PEG by incubating with a solution of biotin-PEG in PBS. Wash the plate to remove unbound biotin-PEG.
-
Blocking: Block the plate with Blocking Buffer to prevent non-specific binding.
-
Sample Incubation: Add diluted serum samples to the wells and incubate to allow anti-PEG antibodies to bind to the immobilized PEG.
-
Washing: Wash the plate thoroughly to remove unbound serum components.
-
Detection Antibody Incubation: Add the HRP-conjugated anti-human IgG or IgM antibody and incubate.
-
Washing: Wash the plate to remove unbound detection antibody.
-
Substrate Development: Add TMB substrate and incubate until a color develops.
-
Stopping the Reaction: Add Stop Solution.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Compare the absorbance of patient samples to that of negative controls to determine the presence of anti-PEG antibodies.[15]
Mandatory Visualization
Signaling Pathways
The following diagrams illustrate the signaling pathways of two biologics that are commonly PEGylated.
Caption: G-CSF Receptor Signaling Pathway.[2][16][17][18]
Caption: Type I Interferon Signaling Pathway.[1][19][20][21][22]
Experimental Workflow
References
- 1. Interferon (IFN) Cell Signaling Pathway | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetics of peginterferons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. creativepegworks.com [creativepegworks.com]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. blog.labtesting.wuxiapptec.com [blog.labtesting.wuxiapptec.com]
- 11. benchchem.com [benchchem.com]
- 12. creativepegworks.com [creativepegworks.com]
- 13. ucl.ac.uk [ucl.ac.uk]
- 14. What Is Enzyme Kinetics? Understanding Km and Vmax in Biochemical Reactions [synapse.patsnap.com]
- 15. bioagilytix.com [bioagilytix.com]
- 16. Granulocyte colony-stimulating factor receptor signaling involves the formation of a three-component complex with Lyn and Syk protein-tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Frontiers | A review of granulocyte colony-stimulating factor receptor signaling and regulation with implications for cancer [frontiersin.org]
- 19. Interferon - Wikipedia [en.wikipedia.org]
- 20. Interferons, Signal Transduction Pathways, and the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 21. aacrjournals.org [aacrjournals.org]
- 22. Interferon signaling pathway | Abcam [abcam.com]
Methodological & Application
Application Notes and Protocols for Amino-PEG16-t-butyl ester Conjugation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of Amino-PEG16-t-butyl ester in bioconjugation, particularly for applications in drug development and targeted therapies. The following sections detail the principles, experimental procedures, and data analysis for the successful conjugation of this versatile PEG linker to proteins and other biomolecules.
Introduction
This compound is a heterobifunctional linker that offers a primary amine for conjugation and a t-butyl ester-protected carboxylic acid.[1][2] The polyethylene (B3416737) glycol (PEG) spacer enhances the solubility and biocompatibility of the resulting conjugate, and can improve the pharmacokinetic properties of therapeutic molecules by increasing their hydrodynamic radius, which reduces renal clearance.[3][4]
The terminal primary amine allows for efficient conjugation to biomolecules containing activated esters, such as N-hydroxysuccinimide (NHS) esters. The t-butyl ester group provides a stable protecting group for the carboxylic acid, which can be selectively removed under acidic conditions, typically with trifluoroacetic acid (TFA), to reveal a terminal carboxyl group for further modification or interaction.[5][6][7] This linker is particularly valuable in the development of antibody-drug conjugates (ADCs) and other targeted drug delivery systems.[8][9]
Experimental Protocols
Conjugation of this compound to an NHS-activated Protein
This protocol describes the conjugation of the primary amine of this compound to a protein that has been activated with an NHS ester.
Materials:
-
This compound
-
NHS-activated protein (e.g., an antibody)
-
Conjugation Buffer: 0.1 M sodium phosphate (B84403) buffer, pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Purification column (e.g., Size-Exclusion Chromatography - SEC)
Procedure:
-
Protein Preparation: Dissolve the NHS-activated protein in conjugation buffer to a final concentration of 1-10 mg/mL.
-
PEG Linker Preparation: Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMF or DMSO.
-
Conjugation Reaction: Add the dissolved this compound to the protein solution. The molar ratio of PEG linker to protein should be optimized, but a starting point of 10- to 20-fold molar excess of the PEG linker is recommended.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quenching: Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM to quench any unreacted NHS esters. Incubate for 30 minutes at room temperature.
-
Purification: Purify the PEGylated protein conjugate using an appropriate chromatography method, such as SEC, to remove excess PEG linker and other small molecules.
Deprotection of the t-butyl ester
This protocol describes the removal of the t-butyl protecting group to expose the terminal carboxylic acid.
Materials:
-
t-butyl ester protected PEG-protein conjugate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Scavenger (optional, e.g., triisopropylsilane (B1312306) (TIS) or water)
-
Cold diethyl ether
Procedure:
-
Reaction Setup: Dissolve the lyophilized t-butyl ester protected PEG-protein conjugate in a solution of 50-95% TFA in DCM.[5] A common cleavage cocktail is 95% TFA, 2.5% water, and 2.5% TIS.[10]
-
Deprotection Reaction: Stir the reaction mixture at room temperature for 1-4 hours. The progress of the reaction can be monitored by LC-MS.
-
TFA Removal: Remove the TFA and DCM under reduced pressure (e.g., using a rotary evaporator).
-
Precipitation: Precipitate the deprotected product by adding the concentrated residue to cold diethyl ether.
-
Isolation: Centrifuge the mixture to pellet the product, decant the ether, and repeat the ether wash to remove residual TFA and scavengers.
-
Drying: Dry the final product under vacuum.
Data Presentation
The efficiency of the conjugation reaction is influenced by factors such as pH, temperature, and the molar ratio of the reactants. The following table summarizes representative data for the conjugation of an amino-PEG linker to an NHS-activated antibody, demonstrating the impact of varying the molar ratio of the PEG linker to the antibody on the conjugation yield and the average number of PEGs per antibody.
| Molar Ratio (PEG:Antibody) | Conjugation Yield (%) | Average PEGs per Antibody |
| 5:1 | 65 | 2.1 |
| 10:1 | 85 | 4.3 |
| 20:1 | 92 | 6.8 |
| 50:1 | 95 | 8.5 |
Note: This data is illustrative and the optimal conditions should be determined empirically for each specific protein and application.
Visualization of Experimental Workflow and Biological Application
Experimental Workflow
The overall workflow for the conjugation and deprotection of this compound is depicted below.
Application in Antibody-Drug Conjugate (ADC) Delivery
Amino-PEG linkers are integral to the design of ADCs. The following diagram illustrates the mechanism of action of an ADC utilizing a PEG linker for the targeted delivery of a cytotoxic drug to a cancer cell.[6][11][12]
Purification and Characterization
The successful synthesis of the PEGylated conjugate must be confirmed through various analytical techniques.
Purification
-
Size-Exclusion Chromatography (SEC): This is a primary method for separating the PEGylated protein from the unreacted protein and excess PEG linker based on differences in hydrodynamic radius.[13]
-
Ion-Exchange Chromatography (IEX): This technique can be used to separate PEGylated proteins based on differences in their surface charge.
-
Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their hydrophobicity and can be effective in purifying PEGylated proteins.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is a high-resolution technique that can be used for both purification and analysis of PEGylated products.[12]
Characterization
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): This technique can be used to visualize the increase in molecular weight of the protein after PEGylation.
-
Mass Spectrometry (MS): Techniques such as MALDI-TOF or ESI-MS can be used to determine the exact mass of the PEGylated conjugate and to calculate the number of PEG chains attached.[11][14][15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to confirm the structure of the PEG linker and the final conjugate.
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final product and to quantify the extent of PEGylation.[16][17]
References
- 1. 872340-65-3, Amino-PEG36-t-butyl ester - Biopharma PEG [biochempeg.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Quantitative Analysis and Optimization of Site-Specific Protein Bioconjugation in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. vectorlabs.com [vectorlabs.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Characterization of pH-Responsive PEG-Poly(β-Amino Ester) Block Copolymer Micelles as Drug Carriers to Eliminate Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. creativepegworks.com [creativepegworks.com]
- 10. PEG-t-butyl ester | t-butyl ester-PEG linkers | AxisPharm [axispharm.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. medchemexpress.com [medchemexpress.com]
- 14. enovatia.com [enovatia.com]
- 15. ingenieria-analitica.com [ingenieria-analitica.com]
- 16. lcms.cz [lcms.cz]
- 17. static1.squarespace.com [static1.squarespace.com]
Application Notes and Protocols for the Use of Amino-PEG16-t-butyl Ester in PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Proteolysis-targeting chimeras (PROTACs) are innovative heterobifunctional molecules designed to eliminate specific disease-causing proteins by coopting the body's own cellular disposal system.[1] These molecules are comprised of three key components: a ligand that binds to the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[2][3] The linker is a critical element that significantly influences the PROTAC's efficacy, solubility, cell permeability, and pharmacokinetic properties.[4]
Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers are frequently utilized due to their unique advantages.[4][5] The Amino-PEG16-t-butyl ester is a specific, high-purity, monodisperse PEG linker that offers a strategic tool for PROTAC development.[6][7]
Key Features and Advantages of this compound:
-
Enhanced Solubility and Physicochemical Properties: The long, hydrophilic 16-unit PEG chain significantly improves the aqueous solubility of the often large and hydrophobic PROTAC molecule, which is a common challenge in degrader development.[2][8][] This enhanced solubility aids in formulation and can improve bioavailability.
-
Orthogonal Synthesis Strategy: This linker possesses two distinct functional groups: a primary amine (-NH2) and a t-butyl ester-protected carboxylic acid (-COOtBu).[10][11] This "orthogonality" allows for a controlled, stepwise synthesis. The amine can be coupled to a carboxylic acid on one ligand, followed by the deprotection of the t-butyl ester to reveal a new carboxylic acid, which can then be coupled to an amine on the second ligand.[1]
-
Optimized Ternary Complex Formation: The extended length of the PEG16 linker provides significant spatial separation and flexibility, which is crucial for enabling the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[4][5] The optimal linker length must be determined empirically for each specific target-ligase pair to achieve maximum degradation efficiency.[12]
-
Modulation of Cell Permeability: While PEGylation increases hydrophilicity, the flexible nature of the PEG chain can allow the PROTAC to adopt conformations that shield its polar surface area, potentially aiding in cell membrane traversal.[5] However, excessive length can sometimes hinder permeability, necessitating careful optimization.[13]
PROTAC Mechanism of Action & Synthetic Strategy
The fundamental role of a PROTAC is to act as a bridge, bringing the target protein into close proximity with an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein. The poly-ubiquitinated protein is then recognized and degraded by the 26S proteasome.
Caption: PROTAC-mediated protein degradation pathway.
The synthesis of a PROTAC using this compound typically follows a convergent, stepwise approach. This allows for the modular assembly of the final molecule from three components: the POI ligand, the E3 ligase ligand, and the linker.
Caption: Synthetic workflow for incorporating the linker.
Quantitative Data Summary
The choice of linker length is a critical parameter that must be optimized to maximize degradation efficiency. The following tables provide representative data, compiled from literature sources, illustrating the impact of PEG linker length on PROTAC activity and the typical yields for key synthetic steps.
Table 1: Influence of PEG Linker Length on PROTAC Activity
| PROTAC | Linker Composition | DC₅₀ (nM) | Dₘₐₓ (%) | Permeability (10⁻⁷ cm s⁻¹) |
|---|---|---|---|---|
| PROTAC A | Alkyl Chain | >1000 | <20 | 2.5 |
| PROTAC B | PEG2 | 450 | 60 | 1.9 |
| PROTAC C | PEG4 | 220 | 75 | 1.2 |
| PROTAC D | PEG8 | 150 | 85 | 0.8 |
Data is illustrative and compiled from various sources in the literature.[5] DC₅₀ (half-maximal degradation concentration) and Dₘₐₓ (maximum degradation) values are dependent on the specific cell line and target.
Table 2: Representative Reaction Yields for Key Synthetic Steps
| Reaction Type | E3 Ligase | Target Protein | Linker | Yield (%) |
|---|---|---|---|---|
| Amide Coupling | VHL | PXR | PEG2-C6 | 72 |
| Click Chemistry | Cereblon | BRD4 | PEG4 | 90 |
| Amide Coupling | Cereblon | SMARCA2 | PEG3 | 65 |
Data compiled from publicly available research.[1][3] Yields are dependent on specific substrates and reaction conditions.
Experimental Protocols
The following protocols provide a detailed methodology for synthesizing a PROTAC using this compound.
Protocol 1: Synthesis of an Amide-Linked PROTAC
This protocol describes the coupling of a carboxylic acid-functionalized component (Ligand 1) with this compound, followed by deprotection and coupling to an amine-functionalized component (Ligand 2).
Step 1: Amide Coupling of Ligand 1 with this compound
-
Reagents and Materials:
-
Ligand 1 with a carboxylic acid (-COOH) functional group (1.0 eq)
-
This compound (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
-
Nitrogen or Argon atmosphere
-
Standard glassware for organic synthesis
-
-
Procedure:
-
Dissolve Ligand 1-COOH in anhydrous DMF under an inert atmosphere.[1]
-
Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.[1]
-
Add a solution of this compound in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature overnight (12-18 hours).
-
Monitor the reaction progress by LC-MS to confirm the formation of the desired product.
-
Upon completion, dilute the reaction mixture with ethyl acetate. Wash sequentially with 5% LiCl solution, saturated NaHCO₃ solution, and brine.[1]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the Ligand 1-PEG16-t-butyl ester intermediate.[1]
-
Step 2: Deprotection of the t-butyl Ester
-
Reagents and Materials:
-
Ligand 1-PEG16-t-butyl ester intermediate (1.0 eq)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) (20-50% v/v)
-
Ice bath
-
-
Procedure:
-
Dissolve the purified Ligand 1-PEG16-t-butyl ester in DCM.[1]
-
Cool the solution to 0 °C using an ice bath.
-
Add TFA (e.g., 25% v/v) dropwise to the solution.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.[1]
-
Monitor the reaction by LC-MS until the starting material is fully consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.[1]
-
The resulting amine salt (Ligand 1-PEG16-NH₃⁺TFA⁻ ) is often used directly in the next step without further purification.
-
Step 3: Final Amide Coupling to Ligand 2
-
Reagents and Materials:
-
Ligand 1-PEG16-COOH intermediate (as TFA salt) (1.0 eq)
-
Ligand 2 with an amine (-NH₂) functional group (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (4.0-5.0 eq, to neutralize the TFA salt and for the coupling)
-
Anhydrous DMF
-
-
Procedure:
-
Follow the procedure outlined in Step 1, using the crude Ligand 1-PEG16-COOH and Ligand 2-NH₂ as the coupling partners.[1] Ensure enough DIPEA is added to both neutralize the TFA salt and facilitate the amide coupling.
-
After aqueous workup and concentration, purify the final PROTAC molecule by preparative HPLC to obtain the product with high purity.[1]
-
Characterize the final product by LC-MS and NMR to confirm its identity and purity.
-
References
- 1. benchchem.com [benchchem.com]
- 2. precisepeg.com [precisepeg.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 4. chempep.com [chempep.com]
- 5. benchchem.com [benchchem.com]
- 6. chemimpex.com [chemimpex.com]
- 7. precisepeg.com [precisepeg.com]
- 8. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 10. vectorlabs.com [vectorlabs.com]
- 11. Amino-PEG1-t-butyl ester | CAS: 1260092-46-3 | AxisPharm [axispharm.com]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Amino-PEG16-t-butyl Ester in Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a transformative class of targeted cancer therapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver highly potent cytotoxic agents directly to tumor cells. The linker, which connects the antibody to the cytotoxic payload, is a critical component that dictates the ADC's stability, pharmacokinetics, efficacy, and toxicity profile. Amino-PEG16-t-butyl ester is a heterobifunctional linker that has garnered interest in ADC development due to its defined length polyethylene (B3416737) glycol (PEG) spacer.
This linker possesses a primary amine for conjugation to a payload and a t-butyl ester-protected carboxylic acid. The PEG16 spacer enhances the hydrophilicity of the ADC, which can mitigate aggregation issues often associated with hydrophobic payloads and improve the overall pharmacokinetic properties of the conjugate.[1][2] The t-butyl ester protecting group can be selectively removed under acidic conditions, revealing a carboxylic acid that can then be activated for conjugation to the antibody.[3][4]
These application notes provide a comprehensive overview of the use of this compound in ADC development, including representative data on the impact of PEGylation, detailed experimental protocols, and visual workflows to guide researchers in this field.
Data Presentation: Impact of PEGylation on ADC Properties
While specific quantitative data for ADCs utilizing an this compound linker is not extensively available in peer-reviewed literature, the following table summarizes the expected impact of a mid-length PEG spacer, such as PEG16, on key ADC parameters. This representative data is extrapolated from trends observed with other discrete PEG linkers of varying lengths.[5][6] The inclusion of a PEG linker generally leads to improved pharmacokinetic properties and can influence the potency of the ADC.[5][7]
| Parameter | No PEG Linker | PEG4 Linker | PEG16 Linker (Expected) | PEG24 Linker | Reference |
| Drug-to-Antibody Ratio (DAR) | 3.5 | 3.6 | 3.5 | 3.4 | [8] |
| In Vitro Cytotoxicity (IC50, nM) | 0.5 | 1.2 | ~2.0 | 3.5 | [9] |
| Plasma Clearance (mL/day/kg) | 15 | 10 | ~6 | 4 | [5] |
| Terminal Half-life (days) | 5 | 8 | ~12 | 15 | [5] |
| In Vivo Tumor Growth Inhibition (%) | 60 | 75 | >80 | >85 | [6] |
Note: The data presented for the PEG16 linker are hypothetical and based on established trends in ADC development. Actual values will be dependent on the specific antibody, payload, and conjugation chemistry used.
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis and characterization of an ADC using this compound.
Part 1: Synthesis of the Drug-Linker Conjugate
This protocol describes the conjugation of a cytotoxic drug with a carboxylic acid functional group to the amine of this compound.
Materials:
-
This compound
-
Cytotoxic drug with a carboxylic acid group (e.g., a derivative of MMAE or PBD)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA)
-
Trifluoroacetic acid (TFA)
-
Reverse-phase HPLC system
Procedure:
-
Activation of the Cytotoxic Drug:
-
Dissolve the cytotoxic drug (1.0 eq) in anhydrous DMF.
-
Add NHS (1.1 eq) and DCC (1.1 eq).
-
Stir the reaction at room temperature for 4 hours to form the NHS ester of the drug.
-
-
Conjugation to this compound:
-
Dissolve this compound (1.2 eq) in anhydrous DMF.
-
Add the activated drug solution to the this compound solution.
-
Add TEA (2.0 eq) and stir the reaction at room temperature overnight.
-
Monitor the reaction by LC-MS.
-
-
Purification of the Drug-Linker-t-butyl Ester:
-
Upon completion, purify the crude product by reverse-phase HPLC to obtain the drug-PEG16-t-butyl ester conjugate.
-
-
Deprotection of the t-butyl Ester:
-
Dissolve the purified drug-PEG16-t-butyl ester in a 1:1 mixture of DCM and TFA.
-
Stir at room temperature for 2 hours.
-
Remove the solvent under reduced pressure to yield the deprotected drug-PEG16-acid linker.
-
Part 2: Conjugation of the Drug-Linker to the Antibody
This protocol outlines the conjugation of the drug-linker to the antibody via lysine (B10760008) residues.
Materials:
-
Monoclonal antibody (mAb)
-
Drug-PEG16-acid linker (from Part 1)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysulfosuccinimide (Sulfo-NHS)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Reaction Buffer (e.g., borate (B1201080) buffer, pH 8.5)
-
Quenching solution (e.g., 1 M Tris buffer, pH 8.0)
-
Size-Exclusion Chromatography (SEC) system
Procedure:
-
Antibody Preparation:
-
Buffer exchange the mAb into the Reaction Buffer to a concentration of 5-10 mg/mL.
-
-
Activation of the Drug-Linker:
-
Dissolve the drug-PEG16-acid linker (5-10 fold molar excess over the antibody) in DMSO.
-
In a separate tube, dissolve EDC (1.2 eq to the linker) and Sulfo-NHS (1.2 eq to the linker) in DMSO.
-
Add the EDC/Sulfo-NHS solution to the drug-linker solution and incubate for 15 minutes at room temperature to activate the carboxylic acid.
-
-
Conjugation Reaction:
-
Add the activated drug-linker solution to the antibody solution. The final DMSO concentration should be below 10% (v/v).
-
Incubate the reaction at room temperature for 2 hours with gentle mixing.
-
-
Quenching the Reaction:
-
Add the quenching solution to a final concentration of 50 mM to stop the reaction.
-
-
Purification of the ADC:
-
Purify the ADC from unconjugated drug-linker and other reagents using an SEC system with PBS as the mobile phase.
-
Collect the fractions corresponding to the monomeric ADC.
-
Part 3: Characterization of the ADC
1. Drug-to-Antibody Ratio (DAR) Determination:
-
Method: Hydrophobic Interaction Chromatography (HIC) or Reverse-Phase HPLC (RP-HPLC) coupled with UV-Vis spectroscopy and/or mass spectrometry.[10][11]
-
Procedure:
-
Inject the purified ADC onto the HIC or RP-HPLC column.
-
Separate the different drug-loaded species.
-
Calculate the average DAR by integrating the peak areas of the different species and weighting them by their respective drug load.[10]
-
2. Purity and Aggregation Analysis:
-
Method: Size-Exclusion Chromatography (SEC).
-
Procedure:
-
Inject the purified ADC onto an SEC column.
-
Determine the percentage of monomer, aggregate, and fragment.
-
3. In Vitro Cytotoxicity Assay:
-
Method: Cell viability assay (e.g., MTT or CellTiter-Glo).
-
Procedure:
-
Plate target cancer cells and control cells.
-
Treat the cells with serial dilutions of the ADC, the unconjugated antibody, and the free drug.
-
After a set incubation period (e.g., 72-96 hours), measure cell viability.
-
Calculate the IC50 value for the ADC.
-
Visualizations
Experimental Workflow for ADC Synthesis
Caption: Workflow for ADC development using this compound.
General Mechanism of Action for an ADC
References
- 1. Determination of drug-to-antibody ratio of antibody-drug conjugate in biological samples using microflow-liquid chromatography/high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. debiopharm.com [debiopharm.com]
- 7. The Effect of PEGylation on Drugs’ Pharmacokinetic Parameters; from Absorption to Excretion | Bentham Science [benthamscience.com]
- 8. Characterization of the drug-to-antibody ratio distribution for antibody-drug conjugates in plasma/serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. agilent.com [agilent.com]
- 11. Qualitative analysis of antibody–drug conjugates (ADCs): an experimental comparison of analytical techniques of cysteine-linked ADCs - Analyst (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Reaction of Amino-PEG16-t-butyl Ester with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the reaction conditions for conjugating Amino-PEG16-t-butyl ester to primary amines. This heterobifunctional PEG linker is a valuable tool in bioconjugation, enabling the attachment of a polyethylene (B3416737) glycol (PEG) spacer to proteins, peptides, and other molecules, thereby enhancing their solubility, stability, and pharmacokinetic properties.[1][2]
Introduction
This compound is a versatile reagent featuring a primary amine at one terminus and a t-butyl ester-protected carboxylic acid at the other, connected by a 16-unit polyethylene glycol chain. The primary amine allows for covalent linkage to various functional groups, most commonly carboxylic acids or their activated esters, to form a stable amide bond. The t-butyl ester serves as a protecting group for the carboxylic acid, which can be selectively deprotected under acidic conditions to reveal a free carboxyl group for subsequent conjugation steps.[1][3][4] This orthogonal reactivity is highly advantageous in the synthesis of complex bioconjugates, such as antibody-drug conjugates (ADCs) and targeted drug delivery systems.[2]
Reaction Principles
The fundamental reaction involves the nucleophilic attack of the primary amine of the this compound on an electrophilic carbonyl carbon of a carboxylic acid or its derivative. This results in the formation of a stable amide linkage. Two primary strategies are commonly employed for this conjugation:
-
Carbodiimide-Mediated Coupling: In this approach, a carboxylic acid on the target molecule is activated in situ using a carbodiimide (B86325) reagent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC), often in the presence of an additive like N-hydroxysuccinimide (NHS) to enhance efficiency and minimize side reactions. The activated carboxylic acid then readily reacts with the primary amine of the PEG linker.
-
Reaction with Activated Esters: A more direct method involves the reaction of the PEG amine with a pre-activated carboxylic acid, typically an N-hydroxysuccinimide (NHS) ester. This reaction proceeds efficiently at neutral to slightly basic pH and does not require additional coupling agents.[5][6]
Following the successful conjugation of the amino terminus, the t-butyl ester can be removed to expose the carboxylic acid for further modifications. The most common method for deprotection is treatment with trifluoroacetic acid (TFA).[3][4][7]
Quantitative Data Summary
The following tables summarize typical reaction conditions and expected outcomes for the coupling of this compound with primary amines and the subsequent deprotection of the t-butyl ester. Please note that optimal conditions may vary depending on the specific substrates and should be empirically determined.
Table 1: Reaction Conditions for Amide Bond Formation
| Parameter | Carbodiimide-Mediated Coupling (e.g., with EDC/NHS) | Reaction with NHS Ester |
| Solvent | Anhydrous polar aprotic solvents (e.g., DMF, DMSO, CH2Cl2) | Anhydrous polar aprotic solvents (e.g., DMF, DMSO, CH2Cl2) or aqueous buffers (e.g., PBS) |
| pH | 4.5 - 7.5 | 7.0 - 9.0[5][6] |
| Temperature | Room Temperature | Room Temperature |
| Reaction Time | 2 - 24 hours[5] | 30 minutes - 4 hours[8] |
| Molar Ratio (PEG-Amine:Substrate) | 1:1 to 1.5:1 | 1:1 to 2:1[5] |
| Coupling Agents | EDC, DCC, HATU[5] | Not required[5] |
| Additives | NHS, Sulfo-NHS | Not required |
| Typical Yield | 60 - 95% (substrate dependent) | 70 - 98% (substrate dependent) |
Table 2: Conditions for t-Butyl Ester Deprotection
| Parameter | Condition |
| Reagent | Trifluoroacetic acid (TFA) |
| Solvent | Dichloromethane (DCM) |
| TFA Concentration | 20 - 50% (v/v) in DCM[9] |
| Temperature | Room Temperature |
| Reaction Time | 1 - 5 hours[7] |
| Typical Yield | > 90%[9] |
Experimental Protocols
Protocol 1: Amide Coupling of this compound to a Carboxylic Acid using EDC/NHS Chemistry
This protocol describes a general procedure for conjugating this compound to a molecule containing a carboxylic acid group.
Materials:
-
This compound
-
Carboxylic acid-containing molecule
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Reaction vessel (e.g., round-bottom flask)
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon gas supply
-
Purification system (e.g., HPLC, column chromatography)
Procedure:
-
Preparation: Ensure all glassware is dry and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
-
Dissolution: Dissolve the carboxylic acid-containing molecule (1 equivalent) and NHS (1.2 equivalents) in anhydrous DMF.
-
Activation: Add EDC (1.2 equivalents) to the solution and stir at room temperature for 15-30 minutes to activate the carboxylic acid.
-
PEGylation: Dissolve this compound (1.1 equivalents) in a small amount of anhydrous DMF and add it to the reaction mixture.
-
Reaction: Allow the reaction to proceed at room temperature for 4-24 hours with continuous stirring. The progress of the reaction can be monitored by a suitable analytical technique (e.g., LC-MS or TLC).[5]
-
Quenching (Optional): The reaction can be quenched by the addition of a small amount of water or a primary amine-containing buffer like Tris.
-
Purification: Purify the resulting PEGylated conjugate using an appropriate method, such as reversed-phase HPLC or size-exclusion chromatography, to remove unreacted starting materials and byproducts.
Protocol 2: Reaction of this compound with an NHS Ester
This protocol provides a straightforward method for conjugating this compound to a molecule that has been pre-activated as an NHS ester.
Materials:
-
This compound
-
NHS ester-activated molecule
-
Anhydrous Dimethylformamide (DMF) or Phosphate-Buffered Saline (PBS), pH 7.4
-
Reaction vessel
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolution: Dissolve the NHS ester-activated molecule (1 equivalent) in either anhydrous DMF or PBS (pH 7.4).
-
PEGylation: Dissolve this compound (1.2 equivalents) in the same solvent and add it to the solution of the activated molecule.
-
Reaction: Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction by LC-MS or TLC.[8]
-
Purification: Purify the conjugate as described in Protocol 1.
Protocol 3: Deprotection of the t-Butyl Ester
This protocol outlines the procedure for removing the t-butyl protecting group to yield the free carboxylic acid.
Materials:
-
t-Butyl ester-protected PEG conjugate
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the t-butyl ester-protected PEG conjugate in DCM.
-
Deprotection: Add TFA to the solution to a final concentration of 20-50% (v/v).[9]
-
Reaction: Stir the reaction mixture at room temperature for 1-5 hours.[7] Monitor the deprotection by LC-MS.
-
Solvent Removal: Remove the DCM and TFA by rotary evaporation. It may be necessary to co-evaporate with a solvent like toluene (B28343) to remove residual TFA.
-
Purification: The deprotected product can be purified by precipitation in cold diethyl ether or by HPLC.
Visualizations
The following diagrams illustrate the key processes involved in the use of this compound.
Caption: Workflow for EDC/NHS mediated coupling and deprotection.
Caption: Workflow for reaction with an NHS ester and deprotection.
Caption: Relationship between reactants, conditions, and outcome.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. nbinno.com [nbinno.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. broadpharm.com [broadpharm.com]
- 6. PEG NHS ester, Amine Reactive Reagent | BroadPharm [broadpharm.com]
- 7. rsc.org [rsc.org]
- 8. broadpharm.com [broadpharm.com]
- 9. chemrxiv.org [chemrxiv.org]
Application Notes and Protocols for the Deprotection of t-Butyl Esters in PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the deprotection of t-butyl esters in polyethylene (B3416737) glycol (PEG) linkers, a critical step in the synthesis of PEGylated molecules for research, diagnostics, and drug development. This document outlines the most common deprotection methodologies, including detailed protocols, troubleshooting strategies, and quantitative data to assist in optimizing this chemical transformation.
Introduction
PEGylation, the process of covalently attaching PEG chains to molecules, is a widely employed strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents. t-Butyl esters are frequently used as protecting groups for carboxylic acid functionalities within PEG linkers due to their stability under various conditions and their susceptibility to cleavage under specific acidic conditions. The selective and efficient removal of the t-butyl group is essential to unmask the carboxylic acid for subsequent conjugation or to yield the final active molecule.
The most prevalent method for t-butyl ester deprotection is acidolysis, typically employing trifluoroacetic acid (TFA). However, the choice of deprotection strategy can be influenced by the sensitivity of the PEGylated molecule to acidic conditions and the presence of other acid-labile protecting groups. This document explores TFA-mediated deprotection in detail and provides an overview of alternative methods.
Data Presentation
The following tables summarize quantitative data for various t-butyl ester deprotection methods. It is important to note that yields and purity are highly dependent on the specific substrate, PEG linker length, and reaction conditions.
Table 1: Trifluoroacetic Acid (TFA)-Mediated Deprotection
| Reagent Composition | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Notes |
| 50% TFA | Dichloromethane (DCM) | Room Temperature | 2 - 5 | >90 | A common starting point for many substrates.[1] |
| 95% TFA / 2.5% H₂O / 2.5% TIS | None (neat) | Room Temperature | 2 - 4 | >95 | Recommended when acid-sensitive residues are present.[1] |
| 1:1 TFA/DCM | Dichloromethane (DCM) | Room Temperature | 5 | Not specified, used for crude product in next step | [2] |
| 95% TFA | None (neat) | Not Specified | Not Specified | Good purity | Often used in peptide synthesis. |
Table 2: Alternative Deprotection Methods
| Method | Reagent(s) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Lewis Acid Catalysis | Zinc Bromide (ZnBr₂) | Dichloromethane (DCM) | Room Temperature | 12 - 24 | Good to high yields reported for various substrates.[3][4] |
| Enzymatic Cleavage | Lipases, Esterases | Aqueous buffer | 20 - 50 | Substrate-dependent | High yields reported for specific enzyme-substrate pairs. |
| Thermal Deprotection | None | Protic Solvents | 120 - 240 | 0.25 - 0.67 | Good to high yields reported in continuous flow reactors.[5][6] |
Mandatory Visualizations
// Reactants PEG_ester [label="PEG-Linker-COO-tBu", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; TFA [label="H⁺ (from TFA)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Intermediates Protonated_ester [label="PEG-Linker-C(OH⁺)-O-tBu", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; Carboxylic_acid [label="PEG-Linker-COOH", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; tBu_cation [label="tBu⁺", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
// Scavenger and product Scavenger [label="Scavenger (e.g., TIS)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Trapped_cation [label="Trapped tBu-Scavenger", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; Side_product [label="Alkylated Biomolecule", shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges PEG_ester -> Protonated_ester [label="Protonation"]; Protonated_ester -> Carboxylic_acid [label="Cleavage"]; Protonated_ester -> tBu_cation [label=""]; tBu_cation -> Scavenger [label="Trapping"]; Scavenger -> Trapped_cation; tBu_cation -> Side_product [label="Alkylation (Side Reaction)", style=dashed, color="#EA4335"]; } .enddot
Caption: Acid-catalyzed deprotection of a t-butyl ester and scavenger action.
Caption: General experimental workflow for t-butyl ester deprotection.
// Incomplete Reaction Branch increase_time [label="Increase reaction time", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; increase_conc [label="Increase reagent concentration", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; change_reagent [label="Use stronger deprotection agent", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Side Products Branch add_scavenger [label="Add scavengers (TIS, H₂O)", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; milder_conditions [label="Use milder deprotection method\n(e.g., ZnBr₂, enzymatic)", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Connections start -> incomplete; incomplete -> side_products [label="No"]; incomplete -> increase_time [label="Yes"]; increase_time -> increase_conc; increase_conc -> change_reagent; side_products -> add_scavenger [label="Yes"]; add_scavenger -> milder_conditions; side_products -> end [label="No", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; } .enddot
Caption: Troubleshooting decision tree for t-butyl ester deprotection.
Experimental Protocols
Protocol 1: Standard TFA-Mediated Deprotection
This protocol is suitable for many PEG-linkers where the conjugated molecule is stable to strong acid.
Materials:
-
t-Butyl protected PEG-linker
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Cold diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
-
Centrifuge (optional)
Procedure:
-
Dissolve the t-butyl protected PEG-linker in anhydrous DCM (e.g., 100 mg of PEG-linker in 2 mL of DCM) in a round-bottom flask.
-
Add an equal volume of TFA to the solution (e.g., 2 mL of TFA for a 50% TFA/DCM solution).
-
Stir the reaction mixture at room temperature for 2-5 hours.[1]
-
Monitor the reaction progress by TLC, HPLC, or ¹H-NMR. For NMR, the disappearance of the t-butyl proton signal (a singlet around 1.4 ppm) indicates reaction completion.[1]
-
Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.
-
To precipitate the deprotected product, add the concentrated residue dropwise to a stirred flask of cold diethyl ether.
-
Collect the precipitate by filtration or centrifugation.
-
Wash the precipitate with cold diethyl ether and dry under vacuum.
-
Characterize the final product to confirm its identity and purity.
Protocol 2: TFA-Mediated Deprotection with Scavengers
This protocol is recommended when the PEGylated molecule contains acid-sensitive functional groups, such as tryptophan or methionine residues, which are susceptible to alkylation by the t-butyl cation generated during deprotection.[1]
Materials:
-
t-Butyl protected PEG-linker
-
Trifluoroacetic acid (TFA)
-
Deionized water
-
Triisopropylsilane (TIS)
-
Cold diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
-
Centrifuge (optional)
Procedure:
-
In a fume hood, prepare the cleavage cocktail by combining 95% TFA, 2.5% deionized water, and 2.5% TIS (v/v/v).[1]
-
Add the cleavage cocktail to the t-butyl protected PEG-linker (e.g., 10 mL of cocktail per 1 gram of PEG-linker).
-
Stir the reaction mixture at room temperature for 2-4 hours.[1]
-
Monitor the reaction as described in Protocol 1.
-
Once the reaction is complete, remove the TFA and other volatile components under reduced pressure.
-
Precipitate the product from cold diethyl ether as described in Protocol 1.
-
Collect and wash the precipitate.
-
Dry the final product under vacuum and characterize it.
Protocol 3: Deprotection using Zinc Bromide (ZnBr₂)
This method offers a milder alternative to TFA and can be useful for substrates sensitive to strong acids.
Materials:
-
t-Butyl protected PEG-linker
-
Zinc Bromide (ZnBr₂), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve the t-butyl protected PEG-linker in anhydrous DCM.
-
Add a stoichiometric excess of anhydrous ZnBr₂ to the solution (e.g., 5-10 equivalents).
-
Stir the reaction mixture at room temperature. Reaction times can vary significantly (from hours to days) depending on the substrate.
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product as necessary, for example, by column chromatography.
-
Characterize the final product.
Analytical Monitoring Protocols
High-Performance Liquid Chromatography (HPLC):
-
Column: A reverse-phase C18 column is commonly used.
-
Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% TFA, is a typical mobile phase system.
-
Detection: UV detection at a wavelength appropriate for the conjugated molecule (e.g., 214 nm for peptides).
-
Monitoring: Inject aliquots of the reaction mixture at different time points to observe the disappearance of the starting material peak and the appearance of the product peak.
Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy:
-
Sample Preparation: Take an aliquot of the reaction mixture, remove the solvent and TFA under a stream of nitrogen, and dissolve the residue in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Key Signal: Monitor the disappearance of the singlet corresponding to the t-butyl protons, which typically appears around 1.4 ppm.[1]
Troubleshooting
For a detailed guide on troubleshooting common issues such as incomplete reactions and the formation of side products, please refer to the Troubleshooting Decision Tree diagram provided above. Key considerations include adjusting reaction time and temperature, modifying reagent concentrations, and incorporating scavengers. For persistent issues, exploring alternative deprotection methods is recommended.
References
- 1. benchchem.com [benchchem.com]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reagent-free continuous thermal tert-butyl ester deprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Amino-PEG16-t-butyl ester in Nanoparticle Functionalization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amino-PEG16-t-butyl ester is a heterobifunctional polyethylene (B3416737) glycol (PEG) linker that plays a crucial role in the surface functionalization of nanoparticles for biomedical applications. This reagent possesses a terminal primary amine group and a t-butyl ester protected carboxylic acid. The amine terminus allows for covalent conjugation to nanoparticles with surface carboxyl groups, a common feature of many nanoparticle systems. The PEG16 spacer enhances the biocompatibility and solubility of the nanoparticles, reducing immunogenicity and preventing aggregation. The t-butyl ester serves as a protecting group for the carboxylic acid, which can be deprotected under acidic conditions to allow for subsequent conjugation of targeting ligands, imaging agents, or therapeutic payloads. This strategic design enables a controlled, stepwise approach to constructing multifunctional nanoparticle-based drug delivery systems.
Key Applications
The unique properties of this compound make it a versatile tool for a range of applications in nanoparticle-based research and drug development:
-
Enhanced Biocompatibility and Stability: The hydrophilic PEG chain forms a protective layer on the nanoparticle surface, which minimizes nonspecific protein adsorption (opsonization) and recognition by the reticuloendothelial system (RES). This "stealth" property prolongs the circulation time of the nanoparticles in the bloodstream, allowing for more effective accumulation at the target site.[1][2]
-
Controlled Surface Functionalization: The orthogonal reactive groups (amine and protected carboxyl) allow for a two-step conjugation strategy. The amine group is first used to anchor the PEG linker to the nanoparticle surface. Subsequently, the t-butyl ester can be deprotected to reveal a carboxylic acid, which can then be used to attach a second molecule of interest, such as a targeting peptide or a small molecule drug.
-
Drug Delivery: The protected carboxyl group can be deprotected post-PEGylation to conjugate drugs, providing a versatile platform for developing targeted drug delivery systems.[1]
-
Development of Diagnostic Probes: The functional handle provided by the deprotected carboxyl group can be used to attach imaging agents for various diagnostic applications.
Experimental Protocols
Protocol 1: Functionalization of Carboxylated Nanoparticles with this compound
This protocol describes the covalent attachment of this compound to nanoparticles that have carboxyl groups on their surface using the carbodiimide (B86325) crosslinker EDC in the presence of N-hydroxysulfosuccinimide (sulfo-NHS).[3][4][5]
Materials:
-
Carboxylated nanoparticles
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysulfosuccinimide (sulfo-NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Solution: 1 M Tris-HCl, pH 7.5 or 1 M Glycine
-
Washing Buffer: PBS with 0.05% Tween-20
-
Storage Buffer: PBS, pH 7.4
Procedure:
-
Nanoparticle Preparation:
-
Resuspend the carboxylated nanoparticles in Activation Buffer to a concentration of 1-10 mg/mL.
-
Sonicate briefly to ensure a homogenous dispersion.
-
-
Activation of Carboxyl Groups:
-
Prepare fresh solutions of EDC (10 mg/mL) and sulfo-NHS (10 mg/mL) in cold Activation Buffer immediately before use.
-
Add EDC and sulfo-NHS to the nanoparticle suspension. The molar ratio of EDC/sulfo-NHS to the surface carboxyl groups on the nanoparticles should be optimized, but a starting point of 10:25:1 (carboxyl:EDC:sulfo-NHS) is recommended.
-
Incubate the mixture for 15-30 minutes at room temperature with gentle mixing to activate the carboxyl groups, forming a reactive sulfo-NHS ester.
-
-
Conjugation with this compound:
-
Dissolve this compound in Coupling Buffer at a concentration that results in a 10-50 fold molar excess relative to the nanoparticles' surface carboxyl groups.
-
Wash the activated nanoparticles by centrifugation (e.g., 12,000 x g for 15 minutes) and resuspend the pellet in Coupling Buffer. Repeat this washing step twice to remove excess EDC and sulfo-NHS.
-
Add the this compound solution to the washed, activated nanoparticles.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching and Washing:
-
Quench any unreacted sulfo-NHS esters by adding the Quenching Solution to a final concentration of 100 mM. Incubate for 30 minutes at room temperature.
-
Wash the PEGylated nanoparticles by centrifugation and resuspension in Washing Buffer. Repeat the washing step three times to remove unreacted PEG linker and byproducts.
-
-
Final Resuspension and Storage:
-
Resuspend the final PEGylated nanoparticle pellet in Storage Buffer.
-
Characterize the functionalized nanoparticles for size, zeta potential, and surface chemistry.
-
Protocol 2: Deprotection of the t-butyl Ester Group
This protocol describes the removal of the t-butyl protecting group to expose the terminal carboxylic acid on the PEGylated nanoparticles.
Materials:
-
PEGylated nanoparticles with t-butyl ester
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Reaction Setup:
-
Lyophilize the PEGylated nanoparticles to obtain a dry powder.
-
Resuspend the nanoparticles in a solution of 50% TFA in DCM. The concentration of nanoparticles should be around 1-5 mg/mL.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
-
Purification:
-
Remove the TFA and DCM by rotary evaporation.
-
Resuspend the nanoparticles in PBS.
-
Purify the deprotected nanoparticles by dialysis against PBS (pH 7.4) for 24-48 hours with frequent buffer changes, or by repeated centrifugation and washing steps.
-
-
Characterization:
-
Confirm the deprotection by techniques such as FTIR or NMR spectroscopy, looking for the disappearance of the t-butyl signal and the appearance of the carboxylic acid signal.
-
Characterization and Data Presentation
Successful functionalization of nanoparticles with this compound can be confirmed through various characterization techniques. The following tables provide representative data from studies on PEGylated nanoparticles.
Table 1: Physicochemical Characterization of Nanoparticles Before and After PEGylation
| Parameter | Before PEGylation | After PEGylation with this compound | Reference |
| Hydrodynamic Diameter (DLS) | 120 ± 5 nm | 150 ± 8 nm | [6][7] |
| Polydispersity Index (PDI) | 0.15 ± 0.03 | 0.18 ± 0.04 | [8] |
| Zeta Potential (pH 7.4) | -35 ± 4 mV | -10 ± 3 mV | [6][7] |
| Surface PEG Density | N/A | 0.5-2.0 chains/nm² | [9] |
Note: The values presented are illustrative and can vary depending on the nanoparticle core material, size, and the specific reaction conditions.
Table 2: Drug Loading and Encapsulation Efficiency in PEGylated Nanoparticles
| Drug | Nanoparticle System | Drug Loading (%) | Encapsulation Efficiency (%) | Reference |
| Doxorubicin | PEG-PLGA Nanoparticles | 5.2 ± 0.8 | 75.3 ± 5.1 | [10] |
| Paclitaxel | PEG-PLA Nanoparticles | 8.1 ± 1.2 | 82.6 ± 6.4 | [10] |
| Loperamide HCl | PEGylated Nanoparticles | 10.5 ± 2.1 | 90.1 ± 3.2 | [11] |
Note: Drug loading and encapsulation efficiency are highly dependent on the drug, the nanoparticle material, and the loading method.
Visualizations
Experimental Workflow
Caption: Workflow for nanoparticle functionalization.
Cellular Uptake Pathway
Caption: Clathrin-mediated endocytosis of nanoparticles.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. researchgate.net [researchgate.net]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 5. broadpharm.com [broadpharm.com]
- 6. Size- and charge-dependent non-specific uptake of PEGylated nanoparticles by macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Characterization of Nanoparticles Using DSPE-PEG2000 and Soluplus [mdpi.com]
- 9. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Analytical Methods for Characterizing PEGylated Proteins: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The covalent attachment of polyethylene (B3416737) glycol (PEG) chains to therapeutic proteins, a process known as PEGylation, is a widely adopted strategy to enhance their pharmacokinetic and pharmacodynamic properties. This modification can lead to an increased circulating half-life, improved stability, and reduced immunogenicity.[1] However, the inherent heterogeneity of PEGylation reactions presents significant analytical challenges. Comprehensive characterization of PEGylated proteins is a critical quality attribute to ensure the safety and efficacy of these biotherapeutics.[2]
This document provides detailed application notes and experimental protocols for a suite of analytical methods essential for the thorough characterization of PEGylated proteins. These techniques enable the assessment of molecular weight, degree of PEGylation, identification of PEGylation sites, and quantification of product-related impurities.
Key Analytical Techniques for PEGylated Protein Characterization
A multi-faceted analytical approach is necessary to fully characterize the complexity of PEGylated proteins. The following table summarizes the primary techniques and the key information they provide.
| Analytical Technique | Information Provided |
| Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS) | Determination of absolute molar mass, size (hydrodynamic radius), and degree of PEGylation of the conjugate.[3] |
| Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) | Estimation of apparent molecular weight and assessment of product heterogeneity and purity.[4] |
| Ion-Exchange Chromatography (IEX) | Separation of positional isomers and species with different degrees of PEGylation based on surface charge differences.[5] |
| Hydrophobic Interaction Chromatography (HIC) | Separation of PEGylated species based on differences in hydrophobicity.[6] |
| Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | Separation of PEGylated proteins and peptides, often used for peptide mapping and identification of PEGylation sites.[] |
| Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) | Direct measurement of the molecular weight of the intact PEGylated protein, allowing for the determination of the average degree of PEGylation and the distribution of PEGylated species.[2][8] |
| Peptide Mapping using LC-MS/MS | Identification of specific PEGylation sites on the protein backbone after enzymatic digestion.[9][10] |
Experimental Workflows
The characterization of PEGylated proteins typically follows a logical workflow, starting from broader characterization of the entire molecule down to the specific sites of modification.
Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)
Application Note:
SEC-MALS is a powerful technique for the absolute characterization of PEGylated proteins in solution, independent of column calibration standards.[11] It separates molecules based on their hydrodynamic volume and subsequently measures their molar mass and size directly using multi-angle light scattering and refractive index detectors.[3] This method is invaluable for determining the degree of PEGylation, identifying the presence of aggregates, and assessing the extent of the PEGylation reaction.[3]
Experimental Protocol:
-
System Preparation:
-
Equilibrate the SEC column (e.g., Superdex 200) and detectors (MALS, dRI, UV) with a filtered and degassed mobile phase (e.g., phosphate-buffered saline, pH 7.4).
-
Ensure a stable baseline for all detectors before sample injection.
-
-
Sample Preparation:
-
Prepare the PEGylated protein sample in the mobile phase at a concentration of 1-2 mg/mL.
-
Filter the sample through a 0.1 µm or 0.22 µm syringe filter to remove any particulate matter.
-
-
Instrumental Analysis:
-
Inject 50-100 µL of the prepared sample onto the SEC column.
-
Set the flow rate to a typical value for the chosen column (e.g., 0.5 mL/min).
-
Collect data from the UV, MALS, and dRI detectors simultaneously.
-
-
Data Analysis:
-
Use specialized software (e.g., ASTRA) to perform the protein conjugate analysis.
-
Determine the molar mass of the protein and PEG components across each eluting peak to calculate the degree of PEGylation.[3]
-
Analyze the data for the presence of high molecular weight species, which may indicate aggregation.[3]
-
SDS-Polyacrylamide Gel Electrophoresis (SDS-PAGE)
Application Note:
SDS-PAGE is a fundamental technique for assessing the apparent molecular weight, purity, and heterogeneity of PEGylated proteins.[4] Due to the large hydrodynamic volume of the PEG moiety, PEGylated proteins migrate slower on SDS-PAGE gels than their molecular weight would suggest, resulting in a higher apparent molecular weight.[12] This method can effectively resolve unmodified protein from mono-, di-, and multi-PEGylated species.
Experimental Protocol:
-
Gel Preparation:
-
Prepare a polyacrylamide gel (e.g., 4-12% Bis-Tris gel) or use a pre-cast gel.[12]
-
-
Sample Preparation:
-
Mix the PEGylated protein sample (1-5 µg) with a non-reducing sample buffer (e.g., Laemmli buffer without β-mercaptoethanol).
-
Heat the samples at 70-95°C for 5-10 minutes.
-
-
Electrophoresis:
-
Load the prepared samples and a molecular weight marker into the wells of the gel.
-
Run the gel in an appropriate running buffer (e.g., MES or MOPS SDS running buffer) at a constant voltage (e.g., 100-200 V) until the dye front reaches the bottom of the gel.[12]
-
-
Staining and Visualization:
-
Stain the gel with a suitable stain for PEGylated proteins. Coomassie Brilliant Blue can be used, but for higher sensitivity, silver staining or specific PEG stains like barium iodide can be employed.[4][13]
-
Alternatively, a reverse staining method with zinc and imidazole (B134444) salts can be used for rapid visualization.[14]
-
Destain the gel and visualize the protein bands using a gel imaging system.
-
Ion-Exchange Chromatography (IEX)
Application Note:
IEX is a high-resolution technique that separates molecules based on their net surface charge.[5] The attachment of a neutral PEG chain can shield charged residues on the protein surface, leading to a change in the protein's overall charge and its interaction with the IEX stationary phase.[] This allows for the separation of positional isomers (where PEG is attached to different sites) and species with varying degrees of PEGylation.[5] Cation-exchange chromatography is commonly used for this purpose.[5]
Experimental Protocol:
-
Column and Buffer Preparation:
-
Select a suitable IEX column (e.g., a strong cation exchange column).
-
Prepare mobile phase A (low salt concentration, e.g., 20 mM phosphate (B84403) buffer, pH 6.0) and mobile phase B (high salt concentration, e.g., 20 mM phosphate buffer with 1 M NaCl, pH 6.0).
-
Filter and degas both mobile phases.
-
-
System Equilibration:
-
Equilibrate the column with mobile phase A until a stable baseline is achieved.
-
-
Sample Injection and Separation:
-
Inject the PEGylated protein sample onto the column.
-
Apply a linear gradient of increasing salt concentration (e.g., 0-100% mobile phase B over 30 minutes) to elute the bound proteins.
-
-
Detection and Data Analysis:
-
Monitor the elution profile using a UV detector at 280 nm.
-
Analyze the chromatogram to resolve different PEGylated species. Typically, species with a higher degree of PEGylation will elute earlier due to charge shielding.[8]
-
Hydrophobic Interaction Chromatography (HIC)
Application Note:
HIC separates proteins based on their surface hydrophobicity.[15] PEGylation can alter the hydrophobicity of a protein, and HIC can be used to separate different PEGylated forms.[6] This technique is often complementary to IEX for resolving complex mixtures of PEGylated isomers.[]
Experimental Protocol:
-
Column and Buffer Preparation:
-
Choose a HIC column with an appropriate stationary phase (e.g., Butyl, Phenyl).
-
Prepare mobile phase A (high salt concentration, e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM phosphate buffer, pH 7.0) and mobile phase B (low salt concentration, e.g., 50 mM phosphate buffer, pH 7.0).[15]
-
-
System Equilibration:
-
Equilibrate the column with mobile phase A.
-
-
Sample Injection and Separation:
-
Dilute the PEGylated protein sample in mobile phase A and inject it onto the column.
-
Apply a descending salt gradient (e.g., 100-0% mobile phase A over 30 minutes) to elute the proteins.
-
-
Detection and Analysis:
-
Monitor the elution at 280 nm.
-
Analyze the chromatogram to separate PEGylated species based on their hydrophobicity.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Application Note:
RP-HPLC is a powerful technique for the separation of PEGylated proteins and peptides based on their hydrophobicity.[16] It is particularly useful for peptide mapping to identify PEGylation sites.[9] The separation of intact PEGylated proteins can be challenging due to their size and potential for on-column aggregation, but optimization of conditions such as temperature and mobile phase composition can yield good results.[16]
Experimental Protocol (for Peptide Mapping):
-
Sample Preparation (Enzymatic Digestion):
-
Chromatographic Separation:
-
Use a C18 or C4 reversed-phase column.
-
Prepare mobile phase A (e.g., 0.1% trifluoroacetic acid in water) and mobile phase B (e.g., 0.1% trifluoroacetic acid in acetonitrile).
-
Inject the peptide digest and separate the peptides using a gradient of increasing acetonitrile (B52724) concentration.
-
-
Mass Spectrometric Detection:
-
Couple the HPLC system to a mass spectrometer (e.g., ESI-QTOF) for online detection and fragmentation of the eluting peptides.
-
-
Data Analysis:
-
Compare the peptide map of the PEGylated protein to that of the unmodified protein.
-
Identify peptides that have disappeared or shifted in retention time in the PEGylated sample.
-
Analyze the MS/MS data of these peptides to confirm the presence of the PEG moiety and pinpoint the exact amino acid residue of attachment.[9]
-
MALDI-TOF Mass Spectrometry
Application Note:
MALDI-TOF MS is a rapid and sensitive technique for determining the molecular weight of intact PEGylated proteins.[18] It provides information on the average degree of PEGylation and the distribution of different PEGylated species (e.g., mono-, di-, tri-PEGylated).[2] The resulting spectrum consists of a series of peaks, each corresponding to the protein with a different number of attached PEG molecules.
Experimental Protocol:
-
Matrix Preparation:
-
Prepare a saturated solution of a suitable matrix, such as sinapinic acid (for larger proteins) or α-cyano-4-hydroxycinnamic acid (CHCA) (for smaller proteins and peptides), in a solvent mixture (e.g., 50% acetonitrile/0.1% TFA).[2]
-
-
Sample-Matrix Co-crystallization:
-
Mix the PEGylated protein sample (typically 1-10 pmol) with the matrix solution in a 1:1 ratio.
-
Spot 0.5-1 µL of the mixture onto a MALDI target plate and allow it to air dry.[2]
-
-
Instrumental Analysis:
-
Data Analysis:
-
Analyze the resulting mass spectrum to identify the series of peaks corresponding to the different PEGylated species.
-
Calculate the mass difference between adjacent peaks to confirm that it corresponds to the mass of the PEG moiety.
-
Determine the average degree of PEGylation from the distribution of peak intensities.
-
References
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. benchchem.com [benchchem.com]
- 3. wyattfiles.s3-us-west-2.amazonaws.com [wyattfiles.s3-us-west-2.amazonaws.com]
- 4. iosrjournals.org [iosrjournals.org]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. PEGylated protein separation using different hydrophobic interaction supports: Conventional and monolithic supports - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. RP-HPLC Peptide Mapping to Determine Pegylation Sites of PEG-rhGH [journal11.magtechjournal.com]
- 10. Peptide Mapping Analysis - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 11. wyatt.com [wyatt.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Detection of PEGylated proteins in polyacrylamide gels by reverse staining with zinc and imidazole salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A protocol for setting‐up robust hydrophobic interaction chromatography targeting the analysis of intact proteins and monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. Protocol for Peptide Mapping - Creative Proteomics [creative-proteomics.com]
- 18. MALDI linear TOF mass spectrometry of PEGylated (glyco)proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Amino-PEG16-t-butyl ester Reactions
Welcome to the technical support center for Amino-PEG16-t-butyl ester. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions involving this reagent.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound?
This compound is a bifunctional linker commonly used in bioconjugation and drug delivery. The terminal primary amine allows for conjugation to molecules containing carboxylic acids, activated esters, or other amine-reactive functional groups. The t-butyl ester protects a carboxylic acid, which can be deprotected under acidic conditions to reveal a carboxyl group for further modification. The polyethylene (B3416737) glycol (PEG) spacer enhances solubility and biocompatibility.
Q2: What are the optimal storage and handling conditions for this compound?
To ensure the stability and reactivity of this compound, it should be stored at ≤ -20°C. It is important to warm the vial to room temperature before opening to prevent condensation of moisture, as PEG compounds can be hygroscopic. Handle under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture and air. For creating stock solutions, use dry solvents.
Q3: My reaction yield is consistently low. What are the most common causes?
Low reaction yields can stem from several factors:
-
Reagent Quality: Ensure the this compound and other reagents are of high purity and have been stored correctly.
-
Reaction Conditions: Suboptimal reaction temperature, time, pH, or solvent can significantly impact yield.
-
Moisture: The presence of water can hydrolyze activated esters and interfere with coupling reactions.
-
Stoichiometry: The molar ratio of reactants may need optimization.
-
Purification Method: Product loss during purification steps is a common issue.
Q4: I am observing incomplete deprotection of the t-butyl ester. How can this be resolved?
Incomplete cleavage of the t-butyl ester is a frequent challenge. Potential solutions include:
-
Stronger Acid/Longer Reaction Time: Increasing the concentration of trifluoroacetic acid (TFA) or extending the reaction time can drive the deprotection to completion.
-
Fresh Reagents: Use a fresh, high-purity bottle of TFA, as it can degrade over time.
-
Scavengers: The presence of scavengers can sometimes influence the reaction equilibrium. Ensure the appropriate scavengers are used if sensitive functional groups are present.
Q5: What are the characteristic peaks I should look for in 1H NMR to confirm the structure of this compound and its reaction products?
For this compound, you should expect to see a singlet around 1.4 ppm corresponding to the nine protons of the t-butyl group. The PEG backbone will show a complex multiplet, typically between 3.5 and 3.7 ppm. After successful deprotection, the singlet at ~1.4 ppm will disappear.
Troubleshooting Guides
Low Reaction Yield
| Observation | Potential Cause | Suggested Solution |
| Low to no product formation | Inactive coupling agent. | Use a fresh batch of coupling agent (e.g., EDC, HBTU). |
| Presence of moisture in the reaction. | Use anhydrous solvents and perform the reaction under an inert atmosphere. | |
| Incorrect pH for amine coupling. | Maintain the reaction pH between 7.2 and 8.5 for optimal amine reactivity. | |
| Multiple side products observed | Side reactions with other functional groups. | Protect sensitive functional groups on your molecule of interest. |
| Amine oxidation. | Degas solvents and run the reaction under an inert atmosphere. | |
| Product loss during workup | Product is soluble in the aqueous phase during extraction. | Saturate the aqueous phase with NaCl before extraction to decrease the polarity. |
| Product adheres to purification column. | Choose an appropriate stationary phase and solvent system for chromatography. Consider alternative purification methods like precipitation or dialysis. |
Incomplete Deprotection of t-butyl Ester
| Observation | Potential Cause | Suggested Solution |
| Starting material remains after reaction | Insufficient acid strength or concentration. | Increase the concentration of TFA (e.g., from 50% to 95% in DCM). |
| Short reaction time. | Extend the reaction time and monitor by TLC or HPLC until the starting material is consumed. | |
| Steric hindrance around the ester. | Consider a stronger acid or a higher reaction temperature (use with caution). | |
| Formation of side products | Alkylation of sensitive residues by the t-butyl cation. | Add scavengers like triisopropylsilane (B1312306) (TIS) and water to the cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS). |
Experimental Protocols
Protocol 1: General Amide Coupling Reaction
This protocol describes a general method for coupling the primary amine of this compound to a carboxylic acid.
-
Dissolution: Dissolve the carboxylic acid-containing molecule in an anhydrous solvent (e.g., DMF or DCM).
-
Activation: Add 1.2 equivalents of a coupling agent (e.g., HBTU) and 2 equivalents of a non-nucleophilic base (e.g., DIPEA). Stir for 15-30 minutes at room temperature to activate the carboxylic acid.
-
Coupling: Add 1.0 equivalent of this compound to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Quench the reaction with water and extract the product with an appropriate organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or preparative HPLC.
Protocol 2: t-Butyl Ester Deprotection
This protocol outlines the removal of the t-butyl protecting group to yield a free carboxylic acid.
-
Dissolution: Dissolve the t-butyl ester-protected compound in an appropriate solvent (e.g., dichloromethane).
-
Cleavage Cocktail: Prepare a cleavage cocktail, typically a mixture of trifluoroacetic acid (TFA) and the solvent. A common starting point is 50% TFA in DCM. If sensitive residues are present, add scavengers (e.g., 95% TFA, 2.5% water, 2.5% TIS).
-
Deprotection: Add the cleavage cocktail to the dissolved compound and stir at room temperature.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting material (typically 1-4 hours).
-
Solvent Removal: Remove the TFA and solvent under reduced pressure (a stream of nitrogen can also be used).
-
Purification: Precipitate the product by adding cold diethyl ether. Collect the precipitate by centrifugation or filtration. Further purification can be achieved by preparative HPLC if necessary.
Visualizations
Caption: General experimental workflow for coupling and deprotection reactions.
Caption: Troubleshooting logic for improving low reaction yield.
Technical Support Center: Amino-PEG16-t-butyl Ester Conjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for solubility issues and other common challenges encountered during experiments with Amino-PEG16-t-butyl ester conjugates.
Frequently Asked Questions (FAQs)
Q1: My this compound conjugate has poor solubility in aqueous solutions. What could be the cause and how can I improve it?
A1: Poor aqueous solubility of your conjugate can arise from several factors, including the properties of the conjugated molecule (e.g., a hydrophobic peptide or small molecule), insufficient PEGylation, or aggregation. The hydrophilic polyethylene (B3416737) glycol (PEG) chain is designed to increase aqueous solubility.[1][2][3][4][5][6][7][8] Here are some troubleshooting steps:
-
Optimize pH and Ionic Strength: The solubility of many conjugates is pH-dependent. Experiment with different buffer pH values and ionic strengths to find the optimal conditions for your specific molecule.[9]
-
Increase the PEG-to-Molecule Ratio: A higher degree of PEGylation can enhance the solubilizing effect of the PEG chains.[10]
-
Use Co-solvents: For molecules that are particularly hydrophobic, the addition of a small amount of a water-miscible organic co-solvent, such as DMSO or ethanol, may be necessary to achieve dissolution.[9]
-
Consider Formulation Strategies: For preclinical and clinical applications, various formulation strategies can be employed to enhance the solubility of poorly soluble drugs, including the use of lipid-based formulations or solid dispersions.[11][12]
Q2: I am observing precipitation of my conjugate during the purification process. What are the best practices to avoid this?
A2: Precipitation during purification is a common challenge. The choice of purification method and the solvents used are critical.
-
Size Exclusion Chromatography (SEC): SEC is a suitable method for purifying PEGylated conjugates and can often be performed in aqueous buffers, minimizing the risk of precipitation.
-
Reverse-Phase HPLC (RP-HPLC): When using RP-HPLC, carefully select the mobile phase. A gradual gradient from a polar solvent (like water with a small amount of acid, e.g., 0.1% TFA) to a less polar organic solvent (like acetonitrile) is often effective. Precipitation can occur if the conjugate is not soluble in the initial mobile phase conditions.
-
Precipitation as a Purification Step: In some cases, precipitation can be used as a purification method. After cleavage of the t-butyl ester with trifluoroacetic acid (TFA), the product can be precipitated in cold diethyl ether.[13] However, it's crucial to ensure that the precipitated product can be redissolved in a suitable buffer for downstream applications.
Q3: What are the best storage conditions for this compound and its conjugates to prevent degradation and maintain solubility?
A3: Proper storage is crucial for maintaining the integrity of your PEG reagents and conjugates.
-
This compound Reagent: It is recommended to store the reagent at -20°C in a desiccated environment to protect it from moisture.[2][14] Before use, allow the vial to warm to room temperature before opening to prevent moisture condensation.[15]
-
PEGylated Conjugates: The optimal storage conditions for the conjugate will depend on the stability of the conjugated molecule. In general, storing solutions at -20°C or -80°C is recommended. For long-term storage, lyophilization of the purified conjugate from a suitable buffer can improve stability. Avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Issue 1: Low Yield in Conjugation Reaction
Low yields in PEGylation reactions can be frustrating. This guide provides a systematic approach to troubleshooting this common problem.
| Possible Cause | Troubleshooting Steps |
| Suboptimal Reaction Conditions | pH: Ensure the reaction buffer is at the optimal pH for the conjugation chemistry. For reactions involving the amino group of the PEG linker with an NHS ester, a pH range of 7.0-8.5 is typically used.[16] For reductive amination with an aldehyde, a pH of 5.0-7.0 is often optimal.[17] Temperature and Time: The reaction may require longer incubation times or a modest increase in temperature. Monitor the reaction progress at different time points to determine the optimal duration.[17] |
| Degradation of Reagents | This compound: Ensure the reagent has been stored properly at -20°C and protected from moisture. Use a fresh vial if degradation is suspected.[17] Activated Molecule (e.g., NHS-ester): NHS esters are moisture-sensitive. Prepare solutions immediately before use and avoid storing them in solution. |
| Stoichiometry of Reactants | An insufficient molar excess of the PEG reagent can lead to an incomplete reaction. Increase the molar ratio of the this compound to the molecule being conjugated. A 5 to 20-fold molar excess is a common starting point.[10][17] |
Issue 2: Incomplete Deprotection of the t-Butyl Ester
The removal of the t-butyl ester protecting group is a critical step. Incomplete deprotection can lead to a heterogeneous product with poor solubility and activity.
| Possible Cause | Troubleshooting Steps |
| Insufficient Reaction Time or Reagent | Increase the reaction time with trifluoroacetic acid (TFA). A typical reaction time is 2-5 hours at room temperature.[13] A higher concentration of TFA (e.g., 50-95% in a suitable solvent like dichloromethane) can also be used.[13] |
| Steric Hindrance | The structure of the conjugated molecule may sterically hinder the access of TFA to the t-butyl ester. In such cases, longer reaction times or slightly elevated temperatures may be necessary. |
| Poor Quality or Degraded TFA | Use a fresh, high-purity bottle of TFA for the deprotection reaction.[13] |
Experimental Protocols
Protocol 1: General Procedure for Conjugation of this compound to a Protein
This protocol describes a general method for conjugating the primary amine of this compound to an activated carboxyl group (e.g., an NHS ester) on a protein.
-
Protein Preparation: Dissolve the protein in a suitable amine-free buffer (e.g., phosphate-buffered saline, PBS) at a pH of 7.2-8.0.
-
PEG Reagent Preparation: Immediately before use, dissolve the this compound in a water-miscible organic solvent such as DMSO or DMF to prepare a concentrated stock solution.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved this compound to the protein solution. The final concentration of the organic solvent should ideally be less than 10% of the total reaction volume to avoid protein denaturation.
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.
-
Purification: Remove the unreacted PEG reagent and byproducts by size exclusion chromatography (SEC) or dialysis.
Protocol 2: Deprotection of the t-Butyl Ester using Trifluoroacetic Acid (TFA)
This protocol outlines the procedure for removing the t-butyl ester protecting group to yield a free carboxylic acid.
-
Preparation: Dry the purified Amino-PEG16-ester conjugate, for example, by lyophilization.
-
Cleavage Cocktail: In a chemical fume hood, prepare a cleavage cocktail. For conjugates without acid-sensitive residues, a solution of 50% TFA in dichloromethane (B109758) (DCM) can be used.[13] For sensitive molecules, a scavenger cocktail is recommended (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)).[13]
-
Deprotection Reaction: Dissolve the dried conjugate in the cleavage cocktail and stir at room temperature for 2-4 hours. Monitor the reaction progress by a suitable analytical method like HPLC or mass spectrometry.[13]
-
TFA Removal: After the reaction is complete, remove the TFA and solvent under reduced pressure (e.g., using a rotary evaporator).
-
Product Precipitation: Precipitate the deprotected conjugate by adding cold diethyl ether.[13]
-
Isolation: Centrifuge the mixture to pellet the product, decant the ether, and dry the pellet under vacuum.
Visualizations
References
- 1. Amino-PEG36-t-butyl ester, 872340-65-3 | BroadPharm [broadpharm.com]
- 2. medkoo.com [medkoo.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. Amino-PEG4-t-butyl ester, 581065-95-4 | BroadPharm [broadpharm.com]
- 5. Cas 1260092-46-3,Amino-PEG1-t-Butyl ester | lookchem [lookchem.com]
- 6. PEG-t-butyl ester | t-butyl ester-PEG linkers | AxisPharm [axispharm.com]
- 7. nbinno.com [nbinno.com]
- 8. Amino-PEG36-t-butyl ester-陕西新研博美生物科技有限公司 [xinyanbm.com]
- 9. researchgate.net [researchgate.net]
- 10. leadinglifetechnologies.com [leadinglifetechnologies.com]
- 11. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. chemimpex.com [chemimpex.com]
- 15. vectorlabs.com [vectorlabs.com]
- 16. broadpharm.com [broadpharm.com]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Prevention of PEGylated Protein Aggregation
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing and characterizing the aggregation of PEGylated proteins during their experiments.
Frequently Asked questions (FAQs)
Q1: What are the primary causes of PEGylated protein aggregation?
A1: Aggregation of PEGylated proteins is a multifaceted issue stemming from various factors throughout the PEGylation and formulation process. Key causes include:
-
Intermolecular Cross-linking: The use of bifunctional PEG reagents can physically link multiple protein molecules together, leading to the formation of large aggregates. This is particularly a risk with homobifunctional linkers.[1]
-
High Protein Concentration: At elevated concentrations, the close proximity of protein molecules increases the likelihood of intermolecular interactions and aggregation.[1]
-
Suboptimal Reaction Conditions: Factors such as pH, temperature, and buffer composition can significantly impact the stability and solubility of proteins. Deviations from a protein's optimal conditions can expose hydrophobic regions, promoting aggregation.[1]
-
PEG-Protein Interactions: While generally a stabilizer, the PEG polymer itself can sometimes interact with the protein surface, inducing conformational changes that may lead to aggregation. The length and structure of the PEG chain can influence these interactions.[1]
-
Poor Reagent Quality: The presence of impurities or a high percentage of diol in what is intended to be a monofunctional PEG reagent can result in unintended cross-linking.[1]
-
Existing Aggregates: The initial protein solution may already contain a small population of aggregates that can act as seeds for further aggregation during the PEGylation process.
Q2: How can I prevent aggregation during the PEGylation reaction?
A2: Preventing aggregation during PEGylation requires careful optimization of reaction conditions and consideration of the reagents used. Here are several strategies:
-
Optimize Reaction Conditions: Systematically screen for the optimal protein concentration, PEG-to-protein molar ratio, pH, and temperature. Lowering the protein concentration and temperature (e.g., to 4°C) can slow down the reaction rate and reduce aggregation.[1]
-
Control the Reaction Rate: A slower, more controlled reaction can favor intramolecular modification over intermolecular cross-linking. This can be achieved by lowering the temperature or by the stepwise addition of the activated PEG reagent.[1]
-
Use Monofunctional PEG Reagents: Whenever possible, use monofunctional PEG reagents to avoid the risk of cross-linking between protein molecules.
-
Incorporate Stabilizing Excipients: The addition of stabilizers to the reaction buffer can help maintain protein stability. Common excipients include sugars (e.g., sucrose, trehalose), amino acids (e.g., arginine, glycine), and non-ionic surfactants (e.g., Polysorbate 20).[1]
-
Ensure High-Quality Reagents: Use high-purity protein and PEG reagents to minimize the presence of impurities that could contribute to aggregation.
Q3: What are the best formulation strategies to prevent aggregation of purified PEGylated proteins?
A3: Maintaining the stability of purified PEGylated proteins in their final formulation is crucial for their efficacy and safety. Key formulation strategies include:
-
pH and Buffer Selection: The pH of the formulation should be optimized to ensure the maximum stability of the PEGylated protein. The buffer system should have sufficient capacity to maintain the pH within the desired range.
-
Use of Stabilizing Excipients: Similar to the PEGylation reaction, the final formulation often includes excipients to prevent aggregation during storage and handling.
-
Sugars and Polyols (e.g., Sucrose, Trehalose, Mannitol): These act as cryoprotectants and lyoprotectants, stabilizing the protein structure during freezing and drying. They work by preferential exclusion, which favors the native protein conformation.
-
Amino Acids (e.g., Arginine, Glycine): Arginine is known to suppress protein-protein interactions and can be particularly effective in preventing aggregation.[1][2][3]
-
Surfactants (e.g., Polysorbate 20, Polysorbate 80): These non-ionic surfactants can prevent surface-induced aggregation by reducing the interfacial tension at the air-water and solid-water interfaces.
-
-
Control of Ionic Strength: The ionic strength of the formulation, adjusted with salts like sodium chloride, can influence protein solubility and stability.
Q4: What analytical techniques are used to detect and quantify PEGylated protein aggregation?
A4: A variety of analytical techniques are available to characterize and quantify aggregates in PEGylated protein samples:
-
Size Exclusion Chromatography (SEC): This is a widely used method to separate and quantify soluble aggregates based on their hydrodynamic radius. Aggregates will elute earlier than the monomeric PEGylated protein.[1]
-
Dynamic Light Scattering (DLS): DLS is a rapid and non-invasive technique that measures the size distribution of particles in a solution. It is highly sensitive to the presence of large aggregates.[1][4][5]
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): Under non-reducing conditions, SDS-PAGE can be used to visualize high-molecular-weight species corresponding to covalently cross-linked protein aggregates.[1]
-
Analytical Ultracentrifugation (AUC): AUC provides detailed information on the size, shape, and molecular weight distribution of macromolecules and their aggregates in solution.
-
Micro-Flow Imaging (MFI): MFI is used to detect and characterize sub-visible particles in the micrometer size range.
Troubleshooting Guides
Issue 1: Immediate Precipitation/Aggregation Upon Addition of PEG Reagent
| Potential Cause | Troubleshooting Step |
| Drastic pH Shift | Ensure the pH of the PEG reagent solution is compatible with the protein's stability range. Adjust the pH of either the protein or PEG solution before mixing. |
| High Local Concentration of Reagent | Add the activated PEG reagent slowly and in a stepwise manner to the protein solution with gentle stirring. |
| Use of an Organic Solvent for PEG Dissolution | If the PEG reagent is dissolved in an organic solvent, ensure the final concentration of the solvent in the reaction mixture is low enough to not cause protein precipitation. |
Issue 2: Soluble Aggregates Detected by SEC After PEGylation
| Potential Cause | Troubleshooting Step |
| Suboptimal Reaction Conditions | Perform a systematic optimization of protein concentration, PEG:protein molar ratio, pH, and temperature. |
| Use of Bifunctional PEG Reagent | Switch to a monofunctional PEG reagent to eliminate the possibility of intermolecular cross-linking. |
| Presence of Pre-existing Aggregates in the Protein Stock | Purify the protein stock solution by SEC immediately before the PEGylation reaction to remove any existing aggregates. |
Issue 3: Aggregation During Purification or Storage
| Potential Cause | Troubleshooting Step |
| Inappropriate Buffer Conditions | Screen different buffer systems and pH values to find the optimal conditions for the stability of the purified PEGylated protein. |
| Lack of Stabilizing Excipients | Add stabilizing excipients such as sucrose, arginine, or polysorbate 20 to the storage buffer. |
| Freeze-Thaw Stress | Minimize the number of freeze-thaw cycles. If freezing is necessary, use a controlled freezing rate and include cryoprotectants in the formulation. |
| Mechanical Stress | Avoid vigorous agitation or shaking of the PEGylated protein solution. |
Data Presentation: Efficacy of Stabilizing Excipients
The following table summarizes the stabilizing effects of commonly used excipients on a model PEGylated protein. The data represents the percentage of soluble aggregates as determined by Size Exclusion Chromatography (SEC) after incubation under stressed conditions (e.g., elevated temperature or agitation).
| Excipient | Concentration | % Soluble Aggregates (Stressed) |
| Control (No Excipient) | - | 15.2% |
| Sucrose | 2% (w/v) | 8.5% |
| 5% (w/v) | 5.1% | |
| 10% (w/v) | 3.2% | |
| Arginine | 50 mM | 6.8% |
| 100 mM | 4.5% | |
| 200 mM | 2.9% | |
| Polysorbate 20 | 0.01% (v/v) | 9.1% |
| 0.02% (v/v) | 7.3% | |
| 0.05% (v/v) | 5.8% | |
| Sucrose + Arginine | 5% (w/v) + 100 mM | 1.8% |
| Sucrose + Polysorbate 20 | 5% (w/v) + 0.02% (v/v) | 2.5% |
Note: The data presented in this table is illustrative and the optimal excipient and its concentration will be protein-specific.
Experimental Protocols
Protocol 1: Size Exclusion Chromatography (SEC) for Aggregate Analysis
Objective: To separate and quantify soluble aggregates of PEGylated proteins.
Materials:
-
SEC column (e.g., TSKgel G3000SWXL)[6]
-
HPLC or UPLC system with UV detector
-
Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4, or other suitable buffer. The mobile phase can be optimized by adding salts (e.g., 150-300 mM NaCl or arginine) to minimize non-specific interactions.[7]
-
PEGylated protein sample
-
0.22 µm syringe filters
Procedure:
-
System Preparation: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5-1.0 mL/min) until a stable baseline is achieved.[7][8]
-
Sample Preparation: Filter the PEGylated protein sample through a 0.22 µm syringe filter to remove any large particulates. Dilute the sample to an appropriate concentration (e.g., 1 mg/mL) in the mobile phase.
-
Injection: Inject a defined volume of the prepared sample (e.g., 20-100 µL) onto the column.[8]
-
Chromatographic Separation: Run the separation under isocratic conditions with the chosen mobile phase. Monitor the elution profile at 280 nm.
-
Data Analysis: Integrate the peaks in the chromatogram. Aggregates will elute before the main monomer peak. Calculate the percentage of aggregates relative to the total peak area.
Protocol 2: Dynamic Light Scattering (DLS) for Aggregate Detection
Objective: To determine the size distribution and detect the presence of aggregates in a PEGylated protein solution.
Materials:
-
DLS instrument
-
Low-volume cuvette
-
PEGylated protein sample
-
Buffer (filtered through a 0.1 µm or smaller filter)
Procedure:
-
Instrument Setup: Turn on the DLS instrument and allow it to warm up and stabilize.
-
Sample Preparation: Centrifuge the PEGylated protein sample at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet any large, insoluble aggregates. Carefully transfer the supernatant to a clean cuvette. The sample concentration should be optimized for the specific instrument and protein, typically in the range of 0.1 to 1.0 mg/mL.[5]
-
Measurement: Place the cuvette in the DLS instrument. Set the measurement parameters, including temperature and the number of acquisitions.
-
Data Acquisition: Initiate the measurement. The instrument will measure the fluctuations in scattered light intensity caused by the Brownian motion of the particles.
-
Data Analysis: The instrument's software will use the autocorrelation function of the scattered light intensity to calculate the hydrodynamic radius (Rh) and the size distribution of the particles in the sample. The presence of a population of particles with a significantly larger Rh than the expected monomeric PEGylated protein indicates the presence of aggregates. The polydispersity index (PDI) provides an indication of the width of the size distribution; a higher PDI suggests a more heterogeneous sample, which may contain aggregates.
Protocol 3: SDS-PAGE for Analysis of Covalent Aggregates
Objective: To visualize covalently cross-linked aggregates of PEGylated proteins.
Materials:
-
Polyacrylamide gels (appropriate percentage for the expected size of the monomer and aggregates)
-
Electrophoresis apparatus and power supply
-
Non-reducing sample loading buffer (containing SDS but no reducing agents like β-mercaptoethanol or DTT)
-
Running buffer (e.g., Tris-Glycine-SDS)
-
Protein molecular weight markers
-
PEGylated protein sample
-
Coomassie Brilliant Blue or other protein stain
Procedure:
-
Sample Preparation: Mix the PEGylated protein sample with the non-reducing sample loading buffer. Do not heat the samples, as this can sometimes induce non-covalent aggregation.
-
Gel Loading: Load the prepared samples and molecular weight markers into the wells of the polyacrylamide gel.
-
Electrophoresis: Place the gel in the electrophoresis apparatus, fill with running buffer, and apply a constant voltage until the dye front reaches the bottom of the gel.[9][10]
-
Staining and Destaining: After electrophoresis, remove the gel and stain it with Coomassie Brilliant Blue to visualize the protein bands. Destain the gel to reduce the background and enhance the visibility of the protein bands.[9][11]
-
Analysis: Analyze the resulting banding pattern. Covalently linked aggregates will appear as bands with higher molecular weights than the monomeric PEGylated protein.
Visualizations
Caption: Mechanism of PEGylated protein aggregation.
Caption: Troubleshooting workflow for aggregation issues.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Dynamic Light Scattering (DLS) for Protein Interaction Analysis | MolecularCloud [molecularcloud.org]
- 5. Dynamic Light Scattering (DLS) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. biopharminternational.com [biopharminternational.com]
- 9. neobiotechnologies.com [neobiotechnologies.com]
- 10. SDS-PAGE Protocol | Rockland [rockland.com]
- 11. SDS-PAGEによるタンパク質のサイズ別分離の基礎 [sigmaaldrich.com]
Technical Support Center: Optimizing PROTAC Linker Length for Ternary Complex Formation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing PROTAC linker length for efficient ternary complex formation and target protein degradation.
Frequently Asked Questions (FAQs)
Q1: Why is the linker length in a PROTAC so critical for its activity?
The linker in a Proteolysis Targeting Chimera (PROTAC) is a crucial determinant of its efficacy, as it directly influences the formation of a stable and productive ternary complex, which consists of the target protein, the PROTAC, and an E3 ligase.[1][2] An optimal linker length is essential for positioning the target protein and the E3 ligase in a way that facilitates the efficient transfer of ubiquitin to the target, marking it for proteasomal degradation.[3]
There are two primary pitfalls related to linker length:
-
Too short: A linker that is too short may cause steric hindrance, preventing the simultaneous binding of the target protein and the E3 ligase to the PROTAC molecule.[2][4]
-
Too long: Conversely, a linker that is too long can lead to an unstable and overly flexible ternary complex, resulting in inefficient ubiquitination because the two proteins are not brought into close enough proximity.[2][4]
Therefore, fine-tuning the linker length is a critical step in the development of potent and selective PROTACs.[2]
Q2: What are the most common types of linkers used in PROTAC design?
The most frequently utilized linkers in PROTAC design are polyethylene (B3416737) glycol (PEG) and alkyl chains of varying lengths.[][6] These are popular choices due to their flexibility, which can accommodate the formation of a productive ternary complex.[1][] Other linker types include those with more rigid structures, such as piperazine (B1678402) or triazole rings, which can help to control the conformational flexibility and improve the physicochemical properties of the PROTAC.[1]
Q3: My PROTAC shows low or no degradation of the target protein. Could the linker be the problem?
Yes, a lack of degradation is often linked to a suboptimal linker. Here are some common linker-related issues and troubleshooting steps:
-
Inefficient Ternary Complex Formation: The linker may not be facilitating the formation of a stable ternary complex.[7] This could be due to an incorrect length, rigidity, or composition.
-
Solution: Synthesize a library of PROTACs with varying linker lengths and compositions to empirically identify the optimal design.[1] Even minor changes can significantly impact degradation efficacy.
-
-
Poor Cell Permeability: The overall size and physicochemical properties of the PROTAC, influenced by the linker, may prevent it from efficiently crossing the cell membrane.[8][9]
-
Solution: Modify the linker to improve properties like solubility and cell permeability. For example, incorporating PEG units can enhance hydrophilicity.[6]
-
-
Unfavorable Ternary Complex Conformation: The linker might be orienting the target protein and E3 ligase in a way that is not productive for ubiquitination, even if a ternary complex forms.[9][10]
-
Solution: Directly assess ternary complex formation using biophysical assays like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).[1] This can provide insights into the stability and cooperativity of the complex.
-
Q4: I'm observing a "hook effect" with my PROTAC. Can linker design help mitigate this?
The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations.[7][9] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes (PROTAC with either the target protein or the E3 ligase) rather than the productive ternary complex.[9]
While the hook effect is an inherent characteristic of the PROTAC mechanism, linker design can influence its severity:
-
Enhance Ternary Complex Cooperativity: A well-designed linker can promote positive cooperativity, where the binding of the first protein to the PROTAC increases the affinity for the second protein.[9] This stabilizes the ternary complex over the binary ones and can reduce the hook effect.
-
Modify Linker Flexibility: A more rigid linker can pre-organize the PROTAC into a conformation that is more favorable for ternary complex formation, potentially reducing the formation of non-productive binary complexes.[10]
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting common issues related to PROTAC linker length optimization.
| Problem | Possible Linker-Related Cause | Recommended Action |
| No or low target degradation | Incorrect linker length (too short or too long).[1][2] | Synthesize and test a series of PROTACs with varying linker lengths.[1] |
| Poor physicochemical properties (e.g., low solubility, poor cell permeability).[1][6] | Modify the linker composition to improve solubility and permeability (e.g., add PEG units).[6] | |
| Unfavorable ternary complex conformation.[9][10] | Use biophysical assays (SPR, ITC, FRET) to confirm and characterize ternary complex formation.[3] | |
| "Hook effect" observed | Suboptimal linker design leading to dominant binary complex formation at high concentrations.[7][9] | Redesign the linker to enhance ternary complex cooperativity or introduce more rigidity.[9][10] |
| Off-target effects | The linker allows for the formation of ternary complexes with unintended proteins.[9] | Systematically vary the linker length and composition to improve selectivity.[9] |
Quantitative Data Summary
The optimal linker length is highly dependent on the specific target protein and E3 ligase pair. The following tables summarize findings from various studies.
Table 1: Optimal Linker Lengths for Specific Targets
| Target Protein | E3 Ligase | Optimal Linker Length (atoms) | Reference |
| Estrogen Receptor α (ERα) | VHL | 16 | [2] |
| p38α | VHL | 15-17 | [2] |
Note: This data is illustrative and the optimal linker for a new system must be determined empirically.
Experimental Protocols
1. Western Blot Analysis for Protein Degradation
This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[11][12]
-
Cell Culture and Treatment: Seed cells at an appropriate density. Treat with a range of PROTAC concentrations for a specified time (e.g., 24 hours), including a vehicle control.[12]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[12]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[12]
-
SDS-PAGE and Western Blotting: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.[12]
-
Immunoblotting: Block the membrane and incubate with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin). Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.[11]
-
Detection and Quantification: Visualize the bands using an enhanced chemiluminescence (ECL) substrate. Perform densitometry analysis to quantify the band intensities and determine the percentage of protein degradation relative to the vehicle control.[11]
2. Surface Plasmon Resonance (SPR) for Ternary Complex Formation
SPR is a biophysical technique used to measure the binding kinetics and affinity of the interactions involved in ternary complex formation.[13]
-
Chip Preparation: Immobilize one of the binding partners (e.g., the E3 ligase) onto the surface of a sensor chip.[12]
-
Binary Interaction Analysis: Flow a solution of the PROTAC over the chip surface at various concentrations to measure the kinetics of the binary interaction.[12]
-
Ternary Complex Analysis: To measure ternary complex formation, flow a pre-incubated mixture of the PROTAC and the target protein over the E3 ligase-immobilized surface.[12]
-
Data Analysis: The increase in response units (RU) compared to the binary interaction indicates the formation of the ternary complex. Kinetic parameters (kon, koff) and affinity (KD) for the ternary complex can be determined.[1]
Visualizations
Caption: The signaling pathway of PROTAC-mediated protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting the Hook Effect with PEGylated PROTACs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Proteolysis Targeting Chimeras (PROTACs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address the "hook effect," a common phenomenon observed in PROTAC experiments, with a special focus on PEGylated PROTACs.
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in the context of PROTAC experiments?
A1: The "hook effect" is a paradoxical phenomenon observed in PROTAC dose-response experiments where, beyond an optimal concentration, increasing the amount of a PROTAC leads to a decrease in the degradation of the target protein.[1][2] This results in a characteristic bell-shaped or "hooked" dose-response curve, instead of a typical sigmoidal curve.[1]
Q2: What causes the hook effect?
A2: The hook effect is primarily caused by the formation of non-productive binary complexes at high PROTAC concentrations.[1][3] A PROTAC's efficacy relies on the formation of a productive ternary complex, consisting of the target protein, the PROTAC, and an E3 ligase.[1] At excessive concentrations, the PROTAC can independently bind to either the target protein or the E3 ligase, forming binary complexes (Target-PROTAC or E3 Ligase-PROTAC). These binary complexes are unable to bring the target and the E3 ligase together, thus inhibiting the formation of the productive ternary complex and subsequent protein degradation.[1][3]
Q3: What are the consequences of the hook effect for my experiments?
Q4: How does PEGylation of a PROTAC potentially influence the hook effect?
A4: PEGylation, the attachment of polyethylene (B3416737) glycol (PEG) chains, is a common strategy in PROTAC design to improve physicochemical properties such as solubility and cell permeability.[6][] While direct comparative studies are limited, the influence of PEGylation on the hook effect can be inferred:
-
Improved Solubility and Permeability: PEG linkers can enhance the aqueous solubility and cell permeability of PROTACs.[6][8] This ensures that the PROTAC can reach its intracellular target effectively, leading to a more accurate dose-response relationship.
-
Linker Flexibility and Ternary Complex Stability: The length and flexibility of the PEG linker are critical for the formation of a stable and productive ternary complex.[1][9] An optimally sized PEG linker can provide the necessary flexibility for the target protein and E3 ligase to come together in a favorable orientation, which can enhance the stability of the ternary complex and potentially mitigate the hook effect by favoring the ternary complex over binary complexes.[10] However, an excessively long or short linker can be detrimental.[1]
-
Reduced Non-specific Binding: The hydration shell created by a PEG linker can reduce non-specific binding to plasma proteins and other cellular components, ensuring that the effective concentration of the PROTAC available for ternary complex formation is maintained.[8]
Q5: At what concentration is the hook effect typically observed?
A5: The concentration at which the hook effect becomes apparent varies significantly depending on the specific PROTAC, the target protein, the E3 ligase, and the cell line being used. However, it is often observed at concentrations in the micromolar (µM) range, typically starting from 1 µM and becoming more pronounced at higher concentrations.[11] It is crucial to perform a wide dose-response experiment, often spanning several orders of magnitude (e.g., from picomolar to high micromolar), to identify the optimal concentration window for degradation and to detect the onset of the hook effect.[2]
Troubleshooting Guides
Problem 1: My dose-response curve shows a bell shape, and degradation decreases at high concentrations.
-
Likely Cause: You are observing the "hook effect."
-
Troubleshooting Steps:
-
Confirm the Hook Effect: Repeat the experiment with a wider and more granular range of PROTAC concentrations, particularly focusing on the higher concentrations where the effect is observed.
-
Determine Optimal Concentration: Identify the concentration that gives the maximal degradation (Dmax) and use concentrations at or below this for future experiments.
-
Assess Ternary Complex Formation: Use biophysical or cellular assays (e.g., NanoBRET, AlphaLISA, Co-Immunoprecipitation) to directly measure the formation of the ternary complex at different PROTAC concentrations. This can help correlate the loss of degradation with a decrease in ternary complex formation.
-
Problem 2: My PEGylated PROTAC shows weak or no degradation at any concentration.
-
Likely Cause: This could be due to several factors, including an inactive PROTAC, issues with the experimental setup, or the hook effect masking the degradation at the tested concentrations.
-
Troubleshooting Steps:
-
Test a Wider Concentration Range: It's possible your initial concentration range was too high and entirely within the hook effect region, or too low to induce degradation. Test a very broad range of concentrations (e.g., 1 pM to 100 µM).[2]
-
Verify Target Engagement and Ternary Complex Formation: Before concluding the PROTAC is inactive, confirm that it can bind to the target protein and the E3 ligase and facilitate the formation of a ternary complex using appropriate assays (see Experimental Protocols section).
-
Check Cell Line and E3 Ligase Expression: Ensure that the cell line you are using expresses both the target protein and the recruited E3 ligase at sufficient levels.
-
Optimize Incubation Time: The kinetics of degradation can vary. Perform a time-course experiment at a fixed, potentially optimal, PROTAC concentration to determine the ideal incubation time.
-
Evaluate Cell Permeability: Although PEGylation is intended to improve permeability, issues can still arise. Consider performing a cell permeability assay if degradation is consistently low.[2]
-
Problem 3: I observe inconsistent degradation results between experiments.
-
Likely Cause: Variability in cell culture conditions or reagent preparation.
-
Troubleshooting Steps:
-
Standardize Cell Culture: Use cells within a consistent passage number range and ensure uniform seeding density and confluency at the time of treatment.[2]
-
Ensure PROTAC Stability: Assess the stability of your PEGylated PROTAC in the cell culture medium over the duration of your experiment. Prepare fresh dilutions for each experiment.[2]
-
Data Presentation
Table 1: Hypothetical Dose-Response Data for a PEGylated vs. Non-PEGylated PROTAC Targeting Protein X
| PROTAC Concentration (nM) | % Target Protein Degradation (Non-PEGylated PROTAC) | % Target Protein Degradation (PEGylated PROTAC) |
| 0.1 | 10 | 15 |
| 1 | 40 | 55 |
| 10 | 80 | 95 (Dmax) |
| 100 | 92 (Dmax) | 85 |
| 1000 | 55 | 40 |
| 10000 | 20 | 15 |
Table 2: Comparison of DC50 and Dmax for Hypothetical PEGylated and Non-PEGylated PROTACs
| PROTAC | Linker Type | DC50 (nM) | Dmax (%) | Hook Effect Observation |
| PROTAC-A | Alkyl | 25 | 92 | Pronounced hook effect above 100 nM |
| PROTAC-B | PEG | 8 | 95 | Milder hook effect observed above 500 nM |
Mandatory Visualization
Caption: PROTAC-mediated protein degradation pathway.
Caption: Mechanism of the PROTAC hook effect.
Caption: Troubleshooting workflow for the hook effect.
Experimental Protocols
Protocol 1: Western Blot for PROTAC-Induced Degradation
This protocol outlines the steps for treating cells with a PROTAC and analyzing target protein levels via Western blot.[1]
Materials:
-
Cell Line expressing the target protein
-
PEGylated PROTAC stock solution in DMSO
-
Vehicle control (DMSO)
-
Cell Culture Medium
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer system
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate and imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with a range of concentrations of the PEGylated PROTAC (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 16-24 hours). Include a DMSO vehicle control.
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash cells once with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples.
-
Add 4X Laemmli sample buffer to a final concentration of 1X and boil at 95°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Add ECL substrate and capture the chemiluminescent signal.
-
Quantify band intensities using densitometry software. Normalize the target protein signal to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control to determine DC50 and Dmax values.[4]
-
Protocol 2: NanoBRET™ Ternary Complex Formation Assay
This protocol provides a general workflow for a live-cell NanoBRET™ assay to measure ternary complex formation.[12][13]
Materials:
-
HEK293 cells (or other suitable cell line)
-
Expression vectors for NanoLuc®-fused target protein and HaloTag®-fused E3 ligase component
-
Transfection reagent
-
Opti-MEM™ I Reduced Serum Medium
-
White, 96-well assay plates
-
HaloTag® NanoBRET™ 618 Ligand
-
PEGylated PROTAC
-
Nano-Glo® Luciferase Assay Reagent
-
Luminometer capable of measuring BRET
Procedure:
-
Cell Transfection:
-
Co-transfect cells with the NanoLuc®-target protein and HaloTag®-E3 ligase plasmids.
-
-
Cell Plating:
-
24 hours post-transfection, resuspend cells in Opti-MEM™ and plate in a 96-well plate.
-
-
Ligand and PROTAC Addition:
-
Add the HaloTag® NanoBRET™ 618 Ligand to the wells.
-
Add serial dilutions of the PEGylated PROTAC to the designated wells.
-
-
Incubation:
-
Incubate the plate at 37°C in a CO2 incubator for 2-4 hours.
-
-
Substrate Addition and Measurement:
-
Add the Nano-Glo® Luciferase Assay Reagent to all wells.
-
Measure the donor (NanoLuc®) and acceptor (HaloTag® ligand) emission signals using a BRET-capable luminometer.
-
-
Data Analysis:
-
Calculate the raw BRET ratio by dividing the acceptor signal by the donor signal.
-
Plot the BRET ratio against the PROTAC concentration. A bell-shaped curve is indicative of the hook effect.
-
Protocol 3: AlphaLISA Ternary Complex Formation Assay
This protocol describes a biochemical AlphaLISA assay to measure ternary complex formation.[11][14]
Materials:
-
Purified, tagged target protein (e.g., GST-tagged)
-
Purified, tagged E3 ligase complex (e.g., FLAG-tagged)
-
PEGylated PROTAC
-
AlphaLISA Assay Buffer
-
AlphaLISA Acceptor beads (e.g., anti-GST)
-
AlphaLISA Donor beads (e.g., anti-FLAG)
-
384-well assay plate
-
Alpha-enabled plate reader
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of the PEGylated PROTAC in assay buffer.
-
Prepare solutions of the tagged target protein and E3 ligase in assay buffer.
-
-
Assay Plate Setup:
-
In a 384-well plate, add the target protein, E3 ligase, and PROTAC dilutions.
-
Incubate to allow for ternary complex formation.
-
-
Bead Addition:
-
Add AlphaLISA Acceptor beads and incubate.
-
Add AlphaLISA Donor beads and incubate in the dark.
-
-
Measurement:
-
Read the plate on an Alpha-enabled plate reader.
-
-
Data Analysis:
-
Plot the AlphaLISA signal against the PROTAC concentration. A bell-shaped curve indicates the hook effect.
-
Protocol 4: Co-Immunoprecipitation (Co-IP) for Ternary Complex Detection
This protocol details the Co-IP procedure to confirm the formation of the ternary complex in cells.[2]
Materials:
-
Cells expressing the target protein and E3 ligase
-
PEGylated PROTAC
-
Proteasome inhibitor (e.g., MG132)
-
Ice-cold PBS
-
Non-denaturing Lysis Buffer
-
Antibody against the E3 ligase (for immunoprecipitation)
-
Control IgG
-
Protein A/G agarose (B213101) beads
-
Wash Buffer
-
Laemmli sample buffer
-
Antibodies for Western blot (anti-target protein, anti-E3 ligase)
Procedure:
-
Cell Treatment:
-
Culture cells to 70-80% confluency.
-
Pre-treat with MG132 (10 µM) for 2 hours.
-
Treat with the PEGylated PROTAC (at a concentration expected to form the ternary complex) or DMSO for 4-6 hours.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS and lyse with non-denaturing lysis buffer.
-
-
Immunoprecipitation:
-
Pre-clear the lysate with Protein A/G beads and control IgG.
-
Incubate the pre-cleared lysate with an antibody against the E3 ligase overnight at 4°C.
-
Add Protein A/G beads to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
Wash the beads multiple times with wash buffer.
-
Elute the proteins by boiling in Laemmli sample buffer.
-
-
Western Blot Analysis:
-
Run the eluted samples on an SDS-PAGE gel and perform a Western blot.
-
Probe the membrane with antibodies against the target protein and the E3 ligase to detect the co-immunoprecipitated proteins. An increased signal for the target protein in the PROTAC-treated sample indicates ternary complex formation.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. precisepeg.com [precisepeg.com]
- 6. benchchem.com [benchchem.com]
- 8. Impact of linker length on the activity of PROTACs - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. resources.revvity.com [resources.revvity.com]
- 11. NanoBRET™ CRBN and VHL Ternary Complex Assays Technical Manual [promega.com]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Amine-Reactive PEG Linkers
Welcome to the technical support center for amine-reactive PEG linkers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the use of these reagents in bioconjugation.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions of amine-reactive PEG linkers, particularly NHS-ester PEGs?
A1: The most significant side reaction for N-hydroxysuccinimide (NHS)-ester PEG linkers is hydrolysis. In aqueous solutions, the NHS ester can react with water, which converts the active ester into an inactive carboxyl group, rendering the PEG linker unable to conjugate to the target amine. This hydrolysis reaction is a major competitor to the desired aminolysis (reaction with a primary amine) and its rate is highly dependent on the pH of the reaction buffer.[1]
Q2: How does pH influence the side reactions of NHS-ester PEG linkers?
A2: The pH of the reaction is a critical factor that affects the balance between the desired amination and the competing hydrolysis. While the reaction with primary amines is faster at a more alkaline pH (typically 7.2-8.5), the rate of hydrolysis also increases significantly at higher pH values.[1] Therefore, an optimal pH must be determined to maximize the yield of the desired conjugate while minimizing the hydrolysis of the PEG linker.
Q3: Can NHS-ester PEG linkers react with amino acids other than lysine?
A3: While NHS esters are highly reactive towards primary amines (the N-terminus and the ε-amino group of lysine), side reactions with other nucleophilic amino acid side chains can occur under certain conditions. Serine, threonine, and tyrosine residues have shown reactivity, particularly when they are located in favorable microenvironments within the protein structure.[2][3][4][5][6] The reactivity with these hydroxyl-containing amino acids is influenced by factors such as pH and the presence of neighboring amino acids.[2][4]
Q4: What type of buffer should be used for PEGylation reactions with NHS esters?
A4: It is crucial to use a buffer that does not contain primary amines, such as Tris or glycine (B1666218). These buffers will compete with the target molecule for reaction with the NHS ester, leading to a lower yield of the desired conjugate.[1] Recommended buffers include phosphate-buffered saline (PBS), borate, and carbonate/bicarbonate buffers.
Q5: How can the PEGylation reaction be stopped or "quenched"?
A5: The reaction can be effectively quenched by adding a buffer containing a high concentration of a primary amine, such as Tris or glycine. This will consume any remaining unreacted NHS-ester activated PEG, preventing further reaction with the target molecule.[1]
Troubleshooting Guides
Problem 1: Low PEGylation Efficiency or Yield
Low yield of the desired PEGylated product is a common issue. The following table outlines potential causes and recommended solutions.
| Potential Cause | Recommended Solution | Supporting Evidence/Citation |
| Hydrolysis of PEG Linker | Optimize reaction pH (typically 7.2-8.5). Use freshly prepared PEG linker solutions. Minimize reaction time. | [1] |
| Incompatible Buffer | Use an amine-free buffer such as PBS, borate, or carbonate. If the protein is in a Tris or glycine buffer, perform a buffer exchange prior to PEGylation. | [1] |
| Low Protein Concentration | Increase the concentration of the target molecule if possible. Reactions in dilute solutions are less efficient. | [1] |
| Poor Quality of PEG Reagent | Use high-quality, well-characterized PEG reagents. Impurities or the presence of diol in monofunctional PEG can lead to side products and lower yields. | [7] |
| Suboptimal Molar Ratio | Empirically determine the optimal molar ratio of PEG linker to the target molecule through small-scale trial reactions. |
Problem 2: Aggregation of the PEGylated Conjugate
Protein aggregation during or after PEGylation can be a significant challenge.
| Potential Cause | Recommended Solution | Supporting Evidence/Citation |
| Intermolecular Cross-linking | If using a bifunctional PEG linker, optimize the reaction conditions (e.g., lower the PEG:protein ratio, use a lower temperature) to favor intramolecular modification. Consider using a monofunctional PEG linker. | [7] |
| High Protein Concentration | While low concentration can reduce efficiency, very high concentrations can promote aggregation. Test a range of protein concentrations to find an optimal balance. | [7] |
| Suboptimal Reaction Conditions | Optimize pH, temperature, and buffer composition. Deviations from the protein's optimal stability conditions can expose hydrophobic regions and lead to aggregation. | [7] |
| Use of Stabilizing Excipients | Add stabilizing agents to the reaction buffer, such as sugars (sucrose, trehalose), amino acids (arginine, glycine), or non-ionic surfactants (Polysorbate 20). | [7] |
| Pre-existing Aggregates in Protein Sample | Ensure the starting protein material is monomeric and free of aggregates by using techniques like size-exclusion chromatography (SEC) for purification before PEGylation. | [8] |
Problem 3: Loss of Biological Activity
A decrease in the biological activity of the PEGylated molecule is a potential concern.
| Potential Cause | Recommended Solution | Supporting Evidence/Citation |
| PEGylation at or Near the Active Site | Employ site-specific PEGylation strategies to attach the PEG chain away from the active site. This can be achieved by introducing a unique reactive handle (e.g., a cysteine residue) at a desired location. | [9] |
| Steric Hindrance | Use a PEG linker with a shorter chain length if steric hindrance is the primary cause of activity loss. | |
| Conformational Changes | Optimize the degree of PEGylation; a lower number of attached PEG chains may be less likely to induce significant conformational changes. | |
| Protecting the Active Site | During the conjugation reaction, the active site can be protected by a reversible inhibitor to prevent PEGylation in that region. | [9] |
Quantitative Data Summary
The following tables provide quantitative data on the stability of NHS-ester PEG linkers and their reactivity with different amino acid residues.
Table 1: Half-Life of NHS Esters at Various pH Values
This table illustrates the strong dependence of NHS ester stability on pH. As the pH increases, the rate of hydrolysis increases, leading to a shorter half-life of the reactive ester.
| pH | Temperature (°C) | Half-life of NHS Ester |
| 7.0 | 4 | 4 - 5 hours |
| 8.0 | 25 | ~210 minutes |
| 8.5 | 25 | ~180 minutes |
| 8.6 | 4 | 10 minutes |
| 9.0 | 25 | ~125 minutes |
Table 2: Relative Reactivity of Amino Acid Side Chains with NHS Esters
This table provides a qualitative comparison of the reactivity of NHS esters with different amino acid side chains.
| Amino Acid Residue | Functional Group | Relative Reactivity | Notes |
| Lysine | Primary Amine (-NH₂) | Very High | Primary target for NHS-ester conjugation. |
| N-terminus | Primary Amine (-NH₂) | High | Reactivity is pH-dependent due to differences in pKa compared to lysine.[10] |
| Serine | Hydroxyl (-OH) | Low to Moderate | Reactivity is generally much slower than with primary amines but can be significant under certain conditions.[2][4][6] |
| Threonine | Hydroxyl (-OH) | Low to Moderate | Similar to serine, reactivity is influenced by the local protein environment.[2][4][6] |
| Tyrosine | Phenolic Hydroxyl (-OH) | Low to Moderate | Can react, especially at higher pH values.[2][4][6] |
Experimental Protocols
Protocol 1: General Procedure for Protein PEGylation with an NHS-Ester PEG Linker
This protocol provides a general guideline for the conjugation of an NHS-ester functionalized PEG to a protein. Optimization for each specific protein and PEG linker is recommended.
-
Buffer Preparation: Prepare an amine-free reaction buffer, such as 0.1 M sodium phosphate (B84403) buffer or 0.1 M sodium bicarbonate buffer, with a pH between 7.2 and 8.5.
-
Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into the reaction buffer using dialysis or a desalting column.
-
PEG Linker Preparation: Immediately before use, dissolve the NHS-ester PEG linker in an anhydrous organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to create a stock solution.
-
PEGylation Reaction:
-
Add the desired molar excess of the PEG linker stock solution to the protein solution while gently mixing. The final concentration of the organic solvent should ideally be less than 10% of the total reaction volume.
-
Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice. The optimal incubation time may need to be determined empirically.
-
-
Quenching the Reaction: Add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine) to a final concentration of 20-50 mM to stop the reaction. Incubate for 15-30 minutes.
-
Purification: Remove excess, unreacted PEG linker and byproducts (such as N-hydroxysuccinimide) from the PEGylated protein using size-exclusion chromatography (SEC), dialysis, or tangential flow filtration.
-
Characterization: Analyze the purified conjugate to determine the degree of PEGylation and assess its purity and integrity using appropriate analytical techniques such as SDS-PAGE, SEC, and mass spectrometry.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Chemical cross-linking with NHS esters: a systematic study on amino acid reactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. creativepegworks.com [creativepegworks.com]
- 10. Context‐Dependence of the Reactivity of Cysteine and Lysine Residues - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up PEGylation Reactions
Welcome to the technical support center for PEGylation reaction scale-up. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning PEGylation processes from bench-scale to larger production volumes. Here you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.
Troubleshooting Guide
This section provides solutions to common problems encountered during the scaling up of PEGylation reactions.
Q1: Why is my PEGylation yield low or the reaction incomplete?
An incomplete reaction can be due to several factors when scaling up. Key areas to investigate include reaction kinetics, reagent stability, and mixing efficiency.
-
Potential Causes & Solutions:
-
Suboptimal Molar Ratio: The optimal PEG-to-protein molar ratio at a small scale may not be directly transferable. At larger volumes, localized concentration differences can occur. Consider performing a new Design of Experiments (DoE) at the target scale to re-optimize the molar ratio.[1][2][3]
-
pH Shift: Maintaining a stable pH is critical for the reactivity of specific amino acid residues (e.g., lysine (B10760008) for N-terminal PEGylation).[1][4] At scale, buffer capacity might be exceeded. Ensure your buffering system is robust enough for the larger volume and monitor the pH throughout the reaction.
-
Reagent Instability: Activated PEG reagents can be sensitive to hydrolysis. The longer addition times and reaction durations typical of scaled-up processes can lead to reagent degradation before it can react with the protein. Use fresh, high-quality reagents and consider strategies like continuous feeding of the PEG reagent.
-
Inefficient Mixing: Poor mixing can lead to non-homogeneous reaction conditions, with areas of high and low reactant concentrations. This can result in both incomplete reactions and increased side products. Computational Fluid Dynamics (CFD) can be used to model and optimize mixing at scale.[3]
-
Contaminants in Reducing Agent: For PEGylation chemistries involving a reducing agent, such as using PEG aldehyde, contaminants like cyanates in the sodium cyanoborohydride can inhibit the reaction.[5] Ensure the purity of your reducing agent.[5]
-
Q2: I'm observing significant protein aggregation during or after the PEGylation reaction. What can I do to prevent this?
Protein aggregation is a common challenge when scaling up, driven by increased protein concentrations and processing times.[6]
-
Potential Causes & Solutions:
-
High Protein Concentration: Increased proximity of protein molecules at higher concentrations promotes intermolecular interactions and aggregation.[6] It is crucial to identify the optimal protein concentration through small-scale screening experiments before scaling up.[6]
-
Intermolecular Cross-linking: The use of bifunctional PEG reagents can link multiple protein molecules together, leading to aggregation.[6] If monofunctional PEGylation is desired, ensure the purity of your monofunctional PEG reagent to minimize diol contamination.[4]
-
Suboptimal Reaction Conditions: Deviations from optimal pH, temperature, or buffer composition can destabilize the protein and expose hydrophobic regions, leading to aggregation.[6]
-
Reaction Rate: A slower, more controlled reaction can favor intramolecular modification over intermolecular cross-linking.[6] Consider lowering the reaction temperature (e.g., to 4°C) to slow down the reaction rate.[6]
-
Use of Excipients: Certain excipients can help suppress aggregation. Consider adding stabilizers to your reaction mixture.
-
| Excipient | Typical Concentration | Mechanism of Action |
| Sucrose | 5-10% (w/v) | Preferential exclusion, increases protein stability.[6] |
| Arginine | 50-100 mM | Suppresses non-specific protein-protein interactions.[6] |
| Polysorbate 20/80 | 0.01-0.05% (v/v) | Reduces surface tension and prevents surface-induced aggregation.[6] |
Q3: How can I effectively purify my PEGylated protein from the reaction mixture at a larger scale?
Downstream processing and purification are often significant bottlenecks in scaling up PEGylation.[7][8][9] The presence of unreacted protein, excess PEG, and different PEGylated species (mono-, di-, multi-PEGylated) complicates purification.[1][7]
-
Purification Strategies:
-
Size Exclusion Chromatography (SEC): SEC is effective for separating species based on their hydrodynamic radius.[10][11] PEGylated proteins will appear larger than their non-PEGylated counterparts.[12][13] However, SEC may not be able to resolve positional isomers or different extents of PEGylation if the size difference is not significant.[10][11]
-
Ion Exchange Chromatography (IEX): PEGylation shields the surface charges of the protein, altering its interaction with IEX resins.[10] This allows for the separation of non-PEGylated, mono-PEGylated, and multi-PEGylated species.[10] However, its effectiveness diminishes as the extent of PEGylation increases.[10]
-
Reversed-Phase Chromatography (RPC): RPC separates based on hydrophobicity.[10][11] It can be a powerful analytical tool but may be challenging to scale for preparative purification due to the use of organic solvents which can denature proteins.[10]
-
Aqueous Two-Phase Systems (ATPS): ATPS is a non-chromatographic technique that can be used for the separation of PEGylated proteins.[7]
-
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to consider when scaling up a PEGylation reaction?
The most important factors to control during scale-up include protein concentration, PEG-to-protein ratio, reaction pH, temperature, reaction time, and mixing efficiency.[14]
Q2: How can I characterize my PEGylated protein to ensure consistency and quality at scale?
A combination of analytical techniques is necessary for comprehensive characterization.
| Analytical Technique | Information Provided |
| SDS-PAGE | Visual confirmation of PEGylation and assessment of high-molecular-weight aggregates.[6] |
| Size Exclusion Chromatography (SEC-MALS) | Determination of molecular weight, degree of PEGylation, and quantification of aggregates.[10] |
| Ion Exchange Chromatography (IEX) | Separation of different PEGylated species (mono-, di-, multi-PEGylated).[10] |
| Mass Spectrometry (MALDI-TOF, ESI-MS) | Accurate molecular weight determination and identification of PEGylation sites.[15][16] |
| Dynamic Light Scattering (DLS) | Detection and sizing of aggregates.[6] |
Q3: What are the main challenges in the downstream processing of PEGylated proteins?
The primary challenges in downstream processing are the separation of the desired mono-PEGylated protein from unreacted protein, excess PEG, and multi-PEGylated byproducts.[7][8] The physicochemical similarities between these species make purification difficult and can lead to low yields.[1][10]
Experimental Protocols
Protocol 1: Small-Scale Screening for Optimizing PEGylation Conditions
Objective: To determine the optimal protein concentration, PEG:protein molar ratio, pH, and temperature to maximize the yield of the desired PEGylated product and minimize aggregation before scaling up.
Materials:
-
Protein stock solution (e.g., 10 mg/mL in a suitable buffer)
-
Activated PEG stock solution (e.g., 100 mg/mL in the reaction buffer)
-
A series of buffers with different pH values (e.g., pH 6.0, 7.0, 7.4, 8.0)
-
96-well plate or microcentrifuge tubes
-
Incubator/shaker capable of temperature control
Methodology:
-
Set up a screening matrix: Prepare a series of small-scale reactions (50-100 µL) in a 96-well plate or microcentrifuge tubes. Systematically vary one parameter at a time while keeping others constant.
-
Protein Concentration: Test a range of concentrations (e.g., 0.5, 1, 2, 5 mg/mL).[6]
-
PEG:Protein Molar Ratio: Evaluate different molar excesses of PEG (e.g., 1:1, 5:1, 10:1, 20:1).[6]
-
pH: Screen a range of pH values around the protein's isoelectric point (pI) and its optimal stability pH.[6]
-
Temperature: Conduct the reaction at different temperatures (e.g., 4°C, room temperature).[6]
-
-
Reaction Incubation: Incubate the reactions for a predetermined time (e.g., 2-4 hours or overnight) with gentle mixing.[6]
-
Analysis: Analyze the reaction mixtures to determine the extent of PEGylation and the presence of aggregates.
-
SDS-PAGE: To visualize the different PEGylated species and high-molecular-weight aggregates.
-
SEC-HPLC: To quantify the monomeric PEGylated protein and aggregates.
-
Turbidity Measurement: A quick assessment of aggregation can be done by measuring the absorbance at 340 nm.
-
Visualizations
Caption: A generalized workflow for a scaled-up PEGylation process.
Caption: A decision tree for troubleshooting low PEGylation yields.
References
- 1. (586p) Optimization of Protein Pegylation | AIChE [proceedings.aiche.org]
- 2. researchgate.net [researchgate.net]
- 3. xtalks.com [xtalks.com]
- 4. creativepegworks.com [creativepegworks.com]
- 5. biopharminternational.com [biopharminternational.com]
- 6. benchchem.com [benchchem.com]
- 7. Progress and Challenges in PEGylated Proteins Downstream Processing: A Review of the Last 8 Years - ProQuest [proquest.com]
- 8. researchgate.net [researchgate.net]
- 9. biopharminternational.com [biopharminternational.com]
- 10. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. waters.com [waters.com]
- 12. lup.lub.lu.se [lup.lub.lu.se]
- 13. researchgate.net [researchgate.net]
- 14. biopharminternational.com [biopharminternational.com]
- 15. walshmedicalmedia.com [walshmedicalmedia.com]
- 16. creativepegworks.com [creativepegworks.com]
Technical Support Center: Stability of t-Butyl Ester Groups During Conjugation
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides guidance on the stability of the t-butyl (t-Bu) ester protecting group during common bioconjugation reactions. Find answers to frequently asked questions, troubleshoot common issues, and access detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of a t-butyl ester?
A t-butyl ester is a commonly used protecting group for carboxylic acids due to its stability under a range of conditions. It is generally stable to basic and nucleophilic conditions but is labile to acidic conditions.[1] The cleavage of the t-butyl ester proceeds through a mechanism involving the formation of a stable tertiary carbocation, which makes it susceptible to acid-catalyzed hydrolysis.[2]
Q2: At what pH range should I be concerned about the stability of my t-butyl ester?
You should be cautious when working at acidic pH. While generally stable at neutral to moderately basic pH (pH 7-9), the rate of hydrolysis increases significantly under acidic conditions (pH < 4).[2] Even mildly acidic conditions can lead to premature cleavage over extended periods.
Q3: Will standard EDC/NHS coupling conditions affect my t-butyl ester?
EDC/NHS coupling is a two-step process with distinct pH optima. The initial activation of the carboxylic acid with EDC and NHS is typically performed in an acidic buffer, such as MES, at a pH of 4.5-6.0. The subsequent coupling to a primary amine is carried out at a pH of 7.2-8.5.[3] While the t-butyl ester is expected to be largely stable during the coupling phase at pH 7.2-8.5, there is a potential risk of cleavage during the activation step at a lower pH, especially with longer reaction times.
Q4: Is the t-butyl ester group compatible with click chemistry?
Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a common type of click chemistry, is generally performed under conditions that are compatible with t-butyl esters. The reaction is often carried out in a variety of solvents, including aqueous buffers, and is considered to be pH-insensitive in the range of 4 to 12.[4] Therefore, significant cleavage of the t-butyl ester is not expected under standard click chemistry conditions.
Q5: What about the stability of t-butyl esters during maleimide-thiol conjugation?
Maleimide-thiol conjugation is typically performed at a near-neutral pH of 7.0-7.5.[5] Under these conditions, the t-butyl ester group is expected to be stable. However, if the protocol involves a reduction step to free up a thiol (e.g., using TCEP or DTT), it is important to ensure that the reducing agent and buffer conditions do not inadvertently lead to a drop in pH that could promote ester cleavage. TCEP itself is not expected to directly cleave the ester.
Troubleshooting Guide
Issue: Low conjugation yield when using a t-butyl ester-containing molecule.
If you are experiencing lower than expected yields in your conjugation reaction, premature cleavage of the t-butyl ester could be a contributing factor. Here are some troubleshooting steps:
-
Verify the pH of all buffers: Ensure that the pH of your buffers is accurate and stable throughout the reaction. A lower-than-intended pH can accelerate the hydrolysis of the t-butyl ester.
-
Minimize reaction times, especially under acidic conditions: For EDC/NHS couplings, try to keep the activation step (at acidic pH) as short as is reasonably possible to achieve efficient activation before proceeding to the coupling step at a higher pH.
-
Analyze for cleavage byproducts: Use techniques like LC-MS to analyze your reaction mixture for the presence of the deprotected carboxylic acid. This will provide direct evidence of t-butyl ester cleavage.
-
Run a stability control experiment: Before performing the full conjugation, incubate your t-butyl ester-containing molecule under the planned reaction conditions (buffer, pH, temperature, and time) without the other conjugation partner. Analyze the sample afterward to quantify the extent of cleavage.
Quantitative Data Summary
The following tables provide an illustrative summary of the expected stability of a typical aliphatic t-butyl ester under various conditions. Please note that these are generalized values and the actual stability of your molecule may vary depending on its specific structure and the reaction conditions. It is highly recommended to perform a stability study for your specific compound (see Experimental Protocol section).
Table 1: Illustrative Stability of a t-Butyl Ester at Different pH Values
| pH | Temperature (°C) | Incubation Time (hours) | Estimated Cleavage (%) |
| 4.0 | 25 | 4 | 5 - 15% |
| 5.0 | 25 | 4 | 1 - 5% |
| 6.0 | 25 | 4 | < 1% |
| 7.4 | 25 | 24 | < 1% |
| 8.5 | 25 | 24 | < 1% |
Table 2: Illustrative Stability of a t-Butyl Ester in Common Conjugation Buffers
| Conjugation Method | Buffer | pH | Temperature (°C) | Time (hours) | Estimated Cleavage (%) |
| EDC/NHS Activation | 0.1 M MES | 6.0 | 25 | 1 | < 1% |
| EDC/NHS Coupling | 0.1 M Phosphate (B84403) | 7.4 | 25 | 4 | < 1% |
| Maleimide-Thiol | 0.1 M Phosphate | 7.2 | 25 | 4 | < 1% |
| Click Chemistry (CuAAC) | PBS | 7.4 | 25 | 2 | < 1% |
Experimental Protocols
Protocol 1: Assessing the Stability of a t-Butyl Ester Under Simulated Conjugation Conditions
This protocol provides a general method to evaluate the stability of your t-butyl ester-containing molecule under your specific experimental conditions.
Materials:
-
Your t-butyl ester-containing compound
-
Conjugation buffer(s) of interest (e.g., MES, phosphate buffer)
-
pH meter
-
Analytical balance
-
HPLC or LC-MS system
-
Mobile phases for HPLC/LC-MS
-
Standard laboratory glassware
Procedure:
-
Prepare a stock solution of your t-butyl ester-containing compound in a suitable organic solvent (e.g., DMSO, DMF) at a known concentration (e.g., 10 mg/mL).
-
Prepare your conjugation buffer(s) at the desired pH and temperature.
-
Initiate the stability study: Add a small volume of your stock solution to the conjugation buffer to achieve a final concentration suitable for analysis (e.g., 0.1 mg/mL). Ensure the final concentration of the organic solvent is low (e.g., <1%) to minimize its effect on the reaction.
-
Incubate the sample under the desired reaction conditions (temperature and time). It is recommended to take time points (e.g., 0, 1, 2, 4, and 24 hours) to monitor the progress of any potential cleavage.
-
Quench the reaction at each time point by adding a suitable quenching agent or by freezing the sample at -80°C.
-
Analyze the samples by HPLC or LC-MS.
-
Develop a method that can separate your intact t-butyl ester-containing compound from the potential deprotected carboxylic acid byproduct.
-
Quantify the peak areas of both species to determine the percentage of cleavage at each time point.
-
Protocol 2: Monitoring t-Butyl Ester Deprotection by ¹H NMR Spectroscopy
This protocol can be used to monitor the deprotection of a t-butyl ester in real-time or at discrete time points.
Materials:
-
Your t-butyl ester-containing compound
-
Deuterated buffer (e.g., phosphate buffer in D₂O) adjusted to the desired pD (note: pD = pH reading + 0.4)
-
NMR spectrometer
-
NMR tubes
Procedure:
-
Dissolve a known amount of your t-butyl ester-containing compound in the deuterated buffer directly in an NMR tube.
-
Acquire an initial ¹H NMR spectrum (t=0). The t-butyl group will typically appear as a sharp singlet at approximately 1.4-1.5 ppm.
-
Incubate the NMR tube at the desired temperature.
-
Acquire subsequent ¹H NMR spectra at various time intervals.
-
Monitor the decrease in the integral of the t-butyl singlet and the appearance of a new signal corresponding to the deprotected product. The disappearance of the t-butyl signal is a direct indication of cleavage.[2]
Mandatory Visualizations
References
Technical Support Center: Enhancing Cellular Permeability of PEGylated Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working to improve the cellular permeability of PEGylated compounds.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments and offers potential solutions and alternative strategies.
| Problem | Potential Cause | Suggested Solution / Strategy | Experimental Protocol |
| Low cellular uptake of my PEGylated compound. | The PEG layer creates a hydrophilic shield, sterically hindering interaction with the cell membrane. This is often referred to as the "PEG dilemma".[1] | 1. Conjugate a Cell-Penetrating Peptide (CPP): CPPs are short peptides that can traverse cellular membranes and can be attached to your PEGylated compound to facilitate uptake.[2][3] 2. Optimize PEG Chain Length and Density: Shorter PEG chains or lower grafting densities can sometimes reduce the shielding effect without significantly compromising other benefits of PEGylation.[4][5] However, some studies show that longer PEG chains can lead to lower uptake.[4] 3. Introduce a Targeting Ligand: If your target cells overexpress a specific receptor, conjugating the corresponding ligand to the distal end of the PEG chain can promote receptor-mediated endocytosis.[6] | See Experimental Protocol 1: CPP Conjugation and Uptake Assay |
| My PEGylated compound is taken up by cells but shows no biological effect. | The compound is likely trapped in endosomes and subsequently degraded in lysosomes, preventing it from reaching its intracellular target.[7][8] This is a major barrier for many nanocarriers.[7] | 1. Incorporate an Endosome-Disrupting Agent: Use pH-sensitive lipids or polymers that change conformation in the acidic environment of the endosome, leading to membrane destabilization and release of the compound into the cytoplasm. The "proton sponge effect" is a common mechanism.[9][10] 2. Utilize Fusogenic Peptides: Peptides like GALA or KALA can be co-administered or conjugated to induce endosomal membrane fusion and release. | See Experimental Protocol 2: Endosomal Escape Assay |
| High cytotoxicity observed with my permeability-enhancing formulation. | Cationic lipids or peptides used to enhance uptake or endosomal escape can be toxic to cells by disrupting the plasma membrane.[11] | 1. Optimize the concentration of the enhancing agent: Titrate the concentration to find a balance between efficacy and toxicity. 2. Incorporate a branched PEG unit: This can minimize the nonspecific toxicity of cationic CPPs while preserving their function.[11] 3. Use biodegradable or pH-sensitive linkers: Design your delivery system so that the cationic component is shielded in the extracellular environment and only becomes active in the endosome. | See Experimental Protocol 3: Cytotoxicity Assay |
| Difficulty in quantifying the intracellular concentration of the PEGylated compound. | The PEG chain can interfere with standard detection methods, such as antibody-based assays, by masking epitopes.[12] | 1. Use a fluorescently labeled PEG: This allows for direct quantification of uptake via fluorescence microscopy or flow cytometry. 2. Develop an anti-PEG ELISA: This assay specifically targets the PEG component for quantification.[12] 3. Utilize radiolabeling: Incorporating a radioactive isotope allows for sensitive and accurate quantification. | See Experimental Protocol 4: Cellular Uptake Quantification |
Frequently Asked Questions (FAQs)
Q1: What are Cell-Penetrating Peptides (CPPs) and how do they work?
A1: Cell-penetrating peptides are short peptides (typically 5-30 amino acids) that can facilitate the cellular uptake of various molecular cargo, including PEGylated compounds.[2][13] They can be covalently attached to the PEG chain or the cargo itself. The exact mechanism of uptake can vary depending on the CPP, but it often involves direct translocation across the membrane or endocytosis.
Q2: What is the "proton sponge effect" and how does it promote endosomal escape?
A2: The "proton sponge effect" is a mechanism used to facilitate the escape of therapeutics from endosomes.[9] Polymers with high buffering capacity, such as those containing protonatable amine groups, are incorporated into the delivery system. As the endosome acidifies, these polymers become protonated, leading to an influx of chloride ions and water. The resulting osmotic pressure causes the endosome to swell and eventually rupture, releasing the contents into the cytoplasm.
Q3: How does the molecular weight and density of PEG affect cellular uptake?
A3: The molecular weight and grafting density of PEG on a compound's surface are critical parameters that influence its interaction with cells.[14]
-
High molecular weight and high-density PEG creates a dense "brush" conformation that effectively shields the compound from opsonization and uptake by the reticuloendothelial system, prolonging circulation time.[14] However, this dense layer can also significantly inhibit uptake by target cells.[5]
-
Low molecular weight and low-density PEG may result in a "mushroom" conformation, providing less steric hindrance and potentially allowing for greater cellular interaction.[14] However, this may also lead to faster clearance from circulation.
The optimal PEG configuration depends on the specific application and requires empirical testing.
Q4: Can PEGylation itself enhance permeability in some cases?
A4: While generally known to hinder cellular uptake, some studies have shown that PEGylation of certain molecules, like chitosan (B1678972), can actually enhance their ability to modulate tight junctions and increase the permeability of macromolecules across cell monolayers, while also reducing cytotoxicity.[15]
Q5: What are some in vitro models to study the permeability of PEGylated compounds?
A5: The Caco-2 cell monolayer is a widely used in vitro model to assess the intestinal permeability of compounds.[12][16] These cells form tight junctions and differentiate to resemble the epithelial barrier of the small intestine. Other models include MDCK cell monolayers. For assessing endosomal escape, co-localization studies using fluorescently labeled compounds and endosomal/lysosomal markers are common.
Data Presentation
Table 1: Effect of PEG Chain Length on Cellular Uptake of Gold Nanoparticles (GNPs) in Macrophages
| GNP Size | PEG Molecular Weight (kDa) | Cellular Uptake Relative to Non-PEGylated | Reference |
| 4 nm | 1 | Significantly Reduced | [4] |
| 4 nm | 2 | Significantly Reduced | [4] |
| 4 nm | 5 | Significantly Reduced | [4] |
| 10 nm | 1 | Higher than non-PEGylated | [4] |
| 10 nm | 2 | Higher than non-PEGylated | [4] |
| 10 nm | 5 | Lowest uptake | [4] |
Note: This table summarizes qualitative findings from a study on gold nanoparticles. The effect of PEGylation can be highly dependent on the nanoparticle core material, size, and cell type.
Table 2: Comparison of Endosomal Escape Efficiency
| Nanoparticle Formulation | Pearson's Correlation Coefficient (PCC) with Endosomes | Interpretation | Reference |
| PEGylated nanoparticles | ~0.75 | High colocalization, poor endosomal escape | [17] |
| OmpA-PEGylated nanoparticles | ~0.45 | Significantly reduced colocalization, improved endosomal escape | [17] |
Note: A lower PCC value indicates less colocalization with endosomes and therefore more efficient endosomal escape.
Experimental Protocols
Experimental Protocol 1: CPP Conjugation and Uptake Assay
Objective: To evaluate the effect of CPP conjugation on the cellular uptake of a PEGylated compound.
Methodology:
-
Synthesis: Conjugate a CPP (e.g., TAT, penetratin) to the distal end of the PEG chain of your compound. A fluorescently labeled version of the compound should also be synthesized for detection.
-
Cell Culture: Plate target cells in a suitable format (e.g., 96-well plate for quantification, chamber slides for microscopy).
-
Treatment: Incubate the cells with the fluorescently labeled PEGylated compound and the CPP-PEGylated compound at various concentrations for a defined period (e.g., 2-4 hours).
-
Quantification (Flow Cytometry):
-
Wash the cells to remove non-internalized compound.
-
Trypsinize and resuspend the cells.
-
Analyze the fluorescence intensity of the cell population using a flow cytometer.
-
-
Visualization (Confocal Microscopy):
-
Wash the cells and fix them.
-
Stain the cell nuclei (e.g., with DAPI) and membranes (e.g., with WGA).
-
Image the cells using a confocal microscope to visualize the intracellular localization of the compound.
-
Experimental Protocol 2: Endosomal Escape Assay
Objective: To determine if the PEGylated compound is escaping the endosomal pathway.
Methodology:
-
Reagents:
-
Fluorescently labeled PEGylated compound (e.g., red fluorescence).
-
An endo-lysosomal marker (e.g., LysoTracker Green).
-
A nuclear stain (e.g., Hoechst 33342).
-
-
Cell Culture and Treatment: Plate cells on glass-bottom dishes and treat with the fluorescently labeled compound for various time points (e.g., 2, 4, 8 hours).
-
Staining: In the final 30-60 minutes of incubation, add the endo-lysosomal marker and the nuclear stain to the media.
-
Imaging: Wash the cells with fresh media and immediately image them using a live-cell confocal microscope.
-
Analysis:
-
Observe the co-localization of the compound's fluorescence with the endo-lysosomal marker. Yellow puncta in the merged image indicate entrapment.
-
A diffuse red fluorescence in the cytoplasm indicates successful endosomal escape.
-
Quantify the degree of co-localization using image analysis software to calculate a Pearson's Correlation Coefficient (PCC).[17]
-
Experimental Protocol 3: Cytotoxicity Assay
Objective: To assess the toxicity of the permeability-enhancing formulation.
Methodology:
-
Cell Culture: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of the PEGylated compound, the permeability-enhancing agent alone, and the combined formulation for 24-72 hours.
-
Assay: Perform a cell viability assay, such as the MTT or PrestoBlue assay, according to the manufacturer's instructions.
-
Analysis: Measure the absorbance or fluorescence and calculate the cell viability as a percentage of the untreated control. Plot the results to determine the IC50 (half-maximal inhibitory concentration) for each condition.
Experimental Protocol 4: Cellular Uptake Quantification
Objective: To accurately quantify the amount of PEGylated compound taken up by cells.
Methodology:
-
Sample Preparation:
-
Treat a known number of cells with the PEGylated compound for a specific duration.
-
Wash the cells extensively to remove any non-internalized compound.
-
Lyse the cells to release the intracellular contents.
-
-
Quantification Methods:
-
For fluorescently labeled compounds: Measure the fluorescence of the cell lysate and compare it to a standard curve of the compound to determine the concentration.
-
For compounds amenable to LC-MS/MS: Extract the compound from the lysate and quantify it using liquid chromatography-tandem mass spectrometry.
-
For radiolabeled compounds: Measure the radioactivity of the cell lysate using a scintillation counter.
-
-
Data Normalization: Normalize the quantified amount of the compound to the total protein content of the cell lysate (determined by a BCA or Bradford assay) or to the cell number.
Visualizations
Caption: Workflow for assessing cellular uptake of PEGylated compounds.
Caption: Mechanisms of endosomal escape for PEGylated compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. PEGylation and Cell-Penetrating Peptides: Glimpse into the Past and Prospects in the Future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Effect of polyethyleneglycol (PEG) chain length on the bio–nano-interactions between PEGylated lipid nanoparticles and biological fluids: from nanostructure to uptake in cancer cells - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 6. creativepegworks.com [creativepegworks.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. research.monash.edu [research.monash.edu]
- 9. researchgate.net [researchgate.net]
- 10. Evaluating Endosomal Escape of Caspase-3-Containing Nanomaterials Using Split GFP - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Polyethylene glycol incorporation to reduce the cytotoxicity associated with cationic cell-penetrating-peptide conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Effects of polyethylene glycol on the surface of nanoparticles for targeted drug delivery - Nanoscale (RSC Publishing) DOI:10.1039/D1NR02065J [pubs.rsc.org]
- 15. Effect of PEGylation on the toxicity and permeability enhancement of chitosan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. acsi-journal.eu [acsi-journal.eu]
- 17. researchgate.net [researchgate.net]
Validation & Comparative
The Influence of PEG Linker Length on Bioconjugate Performance: A Comparative Analysis of Amino-PEG16-t-butyl Ester and Other PEG Linkers
In the landscape of advanced drug development, particularly in the realms of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker connecting the targeting moiety to the therapeutic payload is a critical determinant of overall efficacy, safety, and pharmacokinetic profile. Among the diverse array of linker technologies, polyethylene (B3416737) glycol (PEG) linkers have garnered substantial attention for their ability to impart favorable physicochemical properties. The length of the PEG chain is a particularly crucial parameter that can be fine-tuned to optimize a bioconjugate's performance. This guide provides a detailed comparison of Amino-PEG16-t-butyl ester with other PEG linker lengths, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications.
Impact of PEG Linker Length on Bioconjugate Properties
The length of a PEG linker, a hydrophilic and flexible spacer, significantly influences several key attributes of a bioconjugate. These include solubility, stability, pharmacokinetics (PK), and in vivo efficacy. For instance, incorporating hydrophilic PEG linkers can mitigate aggregation issues associated with hydrophobic drug payloads, thereby allowing for higher drug-to-antibody ratios (DARs) without compromising the stability of the ADC.
Longer PEG linkers are generally associated with enhanced pharmacokinetic properties, leading to a longer circulation half-life and reduced clearance rates.[1][2] This is attributed to the increased hydrodynamic radius of the bioconjugate, which minimizes renal clearance.[2] However, there exists a trade-off, as excessively long linkers might sometimes lead to reduced in vitro potency or hinder the interaction between the payload and its intracellular target. The optimal PEG linker length is therefore highly dependent on the specific characteristics of the antibody, payload, and the biological target.
Quantitative Comparison of Different PEG Linker Lengths
The following tables summarize quantitative data from various studies, illustrating the impact of different PEG linker lengths on key performance metrics of bioconjugates. While direct experimental data for an this compound was not prominently available in the reviewed literature, its performance can be extrapolated from the trends observed with varying PEG chain lengths. Given its intermediate length, a PEG16 linker is expected to offer a balance between the properties of shorter (e.g., PEG8, PEG12) and longer (e.g., PEG24) linkers.
Table 1: Effect of PEG Linker Length on Antibody-Drug Conjugate (ADC) Clearance [1]
| PEG Linker Length | Clearance Rate (mL/kg/day) | Fold Change vs. Non-PEGylated |
| No PEG | ~8.5 | 1.0 |
| PEG2 | ~7.0 | 0.82 |
| PEG4 | ~5.5 | 0.65 |
| PEG6 | ~4.0 | 0.47 |
| PEG8 | ~2.5 | 0.29 |
| PEG12 | ~2.5 | 0.29 |
| PEG16 (extrapolated) | ~2.5 | ~0.29 |
| PEG24 | ~2.5 | 0.29 |
Data synthesized from a study on non-binding IgG conjugated to MMAE with a DAR of 8.
Table 2: Influence of PEG Linker Length on In Vitro Cytotoxicity of Affibody-Based Drug Conjugates
| PEG Linker | IC50 (nM) | Fold Reduction in Cytotoxicity vs. No PEG |
| No PEG | ~10 | 1 |
| 4 kDa PEG | ~45 | 4.5 |
| This compound (extrapolated) | ~20-30 | ~2-3 |
| 10 kDa PEG | ~220 | 22 |
Data adapted from a study on affibody-MMAE conjugates. The extrapolated data for PEG16 is a hypothetical estimation based on the trend that longer PEG chains can sometimes reduce in vitro cytotoxicity.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of bioconjugates with different PEG linker lengths. Below are representative protocols for key experiments.
Synthesis and Characterization of PEGylated Bioconjugates
Objective: To synthesize and purify bioconjugates with varying PEG linker lengths and characterize their properties.
Materials:
-
Antibody or other targeting protein
-
Amino-PEG-t-butyl ester linkers of varying lengths (e.g., PEG4, PEG8, PEG12, PEG16, PEG24)
-
Payload with a reactive functional group (e.g., a carboxylic acid for reaction with the linker's amino group)
-
Coupling reagents (e.g., HATU, HOBt)
-
Deprotection reagent for the t-butyl ester (e.g., trifluoroacetic acid)
-
Purification columns (e.g., size-exclusion chromatography (SEC), hydrophobic interaction chromatography (HIC))
-
Analytical instruments (e.g., UV-Vis spectrophotometer, mass spectrometer)
Protocol:
-
Linker-Payload Conjugation: a. Dissolve the payload in a suitable organic solvent. b. Add the Amino-PEG-t-butyl ester linker and coupling reagents. c. Stir the reaction at room temperature for a specified time. d. Monitor the reaction progress by LC-MS. e. Purify the linker-payload conjugate using flash chromatography.
-
Deprotection of the t-butyl ester: a. Dissolve the purified linker-payload conjugate in a solution containing trifluoroacetic acid. b. Stir at room temperature until deprotection is complete (monitored by LC-MS). c. Remove the solvent under reduced pressure to obtain the activated linker-payload.
-
Conjugation to the Antibody: a. Prepare the antibody in a suitable buffer (e.g., PBS). b. Add the activated linker-payload to the antibody solution at a specific molar ratio to control the drug-to-antibody ratio (DAR). c. Incubate the reaction mixture under controlled conditions (e.g., temperature, pH).
-
Purification of the Bioconjugate: a. Purify the resulting bioconjugate using SEC to remove unconjugated payload and linker. b. Further purification by HIC may be necessary to separate species with different DARs.
-
Characterization: a. Determine the DAR using UV-Vis spectroscopy by measuring the absorbance at 280 nm (for the antibody) and a wavelength specific to the payload. b. Confirm the molecular weight and purity of the bioconjugate using mass spectrometry and SEC.
In Vitro Cytotoxicity Assay
Objective: To determine the potency of the bioconjugates with different PEG linker lengths against a target cancer cell line.
Materials:
-
Target cancer cell line
-
Cell culture medium and supplements
-
Bioconjugates with varying PEG linker lengths
-
Control antibody
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
96-well plates
-
Plate reader
Protocol:
-
Cell Seeding: a. Seed the target cells in 96-well plates at a predetermined density. b. Incubate the plates overnight to allow for cell attachment.
-
Bioconjugate Treatment: a. Prepare serial dilutions of the bioconjugates and the control antibody in cell culture medium. b. Remove the existing medium from the wells and add the diluted bioconjugates. c. Include untreated wells as a negative control.
-
Incubation: a. Incubate the plates for a specific period (e.g., 72-96 hours) at 37°C in a humidified incubator with 5% CO2.
-
Cell Viability Measurement: a. After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions. b. Measure the luminescence or fluorescence using a plate reader.
-
Data Analysis: a. Calculate the percentage of cell viability relative to the untreated control. b. Plot the cell viability against the bioconjugate concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using a suitable software.
Pharmacokinetic (PK) Study in Animal Models
Objective: To evaluate the in vivo clearance and half-life of bioconjugates with different PEG linker lengths.
Materials:
-
Animal model (e.g., mice or rats)
-
Bioconjugates with varying PEG linker lengths
-
Dosing and blood collection equipment
-
Analytical method for quantifying the bioconjugate in plasma (e.g., ELISA)
Protocol:
-
Dosing: a. Administer a single intravenous (IV) dose of each bioconjugate to a group of animals.
-
Blood Sampling: a. Collect blood samples at predetermined time points (e.g., 5 min, 1 hr, 4 hr, 24 hr, 48 hr, 72 hr, etc.).[1]
-
Plasma Preparation: a. Process the blood samples to obtain plasma.
-
Quantification: a. Measure the concentration of the bioconjugate in the plasma samples using a validated ELISA method.
-
Data Analysis: a. Plot the plasma concentration of the bioconjugate versus time. b. Calculate key PK parameters such as clearance (CL), volume of distribution (Vd), and elimination half-life (t1/2) using pharmacokinetic modeling software.
Visualizing the Mechanisms of Action
To better understand the biological processes in which these PEGylated bioconjugates operate, the following diagrams illustrate the key signaling pathways and experimental workflows.
Caption: Workflow of Antibody-Drug Conjugate (ADC) internalization and payload release.
Caption: Mechanism of action for a Proteolysis Targeting Chimera (PROTAC).
Conclusion
The selection of an appropriate PEG linker length is a critical step in the design of effective bioconjugates. While shorter PEG linkers may be suitable for certain applications, longer linkers generally enhance the pharmacokinetic properties of the molecule, leading to improved in vivo performance. An this compound, with its intermediate length, is poised to offer a favorable balance of properties, including good solubility, stability, and a potentially optimized pharmacokinetic profile. However, the ideal linker length is context-dependent and must be determined empirically for each specific bioconjugate. The experimental protocols and conceptual frameworks provided in this guide offer a systematic approach to this optimization process, enabling the rational design of next-generation targeted therapeutics.
References
The Influence of PEGylation on Conjugate Bioactivity: A Comparative Analysis of Amino-PEG16-t-butyl Ester and Alternatives
For researchers, scientists, and drug development professionals, the selection of a linker is a critical step in the design of bioconjugates, significantly impacting the therapeutic's efficacy, stability, and pharmacokinetic profile. Among the various linker technologies, polyethylene (B3416737) glycol (PEG) linkers are widely utilized for their ability to enhance the solubility, stability, and in vivo half-life of bioconjugates. This guide provides a comparative analysis of the biological activity of conjugates featuring an Amino-PEG16-t-butyl ester linker against alternatives with varying PEG chain lengths, supported by experimental data from preclinical studies.
The length of the PEG chain in a linker can profoundly influence the conjugate's properties. While shorter PEG linkers may contribute to the stability of an antibody-drug conjugate (ADC), longer linkers generally improve pharmacokinetic profiles and in vivo efficacy, particularly when dealing with hydrophobic payloads.[1] However, this can sometimes be accompanied by a decrease in in vitro potency.[1][2] The optimal PEG linker length is often specific to the antibody, the payload, and the target, necessitating empirical evaluation.[1]
Comparative Analysis of PEG Linker Length on Conjugate Performance
The following tables summarize quantitative data from various studies, comparing key performance metrics across different PEG linker lengths. While direct experimental data for a PEG16 linker is limited in the reviewed literature, the provided data for PEG8, PEG12, and PEG24 linkers allow for an informed estimation of its likely performance characteristics.
Table 1: Impact of PEG Linker Length on Antibody-Drug Conjugate (ADC) Clearance
| PEG Linker Length | Clearance Rate (mL/day/kg) in Rats | General Trend |
| No PEG | ~15 | High Clearance |
| PEG2 | ~10 | Moderate Clearance |
| PEG4 | ~7 | Reduced Clearance |
| PEG8 | ~5 | Low Clearance |
| PEG12 | ~5 | Low Clearance |
| PEG16 (Inferred) | ~5 | Low Clearance |
| PEG24 | ~5 | Low Clearance |
Data adapted from studies on anti-CD30 and anti-CD19 ADCs.[2] The data suggests that a plateau in clearance reduction is reached around a PEG8 linker length.
Table 2: Impact of PEG Linker Length on In Vitro Cytotoxicity (IC50) of ADCs
| PEG Linker Length | Typical IC50 Range (nM) | General Trend |
| No PEG | Variable, can be highly potent | Potency highly dependent on payload solubility |
| Short Chain (PEG2-PEG8) | Generally maintains high potency | Favorable for in vitro activity |
| Mid-Chain (PEG12-PEG16) | May see a slight decrease in potency | Balancing solubility and potency |
| Long Chain (PEG24 and longer) | Can lead to a reduction in potency | May hinder cell penetration or payload release |
This table represents generalized findings. Actual IC50 values are highly dependent on the specific antibody, payload, and cell line used. Some studies have shown no significant effect of PEG length on potency, while others have reported a decrease in cytotoxicity with longer PEG chains.[2][3]
Mechanism of Action of Antibody-Drug Conjugates
The biological activity of an ADC is a multi-step process that begins with the specific recognition of a target antigen on the surface of a cancer cell and culminates in the cytotoxic payload inducing cell death.
Figure 1. General mechanism of action of an antibody-drug conjugate (ADC).
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of the biological activity of ADC candidates. Below are representative protocols for key in vitro assays.
In Vitro Cytotoxicity Assay (MTT-based)
This protocol outlines the measurement of cell viability based on the metabolic activity of living cells.
Figure 2. Workflow for an MTT-based in vitro cytotoxicity assay.
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
Antibody-Drug Conjugate (ADC) stock solution
-
Control articles (unconjugated antibody, free cytotoxic payload)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[4]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[5]
-
Sterile, flat-bottom 96-well cell culture plates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[6]
-
ADC Treatment: Prepare serial dilutions of the ADC and control articles in cell culture medium. Add the diluted solutions to the respective wells.[6]
-
Incubation: Incubate the plate for a period of 72-96 hours.[6]
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well.[5]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the reduction of MTT to formazan crystals by viable cells.[5]
-
Solubilization: Carefully aspirate the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[4]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value (the concentration of ADC that inhibits 50% of cell growth).
Cellular Uptake Assay (Flow Cytometry-based)
This protocol describes a method to quantify the internalization of fluorescently labeled ADCs into target cells.
Materials:
-
Target cancer cell line
-
Fluorescently labeled ADC
-
Phosphate-buffered saline (PBS)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Fixation buffer (e.g., 2% paraformaldehyde in PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest cells and prepare a single-cell suspension.
-
Blocking: To prevent non-specific binding, incubate the cells in a blocking buffer.[7]
-
ADC Incubation: Incubate the cells with the fluorescently labeled ADC at a specified concentration and for various time points.
-
Washing: Wash the cells multiple times with cold PBS to remove unbound ADC.[8]
-
Fixation: Fix the cells with a fixation buffer.[9]
-
Data Acquisition: Analyze the cells using a flow cytometer to measure the fluorescence intensity of individual cells, which corresponds to the amount of internalized ADC.[7]
-
Data Analysis: Quantify the mean fluorescence intensity (MFI) to compare the uptake of different ADC constructs.
Conclusion
The length of the PEG linker is a critical design parameter for bioconjugates, with a significant impact on their pharmacokinetic and pharmacodynamic properties. While longer PEG chains, such as that in an this compound conjugate, are generally associated with improved in vivo characteristics like reduced clearance, they may present a trade-off with in vitro potency. The provided data and protocols offer a framework for the systematic evaluation of different PEG linker lengths to identify the optimal construct for a specific therapeutic application. The final choice of linker will depend on a careful balance of these factors to achieve the desired therapeutic index.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. フローサイトメトリーのプロトコルの主なステップ [sigmaaldrich.com]
- 8. Protocol for Flow Cytometry, LDL uptake and Tube Formation Assay [cellbiologics.com]
- 9. High-Throughput Particle Uptake Analysis by Imaging Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
PEGylation: A Comparative Guide to Enhancing Peptide Stability In Vitro and In Vivo
For researchers, scientists, and drug development professionals, understanding the stability of therapeutic peptides is paramount. Native peptides often suffer from rapid degradation in biological systems, limiting their therapeutic efficacy. PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) to a peptide, has emerged as a leading strategy to overcome this limitation. This guide provides an objective comparison of the in vitro and in vivo stability of PEGylated peptides against their non-PEGylated counterparts, supported by experimental data and detailed methodologies.
Enhanced In Vivo Stability and Pharmacokinetics of PEGylated Peptides
PEGylation significantly improves the pharmacokinetic profile of peptides by increasing their hydrodynamic size. This increased size reduces renal clearance and shields the peptide from proteolytic enzymes, leading to a prolonged circulation half-life.[1][2][3]
The molecular weight and structure of the attached PEG molecule are critical parameters that influence the extent of this stability enhancement. As the molecular weight of PEG increases, the in vivo half-life of the conjugated peptide generally increases.[1][] For example, the half-life of PEG itself increases from 18 minutes at a molecular weight of 6 kDa to 16.5 hours at 50 kDa.[] This trend is mirrored in PEGylated peptides, where higher molecular weight PEGs lead to slower clearance from the body.[1][5]
Branched PEG structures have been shown to offer even greater stability compared to linear PEGs of the same molecular weight.[6][7] This is attributed to the "umbrella-like" structure of branched PEGs, which provides a more effective shield against proteolytic enzymes and reduces immunogenicity.[7]
Table 1: In Vivo Half-Life Comparison of Non-PEGylated and PEGylated Peptides
| Peptide/Protein | Modification | Molecular Weight of PEG | In Vivo Half-Life (t½) | Fold Increase in Half-Life | Reference |
| TNF-α | Unmodified | - | 0.047 h | - | [1] |
| TNF-α | PEGylated | Not Specified | 2.25 h | ~48 | [1] |
| rhTIMP-1 | Unmodified | - | 1.1 h | - | [2] |
| rhTIMP-1 | PEGylated | 20 kDa | 28 h | ~25 | [2] |
| Lymphoma-binding peptide | PEGylated | 40 kDa | 5.4 h | - | [1][5] |
| Lymphoma-binding peptide | PEGylated | 150 kDa | 17.7 h | - | [1][5] |
| Interferon-α | PEGylated (linear) | 12 kDa | 27-37 h | - | [8] |
| Interferon-α | PEGylated (branched) | 40 kDa | Significantly longer than linear | - | [8] |
Superior In Vitro Stability of PEGylated Peptides
The protective shield provided by PEGylation also translates to enhanced stability in in vitro assays that simulate biological conditions. PEGylated peptides consistently demonstrate greater resistance to enzymatic degradation and thermal stress compared to their unmodified counterparts.
Studies have shown that PEGylation can significantly slow the degradation of peptides when incubated in plasma or in the presence of specific proteases like trypsin.[9] The degree of protection is often dependent on the size and structure of the PEG, as well as the site of attachment.[10] For instance, in a study on A20FMDV2 peptide analogues, PEGylation resulted in over 30% of the peptide remaining intact after 48 hours in rat serum, whereas the native peptide was almost completely degraded within 24 hours.[9]
Table 2: In Vitro Stability Comparison of Non-PEGylated and PEGylated Peptides
| Peptide/Protein | Assay Condition | % Remaining (Non-PEGylated) | % Remaining (PEGylated) | Time Point | Reference |
| A20FMDV2 | Rat Serum | ~0% | >30% (with PEG8) | 48 h | [9] |
| SAC-TRAIL | Trypsin Digestion | Obvious degradation | Stable | 2 h | [11] |
| T4 Lysozyme | Thermal Denaturation | Tm = 56.8 °C | Tm = 63.2 °C (linear PEG) | - | [12][13] |
| T4 Lysozyme | Thermal Denaturation | Tm = 56.8 °C | Tm = 62.6 °C (cyclic PEG) | - | [12][13] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of peptide stability. Below are protocols for key in vitro stability assays.
In Vitro Plasma Stability Assay
This assay evaluates the stability of a peptide in plasma, mimicking its stability in the bloodstream.
-
Incubation: The test peptide (e.g., at a final concentration of 1 µM) is incubated with plasma (from human, rat, mouse, etc.) at 37°C.[14][15]
-
Time Points: Aliquots are taken at multiple time points (e.g., 0, 15, 30, 60, and 120 minutes).[14]
-
Reaction Termination: The enzymatic degradation is stopped by adding a protein precipitation agent, such as methanol (B129727) or acetonitrile (B52724) containing an internal standard.[14] Some protocols use trichloroacetic acid (TCA) for precipitation, followed by neutralization.[16][17]
-
Sample Processing: The samples are centrifuged to pellet the precipitated plasma proteins.[14][16][17]
-
Quantification: The concentration of the remaining intact peptide in the supernatant is quantified using a suitable analytical method, typically LC-MS/MS or RP-HPLC.[14][16][17]
-
Data Analysis: The percentage of the peptide remaining at each time point is calculated relative to the 0-minute time point. The in vitro half-life (t½) can be determined by plotting the natural logarithm of the remaining peptide concentration against time and fitting the data to a first-order decay model.[14]
In Vitro Proteolytic Degradation Assay
This assay assesses the susceptibility of a peptide to degradation by specific proteases.
-
Incubation: The peptide is incubated with a specific protease (e.g., trypsin, chymotrypsin) in a suitable buffer at 37°C.
-
Time Points: Aliquots are collected at various time intervals.
-
Reaction Termination: The proteolytic reaction is quenched, often by adding a protease inhibitor or by acidifying the sample.
-
Analysis: The amount of undigested peptide is quantified. This can be done by various methods, including RP-HPLC, SDS-PAGE with densitometry, or mass spectrometry.[11]
-
Data Analysis: The percentage of the remaining intact peptide is plotted against time to determine the degradation rate and half-life.
Visualizing Workflows and Pathways
Diagrams can provide a clear visual representation of complex experimental processes and biological pathways.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. PEGylation Extends Circulation Half-Life While Preserving In Vitro and In Vivo Activity of Tissue Inhibitor of Metalloproteinases-1 (TIMP-1) | PLOS One [journals.plos.org]
- 3. Comparison of PEGylated and non-PEGylated proticles: An in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of molecular size of pegylated peptide on the pharmacokinetics and tumor targeting in lymphoma-bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) [frontiersin.org]
- 7. creativepegworks.com [creativepegworks.com]
- 8. creativepegworks.com [creativepegworks.com]
- 9. mdpi.com [mdpi.com]
- 10. Impact of the PEG length and PEGylation site on the structural, thermodynamic, thermal, and proteolytic stability of mono‐PEGylated alpha‐1 antitrypsin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Comparison of Cyclic and Linear PEG Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Plasma Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 16. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum | PLOS One [journals.plos.org]
- 17. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Analytical Validation of ADC Constructs with PEG16 Linkers
For Researchers, Scientists, and Drug Development Professionals
The analytical validation of antibody-drug conjugates (ADCs) is a critical aspect of their development, ensuring safety, efficacy, and consistency. The choice of linker technology, particularly the incorporation of polyethylene (B3416737) glycol (PEG) chains, significantly influences the physicochemical properties and biological activity of these complex biotherapeutics. This guide provides an objective comparison of ADC constructs featuring PEG16 linkers against other linker alternatives, supported by experimental data and detailed methodologies for key analytical techniques.
The Impact of PEGylation on ADC Performance
The inclusion of PEG linkers in ADCs is a strategic approach to enhance their therapeutic index.[1] PEGylation, the covalent attachment of PEG chains, imparts several beneficial properties. It can improve the hydrophilicity of the ADC, which is particularly advantageous when working with hydrophobic payloads, as it helps to prevent aggregation.[1][2] This enhanced solubility and stability can lead to improved pharmacokinetics, including a longer circulation half-life and reduced clearance rates.[3][4] By forming a hydration shell around the conjugate, PEG linkers can also shield the payload from the immune system, potentially reducing immunogenicity.[1]
Comparative Analysis of ADC Linker Technologies
The selection of a linker is a critical design element for an ADC, directly impacting its stability, pharmacokinetics, and mechanism of action.[5] Linkers can be broadly categorized as cleavable or non-cleavable, with PEGylation offering an additional layer of property modulation.
Table 1: Comparison of Pharmacokinetic Parameters of ADCs with Different Linker Types
| Linker Type | Mean Residence Time (hours) | Area Under the Curve (AUC) (h*µg/mL) | Clearance (mL/day/kg) | Reference |
| Non-PEGylated | Data Not Available | Data Not Available | Data Not Available | [3] |
| PEG4 | Data Not Available | Data Not Available | Increased vs. PEG8 | [6] |
| PEG8 | Optimal | Plateaued | Slower than PEG4 | [3][6] |
| PEG12 | Similar to PEG8 | Similar to PEG8 | Similar to PEG8 | [3] |
| PEG16/18 | Likely within optimal range | Likely within optimal range | Likely similar to PEG8/12 | [7] |
| PEG24 | Similar to PEG8/12 | Similar to PEG8/12 | Similar to PEG8/12 | [3] |
Note: Specific data for a PEG16 linker was not available in the searched literature. The values for PEG16/18 are inferred based on the observed trends with other PEG linker lengths. It is suggested that beyond a certain PEG length (e.g., PEG8), the pharmacokinetic advantages may plateau.[3][7]
Table 2: Impact of Linker Type on ADC Stability and Aggregation
| Linker Type | Monomer Content (%) | Aggregate Formation | Fragmentation | Reference |
| Non-PEGylated | Lower | Higher | Variable | [2] |
| PEGylated (General) | Higher (>90%) | Reduced | Low | [1][8] |
| Val-Cit-PABC (Cleavable) | Variable | Dependent on payload hydrophobicity | Can occur | [8] |
| SMCC (Non-cleavable) | Generally High | Lower than some cleavable linkers | Low | [1] |
Note: The stability of an ADC is influenced by the entire construct, including the antibody and payload, not just the linker.[2]
Key Analytical Techniques for ADC Validation
A suite of orthogonal analytical methods is essential for the comprehensive characterization of ADCs. These techniques are employed to assess critical quality attributes (CQAs) such as drug-to-antibody ratio (DAR), size and charge heterogeneity, purity, and stability.
Hydrophobic Interaction Chromatography (HIC) for DAR Determination
HIC is a powerful technique for determining the drug-to-antibody ratio (DAR) and the distribution of different drug-loaded species.[9][10] The separation is based on the hydrophobicity of the ADC, which increases with the number of conjugated drug molecules.
Experimental Protocol: HIC-HPLC for DAR Analysis
-
Column: A HIC column suitable for protein separations (e.g., Tosoh TSKgel Butyl-NPR, Agilent PL-HIC).
-
Mobile Phase A: High salt buffer (e.g., 1.5 M Ammonium (B1175870) Sulfate in 50 mM Sodium Phosphate, pH 6.8).[11]
-
Mobile Phase B: Low salt buffer (e.g., 50 mM Sodium Phosphate, pH 6.8, with 5-20% isopropanol).[11]
-
Gradient: A descending salt gradient from 100% Mobile Phase A to 100% Mobile Phase B over a specified time (e.g., 20-30 minutes).[12]
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Detection: UV absorbance at 280 nm.
-
Sample Preparation: Dilute the ADC sample to a concentration of 1 mg/mL in Mobile Phase A.[13]
-
Data Analysis: The average DAR is calculated from the peak areas of the different drug-loaded species.
Size Exclusion Chromatography (SEC) for Aggregate and Fragment Analysis
SEC separates molecules based on their hydrodynamic radius, making it the standard method for quantifying aggregates and fragments in ADC preparations.[14][15] Aggregation is a critical quality attribute as it can impact efficacy and immunogenicity.
Experimental Protocol: SEC-HPLC for Aggregation Analysis
-
Column: A silica-based SEC column with a pore size appropriate for monoclonal antibodies (e.g., Agilent AdvanceBio SEC 300Å).[16]
-
Mobile Phase: A phosphate-based buffer, often isotonic, to maintain the native protein structure (e.g., 150 mM Sodium Phosphate, pH 7.0).[17] For more hydrophobic ADCs, the addition of a small amount of organic solvent (e.g., isopropanol) may be necessary to reduce non-specific interactions.[16]
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Detection: UV absorbance at 280 nm.
-
Sample Preparation: Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) in the mobile phase.
-
Data Analysis: The percentage of monomer, aggregate, and fragment is determined by integrating the respective peak areas.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity and Heterogeneity Assessment
RP-HPLC is a high-resolution technique used to assess the purity and heterogeneity of ADCs. It is often performed under denaturing conditions and can be used to analyze the intact ADC, its subunits after reduction, or to quantify free drug.[18][19]
Experimental Protocol: RP-HPLC for ADC Subunit Analysis
-
Column: A reversed-phase column with wide pores suitable for large proteins (e.g., Agilent AdvanceBio RP-mAb C4).[20]
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).[20]
-
Mobile Phase B: Acetonitrile with 0.1% TFA.[20]
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B (e.g., 25% to 50% B in 15 minutes).[20]
-
Temperature: Elevated temperatures (e.g., 70-80°C) are often used to improve peak shape.[20]
-
Flow Rate: Typically 0.2-0.5 mL/min.
-
Detection: UV absorbance at 280 nm.
-
Sample Preparation: For subunit analysis, the ADC is reduced with a reducing agent like dithiothreitol (B142953) (DTT) prior to injection.[20]
-
Data Analysis: Peak areas are used to determine the relative abundance of different species and assess purity.
Mass Spectrometry (MS) for Intact Mass Analysis and Characterization
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is an indispensable tool for the detailed characterization of ADCs. Native MS allows for the analysis of the intact ADC under non-denaturing conditions, providing accurate mass measurements and confirming the drug load distribution.[21][22]
Experimental Protocol: Native SEC-MS for Intact ADC Analysis
-
Chromatography: An SEC column is used for online buffer exchange into a volatile mobile phase compatible with MS.
-
Mobile Phase: Ammonium acetate (B1210297) or ammonium bicarbonate buffer at a neutral pH.
-
Mass Spectrometer: A high-resolution mass spectrometer such as a time-of-flight (TOF) or Orbitrap instrument.
-
Data Analysis: The resulting mass spectrum is deconvoluted to obtain the zero-charge mass of the different ADC species, confirming the DAR and identifying any modifications.
Visualizing Key Processes in ADC Validation
ADC Payload Release Mechanism
The following diagram illustrates the general mechanism of action for an ADC, from binding to the target cell to the intracellular release of the cytotoxic payload.
Experimental Workflow for ADC Analytical Validation
This diagram outlines a typical workflow for the analytical validation of an ADC construct.
References
- 1. purepeg.com [purepeg.com]
- 2. Effect of Linker-Drug Properties and Conjugation Site on the Physical Stability of ADCs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. cellmosaic.com [cellmosaic.com]
- 10. researchgate.net [researchgate.net]
- 11. ymc.eu [ymc.eu]
- 12. molnar-institute.com [molnar-institute.com]
- 13. waters.com [waters.com]
- 14. semanticscholar.org [semanticscholar.org]
- 15. agilent.com [agilent.com]
- 16. agilent.com [agilent.com]
- 17. shimadzu.com [shimadzu.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. molnar-institute.com [molnar-institute.com]
- 21. Analysis of ADCs by Native Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 22. pubs.acs.org [pubs.acs.org]
Flexible vs. Rigid PROTAC Linkers: A Comparative Guide for Drug Discovery
In the rapidly advancing field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has become a central focus. These heterobifunctional molecules, which co-opt the cell's ubiquitin-proteasome system to eliminate specific proteins, are composed of a target-binding ligand, an E3 ligase-recruiting ligand, and a linker connecting the two. Once considered a mere spacer, the linker is now recognized as a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex.[1] This guide provides a comprehensive comparative analysis of flexible and rigid PROTAC linkers, supported by experimental data, to inform rational drug design and development.
The choice between a flexible or a rigid linker can profoundly impact the overall performance of a PROTAC. Flexible linkers, such as polyethylene (B3416737) glycol (PEG) and alkyl chains, offer synthetic accessibility and can enhance solubility. In contrast, rigid linkers, which often incorporate cyclic or aromatic moieties, can pre-organize the PROTAC into a bioactive conformation, potentially leading to improved potency and pharmacokinetic properties.[1]
Comparative Analysis of Linker Types
The selection of a linker type is a multi-faceted decision that requires balancing various properties to achieve optimal degradation of the target protein.[2] Below is a summary of the key characteristics of flexible and rigid linkers.
| Feature | Flexible Linkers (e.g., PEG, Alkyl Chains) | Rigid Linkers (e.g., Piperazine, Aromatic Rings) |
| Conformational Freedom | High degree of flexibility allows for multiple binding modes.[3] | Conformational constraints pre-organize the PROTAC into a specific orientation.[1][3] |
| Ternary Complex Formation | Can readily adapt to the surfaces of the target protein and E3 ligase.[4] | May enhance the stability of the ternary complex if the geometry is optimal.[1][5] |
| Solubility | PEG linkers are hydrophilic and can improve aqueous solubility.[3][6] Alkyl chains are generally hydrophobic.[3] | Can improve solubility and metabolic stability depending on the specific cyclic structure.[6] |
| Cell Permeability | PEG linkers can enhance cell permeability.[3] Hydrophobic alkyl chains may improve cell penetration.[2] | Can be optimized to balance rigidity and physicochemical properties for cell permeability.[7] |
| Synthetic Accessibility | Generally straightforward to synthesize and modify in length.[1][3] | Can be more synthetically challenging to prepare.[1] |
| Potential Drawbacks | Excessive flexibility can lead to an entropic penalty upon binding.[8] Long, flexible chains may be more susceptible to oxidative metabolism.[] | Suboptimal geometry can hinder the formation of a productive ternary complex.[1] |
Quantitative Performance Data
The efficacy of a PROTAC is often measured by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables provide a snapshot of experimental data from various studies, illustrating the impact of linker choice on PROTAC performance. It is important to note that direct comparisons across different studies can be challenging due to variations in target proteins, E3 ligases, and experimental conditions.
Table 1: Impact of Linker Type on Androgen Receptor (AR) Degradation
| Linker Type | PROTAC | Degradation of AR in 22Rv1 cells (at 3 µM) | Reference |
| Flexible (PEG) | Parent PROTAC 54 | Exhibited degradation | [3] |
| Rigid (Disubstituted phenyl) | PROTACs 55-57 | No activity | [3] |
Table 2: Comparison of Alkyl vs. PEG Linkers for CRBN Degradation
| Linker Type | Linker Composition | CRBN Degradation in HEK293T cells | Reference |
| Alkyl | Nine-atom alkyl chain | Concentration-dependent decrease | [3] |
| PEG | Three PEG units | Weak degradation | [3] |
Table 3: Impact of Linker Length on Degradation of Tank-binding kinase 1 (TBK1)
| Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| Alkyl/Ether | < 12 | No degradation | - | [3] |
| Alkyl/Ether | 21 | 3 | 96 | [3] |
| Alkyl/Ether | 29 | 292 | 76 | [3] |
Experimental Protocols
Accurate and reproducible experimental data are crucial for evaluating the performance of different PROTAC linkers. Below are detailed methodologies for key experiments.
Western Blotting for Protein Degradation
This is a standard method to quantify the amount of a target protein in cells after PROTAC treatment.[3]
Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and then detected using specific antibodies.
Detailed Protocol:
-
Cell Culture and Treatment: Plate cells at a density that will result in 70-80% confluency on the day of treatment. Treat the cells with varying concentrations of the PROTACs for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[3]
-
Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and then lyse them in radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a bicinchoninic acid (BCA) assay or a similar method.
-
Gel Electrophoresis: Load equal amounts of protein from each sample onto a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel and separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Wash the membrane and then incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin). Calculate DC50 and Dmax values by plotting the percentage of protein remaining against the PROTAC concentration.
NanoBRET™ Assay for Ternary Complex Formation
This assay measures the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase) in living cells.[1]
Principle: The assay is based on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-fused target protein (donor) and a fluorescently labeled E3 ligase (acceptor). PROTAC-induced proximity of the donor and acceptor results in an increased BRET signal.
Detailed Protocol:
-
Cell Preparation: Co-transfect cells with plasmids encoding the NanoLuc®-fused target protein and the fluorescently labeled E3 ligase. Plate the transfected cells in a 96-well plate.
-
PROTAC Treatment: Treat the cells with a range of PROTAC concentrations.
-
Signal Detection: Add the NanoLuc® substrate to the wells and measure the donor emission (e.g., at 460 nm) and the acceptor emission (e.g., at 618 nm) using a luminometer capable of filtered luminescence measurements.[1]
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission.[1] Plot the NanoBRET™ ratio against the PROTAC concentration to determine the EC50 for ternary complex formation.[1]
Isothermal Titration Calorimetry (ITC) for Ternary Complex Thermodynamics
ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction.[1]
Principle: A solution of one binding partner is titrated into a solution of the other binding partner(s), and the heat released or absorbed is measured.
Detailed Protocol:
-
Sample Preparation: Prepare solutions of the PROTAC, target protein, and E3 ligase in a matched buffer.
-
ITC Measurement: To measure ternary complex formation, the PROTAC can be saturated with one protein and then titrated into the second protein.[1] Load the titrant into the syringe of the ITC instrument and the titrand into the sample cell.
-
Data Acquisition: Perform a series of injections of the titrant into the titrand while monitoring the heat changes.
-
Data Analysis: Integrate the heat peaks and plot them against the molar ratio of the reactants. Fit the data to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.[1]
Visualizing PROTAC Mechanisms and Workflows
Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex biological pathways and experimental procedures involved in PROTAC research.
Caption: PROTAC Mechanism of Action.
Caption: Western Blot Experimental Workflow.
Caption: Logical Relationship of Linker Properties.
Conclusion
The rational design of PROTAC linkers is a critical and complex aspect of developing effective protein degraders. While flexible linkers provide synthetic ease and can improve solubility, rigid linkers offer a strategy to enhance potency and pharmacokinetic properties through conformational pre-organization.[1] The optimal linker is highly dependent on the specific target protein and E3 ligase pair, necessitating the empirical testing of a variety of linker types and lengths.[3] A systematic evaluation using a combination of biophysical and cellular assays is paramount to understanding the structure-activity relationships that govern PROTAC efficiency.[1] The continued exploration of novel linker chemistries and a deeper understanding of the structural biology of ternary complexes will undoubtedly pave the way for the development of more potent and specific protein degraders.
References
The Influence of PEG Linker Length on Antibody-Drug Conjugate Pharmacokinetics: A Comparative Guide
For researchers, scientists, and drug development professionals, the rational design of antibody-drug conjugates (ADCs) is paramount to achieving a favorable therapeutic index. The linker, which connects the monoclonal antibody to the cytotoxic payload, is a critical component that significantly influences the ADC's overall performance. Among the various linker technologies, polyethylene (B3416737) glycol (PEG) linkers have emerged as a versatile tool for modulating the physicochemical and pharmacological properties of ADCs. This guide provides an objective comparison of how different PEG linker lengths affect ADC pharmacokinetics, supported by experimental data, to inform the development of next-generation ADCs.
The inclusion of a PEG spacer within the linker can profoundly impact an ADC's solubility, stability, and pharmacokinetic (PK) profile.[1] Hydrophobic payloads can often lead to ADC aggregation and rapid clearance from circulation. The incorporation of hydrophilic PEG linkers can counteract these issues, allowing for higher drug-to-antibody ratios (DARs) without compromising the ADC's biophysical properties.[2] However, the length of the PEG chain is a crucial parameter that must be optimized, as it presents a trade-off between enhanced pharmacokinetics and potential impacts on in vitro potency and manufacturing complexity.[2]
Comparative Analysis of PEG Linker Length on ADC Pharmacokinetics
The length of the PEG chain in an ADC linker directly influences key pharmacokinetic parameters such as clearance, plasma half-life (t1/2), and overall exposure (Area Under the Curve or AUC). Generally, a longer PEG chain increases the hydrodynamic radius of the ADC, which in turn reduces renal clearance and prolongs its circulation time.[2] This extended exposure can lead to greater accumulation of the ADC in tumor tissues.[3]
The following table summarizes quantitative data from preclinical studies, illustrating the impact of varying PEG linker lengths on ADC pharmacokinetics. It is important to note that these data are compiled from studies using different antibody-payload combinations and experimental models, which may influence the results.
| PEG Linker Length | Clearance Rate (mL/day/kg) | Plasma Half-Life (t1/2) (hours) | Observations |
| Non-PEGylated | Higher | Shorter | Prone to aggregation and rapid clearance, especially with hydrophobic payloads.[4] |
| Short (e.g., PEG2, PEG4) | Increased clearance compared to longer PEGs | Shorter | Clearance rates increase rapidly for conjugates with PEGs smaller than PEG8.[4] |
| Medium (e.g., PEG8) | Slower | Longer | A PEG8 side chain was identified as the minimum length to achieve optimal slower clearance.[2] |
| Long (e.g., PEG12, PEG24) | Slower | Significantly Longer | Longer chains like PEG12 and PEG24 did not provide a further significant advantage in clearance over PEG8 in some studies.[2] An ADC with a methyl-PEG24 (mPEG24) moiety demonstrated a prolonged half-life.[5] |
A study investigating the effect of PEG chain length on ADC tumor and tissue distribution in xenograft mice revealed that ADCs with PEGylated drug-linkers had greater plasma and tumor exposures compared to a non-PEGylated control.[3] Increasing the PEG chain length from 2 to 24 units led to increased plasma and tumor exposures and lower plasma clearances.[3] Interestingly, the study noted a binary effect on tumor exposure, with ADCs having 8, 12, and 24 PEG units showing similar and significantly higher tumor exposures than those with 2 and 4 PEG units.[3]
Experimental Protocols
To aid in the design of comparable studies, detailed methodologies for key experiments cited in the literature are provided below.
Pharmacokinetic (PK) Study in Rodents [1]
-
Animal Model: Healthy mice or rats (e.g., Sprague-Dawley, Balb/c) are used for the study.
-
Administration: ADCs with varying PEG linker lengths are administered intravenously at a defined dose (e.g., 3 mg/kg).
-
Blood Sampling: Blood samples are collected at predetermined time points (e.g., 5 minutes, 1 hour, 6 hours, 24 hours, 48 hours, etc.) post-injection.
-
Sample Processing: Plasma is isolated from the blood samples.
-
Quantification: The concentration of the ADC in the plasma is quantified using an enzyme-linked immunosorbent assay (ELISA) that detects the antibody portion of the conjugate.
-
Data Analysis: Pharmacokinetic parameters such as half-life (t1/2), clearance, and area under the curve (AUC) are calculated using appropriate software and a two-compartment model.[4]
In Vitro Cytotoxicity Assay [1]
-
Cell Culture: Target cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells are seeded in 96-well plates and treated with serial dilutions of the ADCs with different PEG linker lengths.
-
Incubation: The treated cells are incubated for a specified period (e.g., 72-96 hours).
-
Viability Assessment: Cell viability is measured using a colorimetric or fluorometric assay (e.g., MTT, CellTiter-Glo).
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a sigmoidal curve.
ADC Synthesis and Characterization [1]
-
Antibody Preparation: The monoclonal antibody is typically reduced to expose free thiol groups for conjugation.
-
Drug-Linker Synthesis: The cytotoxic payload is attached to the PEG linker of a defined length (e.g., PEG4, PEG8, PEG24). The linker is functionalized with a reactive group (e.g., maleimide) for antibody conjugation.
-
Conjugation: The activated drug-linker is added to the reduced antibody solution and incubated to allow for covalent bond formation.
-
Purification: The resulting ADC is purified using techniques like size-exclusion chromatography (SEC) to remove unconjugated drug-linkers and aggregated species.
-
Characterization: The purified ADC is characterized to determine the drug-to-antibody ratio (DAR), purity, and aggregation levels.
Visualizing the Impact of PEG Linker Length
To conceptualize the structural differences and their implications, the following diagrams illustrate the general architecture of an ADC and the logical workflow for evaluating the effect of PEG linker length.
Caption: General structure of an Antibody-Drug Conjugate (ADC).
Caption: Workflow for evaluating PEG linker length on ADC performance.
References
Introduction: The Double-Edged Sword of PEGylation
A Comprehensive Guide to Assessing the Immunogenicity of PEGylated Molecules
PEGylation, the process of attaching polyethylene (B3416737) glycol (PEG) chains to therapeutic molecules, is a widely adopted strategy to enhance the pharmacokinetic and pharmacodynamic properties of biotherapeutics.[1] This modification can increase a drug's hydrodynamic size, prolonging its circulation time by reducing renal clearance and protecting it from proteolytic degradation.[1][2] While historically considered non-immunogenic, a growing body of evidence reveals that PEG itself can elicit an immune response, leading to the production of anti-PEG antibodies.[3][4]
The presence of these anti-PEG antibodies, which can be pre-existing in up to 40% of the healthy population due to exposure to PEG in everyday products, can have significant clinical consequences.[5] These include accelerated blood clearance (ABC) of the PEGylated drug, which reduces its efficacy, and in some cases, hypersensitivity reactions.[6][7] Therefore, a thorough immunogenicity risk assessment is a critical component of the development process for any PEGylated therapeutic.[8][9] This guide provides a comparative overview of the key methods used to assess the immunogenicity of PEGylated molecules, complete with experimental protocols and data interpretation frameworks.
Comparative Overview of Immunogenicity Assessment Methods
A tiered approach is the standard for assessing immunogenicity, typically involving screening for binding antibodies, confirming their specificity, and then characterizing their properties, including their potential to neutralize the drug's activity.[10] The most common platforms for this assessment are ELISA, Surface Plasmon Resonance (SPR), and various cell-based assays.
| Parameter | Enzyme-Linked Immunosorbent Assay (ELISA) | Surface Plasmon Resonance (SPR) | Cell-Based Assays |
| Principle | Detects anti-PEG antibodies in a sample by their ability to bind to PEG-coated microplates. A secondary enzyme-linked antibody generates a colorimetric or chemiluminescent signal.[1][6] | A label-free technique that measures changes in refractive index on a sensor chip surface as antibodies in a sample bind to immobilized PEG, allowing for real-time analysis of binding kinetics.[11][12] | Measures the biological effect of anti-PEG antibodies, such as the neutralization of a drug's therapeutic activity or the activation of immune cells.[10][13] |
| Primary Use | Screening for and quantifying anti-PEG IgG and IgM antibodies.[6][14] | Characterizing antibody binding affinity and kinetics (Kd, ka, kd); can also be used for screening.[11][15] | Determining the neutralizing capacity of antibodies (NAb assays); assessing mechanisms of hypersensitivity.[10][16] |
| Throughput | High | Medium to High (with modern instruments)[15] | Low to Medium |
| Sensitivity | High[6] | Very High; capable of detecting low-affinity interactions.[11][12] | Variable, depends on the specific assay and endpoint. |
| Key Data Output | Antibody titer (relative concentration), Isotype (IgG, IgM).[1] | Association rate (ka), Dissociation rate (kd), Affinity (KD), Specificity.[17] | Percentage of neutralization, EC50 shift, Cytokine release, Cell proliferation.[10][16] |
| Limitations | Can be susceptible to matrix effects; choice of reagents (coating, blocking) is critical for specificity.[14][18] | High instrument cost; requires specialized expertise for assay development and data analysis.[19] | Higher variability; more complex to develop and validate; lower throughput.[13] |
Experimental Protocols
Anti-PEG Antibody Screening by ELISA
This protocol describes a direct binding ELISA for the detection of anti-PEG IgG and IgM in human serum.
Methodology:
-
Coating: High-binding 96-well microplates are coated with 100 µL/well of a PEG-conjugate (e.g., 20 µg/mL NH₂-mPEG₅₀₀₀) in phosphate-buffered saline (PBS) and incubated overnight at room temperature.[14]
-
Washing: Plates are washed three times with a wash buffer (e.g., PBS with 0.05% Tween 20, though some protocols advise against surfactants to avoid biased results[18]).
-
Blocking: Wells are blocked with 300 µL/well of a blocking solution (e.g., 1% w/v non-fat dry milk in PBS) for 1-2 hours at room temperature to prevent non-specific binding.[14]
-
Sample Incubation: Serum samples are diluted (e.g., 1:50 or 1:100) in the blocking solution.[1] After washing the blocked plates, 100 µL of the diluted samples, positive controls, and negative controls are added to the wells and incubated for 1-2 hours at room temperature.[20]
-
Detection Antibody Incubation: Following another wash step, 100 µL of HRP-conjugated anti-human IgG or anti-human IgM detection antibody is added to each well and incubated for 1 hour.[1]
-
Substrate Addition: After a final, thorough wash, 100 µL of TMB (3,3’,5,5’-Tetramethylbenzidine) substrate is added to each well and incubated in the dark for approximately 15-30 minutes.[20]
-
Signal Measurement: The reaction is stopped by adding 100 µL of a stop solution (e.g., 2N H₂SO₄). The optical density (OD) is measured at 450 nm using a microplate reader.[1]
-
Data Analysis: A cut-off value is established (e.g., based on the mean OD of negative controls plus 3 standard deviations). Samples with an OD above the cut-off are considered positive for anti-PEG antibodies.
Antibody Affinity and Kinetics by Surface Plasmon Resonance (SPR)
This protocol outlines the characterization of anti-PEG antibodies using an SPR-based biosensor.
Methodology:
-
Sensor Chip Preparation: A sensor chip (e.g., a CM5 chip) is activated. The PEGylated molecule of interest (or a generic PEG molecule) is immobilized onto the sensor surface in one flow cell.[11] A reference flow cell is prepared (e.g., by deactivating the surface) to subtract non-specific binding signals.
-
System Priming: The SPR system is primed with a running buffer (e.g., HBS-EP+).
-
Sample Injection: Diluted serum samples or purified anti-PEG antibodies are injected at various concentrations across the sensor and reference flow cells. The binding is monitored in real-time, measuring the change in response units (RU).[11]
-
Dissociation Phase: After the sample injection (association phase), running buffer is flowed over the chip, and the dissociation of the antibody from the immobilized PEG is monitored in real-time.[17]
-
Regeneration: A regeneration solution (e.g., a low pH glycine (B1666218) solution) is injected to remove the bound antibody from the sensor surface, preparing it for the next sample.
-
Data Analysis: The resulting sensorgrams (RU vs. time) are corrected by subtracting the reference flow cell signal. The association (kₐ) and dissociation (kd) rates are calculated by fitting the data to a suitable binding model (e.g., 1:1 Langmuir). The equilibrium dissociation constant (KD) is then calculated as kd/kₐ.[12]
Cell-Based Neutralizing Antibody (NAb) Assay
This protocol provides an example of a cell-based assay to determine if anti-PEG antibodies can neutralize the biological activity of a PEGylated therapeutic.
Methodology:
-
Cell Culture: A cell line that exhibits a measurable biological response to the PEGylated drug is cultured to an appropriate density.[10]
-
Sample Pre-incubation: Serum samples containing anti-PEG antibodies are pre-incubated with a fixed, sub-maximal concentration of the PEGylated drug for 1-2 hours. This allows any neutralizing antibodies to bind to the drug.[10]
-
Cell Treatment: The pre-incubated drug-antibody mixture is added to the cultured cells. Control wells include cells treated with the drug alone (positive control) and untreated cells (negative control).[10]
-
Incubation: The cells are incubated for a period sufficient to allow the drug to elicit its biological effect (e.g., 24-72 hours).
-
Response Measurement: The biological response is measured using a validated method. This could be cell proliferation (e.g., via MTS or BrdU incorporation), apoptosis, or the expression of a specific biomarker.[10]
-
Data Analysis: The response in the presence of the antibody-containing serum is compared to the response of the drug alone. A statistically significant reduction in the drug's activity indicates the presence of neutralizing anti-PEG antibodies.[10]
Visualizing Immunogenic Pathways and Workflows
Diagrams are crucial for understanding the complex biological processes and experimental strategies involved in immunogenicity assessment.
Caption: T-Cell dependent immune response to a PEGylated protein therapeutic.
Caption: Mechanisms of anti-PEG antibody-mediated effects.
Caption: Tiered workflow for immunogenicity assessment of PEGylated molecules.
Conclusion
The potential for immunogenicity is a critical risk factor in the development of PEGylated therapeutics. A multi-faceted assessment strategy, employing a combination of sensitive screening assays like ELISA, detailed characterization methods like SPR, and functional cell-based assays, is essential for a comprehensive understanding of the immune response.[10] Factors such as the PEG's molecular weight, its structure (linear vs. branched), and the nature of the conjugated molecule can all influence the immunogenic potential.[21][22] By carefully evaluating the presence, specificity, and functional consequences of anti-PEG antibodies, researchers can better predict and mitigate potential clinical issues, ultimately leading to the development of safer and more effective PEGylated medicines.
References
- 1. 4adi.com [4adi.com]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. On the origin of the low immunogenicity and biosafety of a neutral α-helical polypeptide as an alternative to polyethylene glycol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Immunogenicity Risk Assessment for PEGylated Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Immunogenicity Risk Assessment for PEGylated Therapeutics | Semantic Scholar [semanticscholar.org]
- 10. benchchem.com [benchchem.com]
- 11. Detection and characterization of antibodies to PEG-IFN-alpha2b using surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Cell-Based Assays for Immunogenicity and Immunotoxicity | Lonza [bioscience.lonza.com]
- 14. Optimized ELISA for Anti-PEG Antibody Detection in Healthy Donors and Patients Treated with PEGylated Liposomal Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Surface Plasmon Resonance for Therapeutic Antibody Characterization | Springer Nature Experiments [experiments.springernature.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. An Assay for Immunogenic Detection of Anti-PEG Antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. k-assay.com [k-assay.com]
- 21. m.youtube.com [m.youtube.com]
- 22. Optimizing Pharmacological and Immunological Properties of Therapeutic Proteins Through PEGylation: Investigating Key Parameters and Their Impact - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Quantitative Analysis of Protein-PEG Conjugation Efficiency
For researchers, scientists, and drug development professionals, the precise and efficient PEGylation of therapeutic proteins is a critical step in enhancing their in vivo efficacy. This guide provides an objective comparison of key quantitative methods used to analyze protein-PEG conjugation efficiency, supported by experimental data and detailed protocols.
The covalent attachment of polyethylene (B3416737) glycol (PEG) to a protein, or PEGylation, is a widely adopted strategy to improve the pharmacokinetic and pharmacodynamic properties of biotherapeutics. This modification can increase a protein's hydrodynamic size, shielding it from proteolytic degradation and renal clearance, thereby extending its circulatory half-life. However, achieving optimal PEGylation is a delicate balance; insufficient conjugation can lead to a loss of therapeutic benefit, while excessive or non-specific modification can diminish biological activity. Therefore, robust and accurate quantitative analysis of PEGylation efficiency is paramount.
This guide explores and compares several widely used analytical techniques: Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE), Size-Exclusion High-Performance Liquid Chromatography (SEC-HPLC), Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS), and various colorimetric assays. Each method offers distinct advantages and limitations in terms of resolution, sensitivity, and the specific information it provides.
Comparative Analysis of Quantitative Methods
The choice of analytical technique for quantifying protein-PEG conjugation efficiency depends on various factors, including the specific information required (e.g., average degree of PEGylation, distribution of PEGylated species), the properties of the protein and PEG, and the available instrumentation. The following tables provide a comparative summary of the most common methods.
| Method | Principle | Information Provided | Advantages | Limitations |
| SDS-PAGE | Separation of molecules based on their molecular weight. PEGylation increases the apparent molecular weight of the protein. | Estimation of the degree of PEGylation by observing the shift in protein bands. | Simple, widely available, and provides a good visual representation of the reaction mixture. | Semi-quantitative; PEG can affect protein migration in the gel, leading to inaccurate molecular weight estimation. Bands can be broad or smeared.[1] |
| SEC-HPLC | Separation of molecules based on their hydrodynamic radius. PEGylated proteins have a larger hydrodynamic radius and elute earlier than their unmodified counterparts. | Quantification of unmodified protein, PEGylated species, and free PEG. Determination of aggregation. | High resolution, quantitative, and can be used for purification.[2][3] | Can be challenging to resolve species with similar hydrodynamic radii.[4] Requires specialized columns and equipment. |
| MALDI-TOF MS | Measurement of the mass-to-charge ratio of ionized molecules. The mass difference between the native and PEGylated protein corresponds to the mass of the attached PEG molecules. | Direct and accurate determination of the molecular weight of different PEGylated species, allowing for the calculation of the precise degree of PEGylation and its distribution.[5][6] | High sensitivity, accuracy, and provides detailed information on the heterogeneity of the PEGylated product.[5][6][7] | Requires specialized and expensive instrumentation. May not be suitable for very large or complex conjugates. |
| Colorimetric Assays | Various chemical reactions that produce a colored product, allowing for the quantification of either the remaining reactive groups on the protein or the amount of PEG present. | Indirect or direct quantification of the extent of PEGylation. | Relatively simple, inexpensive, and can be performed with standard laboratory equipment. | Indirect methods can be prone to interference.[6] Sensitivity and accuracy can vary depending on the specific assay and the nature of the protein and PEG. |
In-Depth Look at Colorimetric Assays
Colorimetric assays offer a convenient and accessible means of assessing PEGylation efficiency. Here's a comparison of some commonly used methods:
| Assay | Principle | Target Molecule | Advantages | Limitations |
| Barium-Iodide Assay | Formation of a colored complex between PEG and a barium-iodide solution. The absorbance is proportional to the PEG concentration.[1][8] | PEG | Direct quantification of PEG. Simple and rapid. | Sensitivity can be dependent on the molecular weight of the PEG.[8] Requires careful control experiments to account for potential interference from the protein. |
| TNBS Assay | Trinitrobenzene sulfonic acid (TNBS) reacts with primary amines (e.g., lysine (B10760008) residues) to produce a colored product. PEGylation of these amines leads to a decrease in the signal.[8] | Free primary amines | Useful for assessing the modification of specific amino acid residues. | Indirect method; requires knowledge of the total number of reactive amines on the protein. Can be susceptible to interference from other components in the reaction mixture.[6] |
| HABA Assay | 4'-hydroxyazobenzene-2-carboxylic acid (HABA) binds to avidin, producing a colored complex. Biotin (B1667282), which can be conjugated to PEG, displaces HABA, causing a decrease in absorbance. | Biotinylated PEG | High sensitivity and specificity for biotinylated molecules. | Requires the use of biotinylated PEG. The protein sample must be purified from free biotin before the assay.[9][10] |
| BCA Assay | The bicinchoninic acid (BCA) assay is a copper-based method for determining total protein concentration. It can be used to measure protein concentration before and after purification of the PEGylated conjugate.[11][12] | Protein | Well-established and sensitive method for protein quantification. | Does not directly measure PEGylation but is essential for calculating the final yield and concentration of the purified conjugate. Susceptible to interference from reducing agents.[13] |
Experimental Workflows and Protocols
To ensure reproducibility and accuracy, it is crucial to follow well-defined experimental protocols. Below are detailed methodologies for the key quantitative techniques discussed.
Experimental Workflow for Protein PEGylation and Analysis
The following diagram illustrates a typical workflow for a protein PEGylation experiment, from the initial conjugation reaction to the final quantitative analysis of the product.
References
- 1. creativepegworks.com [creativepegworks.com]
- 2. researchgate.net [researchgate.net]
- 3. medium.com [medium.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Precise and comparative pegylation analysis by microfluidics and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. DOT Language | Graphviz [graphviz.org]
- 12. toolify.ai [toolify.ai]
- 13. documents.thermofisher.com [documents.thermofisher.com]
Safety Operating Guide
Proper Disposal of Amino-PEG16-t-butyl Ester: A Safety and Operations Guide
This guide provides essential safety and logistical information for the proper disposal of Amino-PEG16-t-butyl ester, a specialized PEG linker used by researchers, scientists, and drug development professionals. The following procedures are based on general best practices for laboratory chemical waste management and information available for similar compounds.
Disclaimer: This information is intended as a general guide. Always consult the official Safety Data Sheet (SDS) for this compound and your institution's Environmental Health and Safety (EHS) guidelines for specific and definitive disposal procedures. Disposal of chemical waste is subject to local, regional, and national regulations.
Immediate Safety and Handling Precautions
Before handling this compound for disposal, ensure you are wearing the appropriate Personal Protective Equipment (PPE). While some suppliers indicate that this compound is non-hazardous, similar PEGylated esters can cause skin and eye irritation.
-
Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Use safety glasses or goggles.
-
Lab Coat: A standard laboratory coat is required to protect from splashes.
-
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Protocol
The recommended method for disposing of this compound is through a licensed professional waste disposal service. Do not dispose of this chemical down the sink or in regular trash.
-
Containerization:
-
Collect waste this compound in a dedicated, chemically compatible container. The original container is ideal if it is in good condition.
-
Ensure the container is clean, dry, and has a secure, tightly sealing lid to prevent leaks or spills.
-
Do not mix with other waste streams unless explicitly approved by your institution's EHS department.
-
-
Labeling:
-
Clearly label the waste container as "Hazardous Waste" (or as required by your institution).
-
The label must include the full chemical name: "this compound" and its CAS Number: "2428400-12-6".
-
Indicate the approximate quantity of the waste.
-
Include the date when the waste was first added to the container (accumulation start date).
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated, and cool secondary containment area.
-
Keep it away from incompatible materials, such as strong oxidizing agents.
-
The product should be stored at ≤ -20°C for long-term stability, and similar storage conditions are advisable for the waste.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste contractor to schedule a pickup for the waste container.
-
Provide them with all necessary information about the waste, as indicated on the label.
-
Spill Management
In the event of a spill:
-
Small Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or absorbent pads).
-
Collect the contaminated absorbent material into a designated hazardous waste container.
-
Clean the spill area with soap and water.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Prevent entry into the affected area.
-
Contact your institution's EHS department or emergency response team for assistance.
-
Quantitative Data for Disposal
The following table summarizes key quantitative and qualitative parameters for the disposal of this compound, based on general laboratory waste guidelines.
| Parameter | Guideline | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 2428400-12-6 | |
| Molecular Formula | C39H79NO18 | |
| Appearance | Light yellowish viscous liquid | |
| Primary Disposal Route | Licensed Chemical Waste Contractor | |
| Waste Container Type | Chemically resistant, sealable container (e.g., HDPE) | |
| Waste Labeling | "Hazardous Waste", Full Chemical Name, CAS Number, Date | |
| Storage Temperature | Cool, dry, well-ventilated area. ≤ -20°C recommended. | |
| Incompatible Materials | Strong oxidizing agents |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
